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  • Product: 2-(2-Furyl)quinoline-4-carbohydrazide
  • CAS: 345218-20-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-(2-Furyl)quinoline-4-carbohydrazide in Advanced Drug Design

Executive Summary The rational design of targeted therapeutics relies heavily on versatile, multi-functional molecular scaffolds. 2-(2-Furyl)quinoline-4-carbohydrazide (CAS 345218-20-4) has emerged as a critical building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on versatile, multi-functional molecular scaffolds. 2-(2-Furyl)quinoline-4-carbohydrazide (CAS 345218-20-4) has emerged as a critical building block in medicinal chemistry[1]. By integrating a quinoline core—a privileged pharmacophore known for DNA intercalation and kinase inhibition—with a bioisosteric furan ring and a highly reactive carbohydrazide linker, this compound serves as a foundational precursor for novel antineoplastic and antimicrobial agents[2][3]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic rationale in drug design, and self-validating synthetic protocols.

Structural Architecture & Physicochemical Profiling

The structural efficacy of 2-(2-Furyl)quinoline-4-carbohydrazide is derived from three distinct moieties:

  • Quinoline Core: Acts as the primary binding anchor. Its planar, nitrogen-containing aromatic system is highly adept at

    
     stacking and mimicking the adenine ring of ATP in kinase active sites[2].
    
  • Furan Ring (C2 Position): Serves as an oxygen-containing heterocyclic bioisostere. It enhances the molecule's lipophilicity for cellular membrane penetration while providing a specific hydrogen-bond acceptor site that alters the spatial geometry of the molecule compared to simple phenyl substitutions.

  • Carbohydrazide Group (C4 Position): Provides a highly reactive nucleophilic terminus (-NH-NH₂). This allows for rapid downstream functionalization into hydrazones, acrylamides, and pyrazoles via condensation reactions[3][4].

Quantitative Physicochemical Data

Table 1: Key physicochemical and registry data for 2-(2-Furyl)quinoline-4-carbohydrazide and its primary precursor.

PropertyValue
IUPAC Name 2-(furan-2-yl)quinoline-4-carbohydrazide
CAS Registry Number 345218-20-4[1]
Molecular Formula C₁₄H₁₁N₃O₂[1]
Molecular Weight 253.26 g/mol [1]
Precursor Acid CAS 20146-25-2 (2-(furan-2-yl)quinoline-4-carboxylic acid)[5]
Structural Class Quinoline-4-carbohydrazide derivative

Synthetic Methodology & Experimental Protocols

The synthesis of 2-(2-Furyl)quinoline-4-carbohydrazide requires a rigorous, three-step linear sequence. As a Senior Application Scientist, I emphasize that robust chemical synthesis must be a self-validating system; therefore, in-process controls (IPCs) and mechanistic causality are embedded into the protocols below.

Synthesis_Workflow A Isatin + 2-Acetylfuran (Starting Materials) B 2-(2-Furyl)quinoline-4-carboxylic acid (Intermediate 1) A->B KOH (aq), Reflux (Pfitzinger Reaction) C Ethyl 2-(2-furyl)quinoline-4-carboxylate (Intermediate 2) B->C EtOH, H2SO4, Reflux (Fischer Esterification) D 2-(2-Furyl)quinoline-4-carbohydrazide (Target Compound) C->D Hydrazine Hydrate, EtOH (Hydrazinolysis)

Fig 1. Step-by-step synthetic workflow for 2-(2-Furyl)quinoline-4-carbohydrazide.

Step 1: Pfitzinger Reaction (Synthesis of the Carboxylic Acid)
  • Causality: The Pfitzinger reaction is selected over the Doebner approach because it utilizes stable starting materials (isatin and 2-acetylfuran) and avoids the rapid degradation associated with pyruvic acid derivatives[4]. A strong base (KOH) is required to forcefully open the isatin lactam ring, generating an reactive isatinate intermediate that undergoes cross-aldol condensation with the

    
    -carbon of 2-acetylfuran.
    
  • Protocol:

    • Dissolve isatin (1.0 eq) in a 33% aqueous KOH solution. Stir until the solution turns deep yellow, indicating lactam ring-opening.

    • Add 2-acetylfuran (1.1 eq) to the alkaline solution and heat to reflux (80–90°C) for 12–14 hours.

    • Self-Validation (IPC): Monitor via TLC (Hexane/Ethyl Acetate 7:3). The complete disappearance of the distinct orange isatin spot confirms reaction termination.

    • Cool the mixture to 0°C and slowly acidify with 10% HCl to pH 3–4. Causality: Acidification protonates the carboxylate salt, driving the precipitation of the highly insoluble 2-(2-furyl)quinoline-4-carboxylic acid[5].

    • Filter under vacuum, wash with distilled water, and recrystallize from ethanol.

Step 2: Fischer Esterification
  • Causality: Direct hydrazinolysis of a carboxylic acid is thermodynamically prohibitive due to the formation of an unreactive carboxylate salt in the presence of basic hydrazine. Converting the acid to an ethyl ester increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic acyl substitution[3].

  • Protocol:

    • Suspend the purified 2-(2-furyl)quinoline-4-carboxylic acid in absolute ethanol (acting as both solvent and reactant).

    • Add a catalytic amount of concentrated H₂SO₄ dropwise. Causality: The strong acid protonates the carbonyl oxygen, significantly lowering the activation energy for ethanol nucleophilic attack.

    • Reflux the mixture for 8–10 hours.

    • Self-Validation (IPC): TLC monitoring (Hexane/Ethyl Acetate 8:2) will show the ester product migrating with a significantly higher

      
       value than the polar precursor acid.
      
    • Neutralize the mixture with saturated NaHCO₃, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 3: Hydrazinolysis
  • Causality: Hydrazine hydrate is an exceptionally potent bis-nucleophile. The adjacent nitrogen atoms create an "alpha-effect," enhancing the HOMO energy of the nucleophile. This allows it to rapidly attack the ester carbonyl and displace the ethoxide leaving group[4].

  • Protocol:

    • Dissolve the ethyl 2-(2-furyl)quinoline-4-carboxylate in absolute ethanol.

    • Add hydrazine hydrate (1.5–2.0 eq) dropwise at room temperature to prevent violent exothermic bumping.

    • Heat the reaction to reflux for 4–6 hours.

    • Self-Validation (IPC): The formation of a dense, off-white precipitate during active reflux is a primary physical indicator of success, as the resulting carbohydrazide is far less soluble in hot ethanol than the ester.

    • Cool the suspension to 0–5°C, filter, and wash extensively with cold ethanol to remove unreacted hydrazine.

    • Post-Reaction Validation: Confirm the structure via FTIR (look for the emergence of sharp N-H stretching bands at ~3300 and ~3200 cm⁻¹) and ¹H-NMR (a singlet for -NH₂ at ~ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       4.5 ppm, and a broad singlet for the amide -NH- at ~
      
      
      
      10.0 ppm)[2].

Pharmacological Applications & Pathway Modulation

The 2-(2-Furyl)quinoline-4-carbohydrazide scaffold is not a final drug entity, but a highly optimized precursor. When its carbohydrazide tail is functionalized, the resulting hybrids exhibit profound biological activities.

Antineoplastic Activity: EGFR-TK Inhibition

Recent molecular hybridization studies have linked the quinoline-4-carbohydrazide core to acrylamide moieties to create potent anticancer agents targeting the MCF-7 breast carcinoma cell line[2].

  • Mechanistic Rationale: The quinoline core competitively binds to the ATP-binding pocket of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). This binding event halts the autophosphorylation of the receptor, effectively severing the downstream PI3K/AKT survival signaling cascade[2].

EGFR_Pathway Ligand Quinoline-4-carbohydrazide Hybrid EGFR EGFR Tyrosine Kinase Ligand->EGFR Competitive ATP Inhibition PI3K PI3K/AKT Signaling EGFR->PI3K Downregulates p53 p53 Tumor Suppressor PI3K->p53 Upregulates via stress response Caspase Effector Caspase 9 p53->Caspase Activates cleavage Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Induces programmed death

Fig 2. EGFR-TK inhibition and downstream apoptotic signaling pathway modulation.

As illustrated in Figure 2, the inhibition of EGFR-TK triggers a cellular stress response. Quantitative qRT-PCR measurements in treated MCF-7 cells demonstrate a marked upregulation of the p53 tumor suppressor protein and the subsequent cleavage/activation of effector caspase 9, driving the cancer cells into irreversible apoptosis[2].

Antimicrobial Activity: DNA Gyrase Inhibition

Beyond oncology, quinoline-4-carbohydrazides are recognized as potent microbial DNA gyrase inhibitors[3]. The furan ring at the C2 position is particularly valuable here; its oxygen atom acts as a localized hydrogen-bond acceptor that interacts with the Arg136 residue in the DNA gyrase active site of Staphylococcus aureus, preventing the enzyme from supercoiling bacterial DNA and resulting in rapid bactericidal action[3][4].

Conclusion

2-(2-Furyl)quinoline-4-carbohydrazide represents a triumph of rational fragment-based drug design. By combining the ATP-mimicking properties of the quinoline ring with the bioisosteric advantages of a furan substitution and the synthetic versatility of a carbohydrazide linker, it provides medicinal chemists with a reliable, self-validating pathway to synthesize next-generation kinase inhibitors and antimicrobial agents.

References

  • Zhu et al. / Binjawhar et al. "Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK." RSC Advances, 2024. URL:[Link]

  • Abd El-Lateef et al. "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors." ACS Omega, 2023. URL:[Link]

  • PubChem Database. "2-(Furan-2-yl)quinoline-4-carboxylic acid | CID 697640." National Center for Biotechnology Information. URL:[Link]

  • Ajani et al. "Microwave Assisted Synthesis and Antimicrobial Potential of Quinoline-Based 4-Hydrazide-Hydrazone Derivatives." Covenant University / Journal of Heterocyclic Chemistry, 2017. URL:[Link]

Sources

Exploratory

Unlocking New Frontiers in Antibacterial Research: A Technical Guide to the Potential of 2-(2-Furyl)quinoline-4-carbohydrazide as a DNA Gyrase Inhibitor

Introduction: The Imperative for Novel Antibacterial Agents and the Enduring Appeal of DNA Gyrase The escalating threat of antimicrobial resistance necessitates a paradigm shift in the discovery and development of new an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antibacterial Agents and the Enduring Appeal of DNA Gyrase

The escalating threat of antimicrobial resistance necessitates a paradigm shift in the discovery and development of new antibacterial agents. Pathogens are increasingly evading the effects of existing drugs, creating an urgent need for novel chemical scaffolds and therapeutic strategies. In this context, DNA gyrase, a type II topoisomerase, remains a clinically validated and highly attractive target for antibacterial intervention.[1][2] This essential enzyme modulates DNA topology by introducing negative supercoils into the bacterial chromosome, a process critical for DNA replication, repair, and transcription. Its absence in higher eukaryotes offers a therapeutic window, allowing for selective targeting of bacterial pathogens.

Quinolones represent a major class of antibiotics that exert their bactericidal effects by inhibiting DNA gyrase and the related topoisomerase IV.[3][4][5] They function by stabilizing the enzyme-DNA cleavage complex, leading to the accumulation of double-strand breaks and ultimately, cell death.[2][4] However, the emergence of quinolone-resistant strains, often through mutations in the target enzymes, underscores the need for new structural motifs that can overcome these resistance mechanisms.[1]

This technical guide introduces 2-(2-Furyl)quinoline-4-carbohydrazide as a promising, yet unexplored, candidate for a novel DNA gyrase inhibitor. We will delve into the scientific rationale for its consideration, propose a comprehensive research workflow for its validation—from in silico modeling to in vitro enzymatic and microbiological assays—and provide detailed protocols to guide its investigation. This document is intended for researchers, scientists, and drug development professionals dedicated to pioneering the next generation of antibacterial therapeutics.

The Quinoline Scaffold: A Privileged Motif in DNA Gyrase Inhibition

The quinoline core is a well-established pharmacophore for targeting DNA gyrase.[1] Structure-activity relationship (SAR) studies have revealed several key features that contribute to the antibacterial efficacy of this class of compounds:

  • Bicyclic Core: The fundamental quinoline ring system is essential for intercalation with DNA and interaction with the gyrase enzyme.

  • Carboxylic Acid at C-3: The presence of a carboxylic acid group at the 3-position is crucial for antibacterial activity, though modifications at this position are an active area of research.[6]

  • Substitutions at C-7 and C-8: Modifications at these positions can significantly impact the spectrum of activity, potency, and pharmacokinetic properties of the molecule.[7]

The carbohydrazide moiety at the 4-position, as proposed in our candidate compound, offers a unique modification to the traditional quinolone scaffold. Hydrazide derivatives have been explored in various medicinal chemistry contexts and can serve as versatile synthons for further molecular hybridization.[7][8][9][10][11][12] The introduction of a furan ring at the 2-position is another key design element, intended to explore new binding interactions within the enzyme's active site.

2-(2-Furyl)quinoline-4-carbohydrazide: A Novel Investigational Compound

We hypothesize that 2-(2-Furyl)quinoline-4-carbohydrazide holds significant potential as a DNA gyrase inhibitor. The rationale for this assertion is built upon the established principles of quinoline-based inhibitors, with the novel substitutions offering opportunities for enhanced potency and circumvention of existing resistance mechanisms.

Proposed Synthesis

The synthesis of 2-(2-Furyl)quinoline-4-carbohydrazide can be approached through a multi-step reaction sequence, commencing with the Pfitzinger reaction.[13][14] This well-established method allows for the construction of the quinoline core.

Synthesis of 2-(2-Furyl)quinoline-4-carbohydrazide Isatin Isatin KOH KOH, Ethanol Isatin->KOH Bromoacetophenone 2-Acetylfuran Bromoacetophenone->KOH CarboxylicAcid 2-(2-Furyl)quinoline-4-carboxylic acid KOH->CarboxylicAcid Pfitzinger reaction Esterification Ethanol, H2SO4 CarboxylicAcid->Esterification Ester Ethyl 2-(2-Furyl)quinoline-4-carboxylate Esterification->Ester Hydrazinolysis Hydrazine hydrate, Ethanol Ester->Hydrazinolysis FinalCompound 2-(2-Furyl)quinoline-4-carbohydrazide Hydrazinolysis->FinalCompound

Caption: Proposed synthetic pathway for 2-(2-Furyl)quinoline-4-carbohydrazide.

Protocol for Synthesis:

  • Step 1: Synthesis of 2-(2-Furyl)quinoline-4-carboxylic acid.

    • To a solution of isatin (1 equivalent) in ethanol, add a solution of potassium hydroxide (3 equivalents) in water.

    • Add 2-acetylfuran (1 equivalent) to the reaction mixture.

    • Reflux the mixture for 12 hours.

    • After cooling, acidify the mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter, wash with water, and dry the solid to obtain 2-(2-Furyl)quinoline-4-carboxylic acid.

  • Step 2: Synthesis of Ethyl 2-(2-Furyl)quinoline-4-carboxylate.

    • Suspend the carboxylic acid from Step 1 in absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 12 hours.

    • Remove the excess ethanol under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution and extract the ester with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ester. Purify by column chromatography if necessary.

  • Step 3: Synthesis of 2-(2-Furyl)quinoline-4-carbohydrazide.

    • Dissolve the ester from Step 2 in ethanol.

    • Add an excess of hydrazine hydrate.

    • Reflux the mixture for 7 hours.

    • Upon cooling, the carbohydrazide product should precipitate.

    • Filter the solid, wash with cold ethanol, and dry to obtain the final compound.

A Proposed Research Workflow for Validation

The validation of 2-(2-Furyl)quinoline-4-carbohydrazide as a DNA gyrase inhibitor requires a systematic approach, integrating computational and experimental methodologies.

Research Workflow cluster_insilico cluster_invitro InSilico In Silico Analysis MolecularDocking Molecular Docking InSilico->MolecularDocking ADMET ADMET Prediction InSilico->ADMET InVitro In Vitro Evaluation DataAnalysis Data Analysis & Future Directions InVitro->DataAnalysis Synthesis Synthesis & Characterization InVitro->Synthesis GyraseAssay DNA Gyrase Inhibition Assays InVitro->GyraseAssay MIC Antimicrobial Activity (MIC) InVitro->MIC MolecularDocking->InVitro Guide experimental design ADMET->InVitro Guide experimental design

Caption: Proposed research workflow for the validation of the candidate compound.

Part 1: In Silico Analysis (Computational Prediction)

Before embarking on extensive laboratory work, in silico methods can provide valuable insights into the potential of 2-(2-Furyl)quinoline-4-carbohydrazide.

1.1. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[15] This technique can elucidate potential binding modes and estimate the binding affinity of our candidate compound to DNA gyrase.

Protocol for Molecular Docking:

  • Protein Preparation:

    • Retrieve the crystal structure of DNA gyrase from the Protein Data Bank (PDB). A suitable structure would be that of E. coli or S. aureus DNA gyrase complexed with a known quinolone inhibitor (e.g., PDB ID: 2XCT).[6]

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

    • Define the binding site based on the co-crystallized ligand.

  • Ligand Preparation:

    • Draw the 3D structure of 2-(2-Furyl)quinoline-4-carbohydrazide using a molecular modeling software.

    • Perform energy minimization of the ligand structure.

  • Docking Simulation:

    • Use a validated docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of the protein.[6][16]

    • Generate multiple docking poses.

  • Analysis:

    • Analyze the docking poses based on their binding energy scores. Lower binding energies typically indicate more favorable interactions.

    • Visualize the best-scoring pose to identify key interactions (e.g., hydrogen bonds, pi-pi stacking) with the amino acid residues in the active site.[16]

Parameter Description Favorable Outcome
Binding Energy Estimated free energy of binding (kcal/mol).A value comparable to or lower than known DNA gyrase inhibitors.
Key Interactions Hydrogen bonds, hydrophobic interactions, and pi-pi stacking with active site residues.Interactions with key residues known to be important for quinolone binding (e.g., Asp87, Thr88, Arg91 in E. coli).[17]

1.2. ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug discovery.[15][18][19][20][21]

Protocol for ADMET Prediction:

  • Input: Use the 2D or 3D structure of 2-(2-Furyl)quinoline-4-carbohydrazide.

  • Software: Employ online tools or software packages (e.g., SwissADME, admetSAR).[20]

  • Analysis: Evaluate parameters such as:

    • Lipinski's Rule of Five: Assesses drug-likeness.

    • Gastrointestinal (GI) Absorption: Predicts oral bioavailability.

    • Blood-Brain Barrier (BBB) Penetration: Indicates potential for CNS side effects.

    • Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

    • Toxicity Risks: Flags potential for mutagenicity, carcinogenicity, etc.

Property Parameter Desirable Range
Physicochemical Molecular Weight< 500 Da
LogP< 5
H-bond donors< 5
H-bond acceptors< 10
Pharmacokinetic GI AbsorptionHigh
BBB PermeantNo
Toxicity Ames TestNegative
CarcinogenicityNon-carcinogen
Part 2: In Vitro Evaluation (Experimental Validation)

Following promising in silico results, the next phase involves the synthesis and experimental testing of the compound.

2.1. DNA Gyrase Supercoiling Inhibition Assay

This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[22]

Protocol for DNA Gyrase Supercoiling Assay:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • DNA gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin).

      • Relaxed plasmid DNA (e.g., pBR322) as the substrate.

      • ATP.

    • Add varying concentrations of 2-(2-Furyl)quinoline-4-carbohydrazide (dissolved in DMSO) to the reaction tubes. Include a no-drug control (DMSO only) and a positive control (e.g., ciprofloxacin).

  • Enzyme Addition and Incubation:

    • Add E. coli DNA gyrase to initiate the reaction.

    • Incubate at 37°C for 30-60 minutes.[22][23]

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing SDS and a loading dye.

    • Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

  • Data Interpretation:

    • Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing compound concentration.

    • Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the DNA gyrase supercoiling activity.

2.2. DNA Gyrase Cleavage Assay

This assay investigates whether the compound stabilizes the covalent DNA-gyrase complex, a characteristic of quinolone antibiotics.[2]

Protocol for DNA Gyrase Cleavage Assay:

  • Reaction Setup:

    • Prepare a reaction mixture similar to the supercoiling assay but with supercoiled plasmid DNA as the substrate and in the absence of ATP.[2]

    • Add varying concentrations of the test compound.

  • Incubation and Complex Trapping:

    • Add DNA gyrase and incubate at 37°C.

    • Add SDS and proteinase K to trap the cleavage complex and digest the protein component.[2]

  • Analysis:

    • Analyze the DNA on an agarose gel. Stabilization of the cleavage complex results in the appearance of linear DNA.

  • Data Interpretation:

    • A dose-dependent increase in the amount of linear DNA indicates that the compound acts as a DNA gyrase poison.

2.3. Antimicrobial Activity Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24]

Protocol for MIC Determination (Broth Microdilution):

  • Preparation:

    • Prepare a serial two-fold dilution of 2-(2-Furyl)quinoline-4-carbohydrazide in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

    • Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus, P. aeruginosa).[24][25]

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well.

    • Include a growth control (no drug) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Analysis:

    • Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits bacterial growth.

Organism Expected MIC (µg/mL)
Staphylococcus aureusPotentially low, as quinolones are active against Gram-positives.[26]
Escherichia coliPotentially low, as quinolones are active against Gram-negatives.[25]
Pseudomonas aeruginosaMay require higher concentrations, as this is a challenging pathogen.[25]

Data Interpretation and Future Directions

A successful outcome from this proposed workflow would be a compound that exhibits:

  • Favorable in silico docking scores and ADMET properties.

  • Potent inhibition of DNA gyrase supercoiling with a low IC50 value.

  • Evidence of cleavage complex stabilization.

  • Broad-spectrum antibacterial activity with low MIC values against clinically relevant pathogens.

Should 2-(2-Furyl)quinoline-4-carbohydrazide prove to be a promising lead, future directions would include:

  • Lead Optimization: Synthesizing and testing analogs to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Confirming that DNA gyrase is the primary intracellular target.

  • In Vivo Efficacy Studies: Evaluating the compound's effectiveness in animal models of infection.

  • Toxicity Studies: Assessing the safety profile of the compound in preclinical models.

The exploration of novel chemical scaffolds is paramount in the fight against antimicrobial resistance. 2-(2-Furyl)quinoline-4-carbohydrazide represents a rational starting point for the development of a new generation of DNA gyrase inhibitors. The comprehensive workflow outlined in this guide provides a robust framework for its evaluation, with the ultimate goal of translating promising laboratory findings into clinically effective antibacterial agents.

References

  • Docking studies on novel analogs of quinolones against DNA gyrase of Escherichia coli.
  • Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline deriv
  • Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials: A Cooper
  • Antibacterial Activity of Novel 1-Cyclopropyl-6,7-Difluoro-8-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carbohydrazide Deriv
  • Synthesis, characterization, theoretical, anti-bacterial and molecular docking studies of quinoline based chalcones as a DNA gyrase inhibitor - PubMed.
  • Quinoline derivative and their pharmacological & medicinal potential - Neliti.
  • Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies - Taylor & Francis.
  • DNA Gyrase as a Target for Quinolones - PMC.
  • Docking and 3D QSAR Studies on Substituted Cyclobutylphenyl Quinoline Derivatives as Inhibitors of Bacterial DNA Gyrase - PubMed.
  • DNA gyrase supercoiling inhibition assay - Bio-protocol.
  • Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis.
  • Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity - Sci Forschen.
  • Antibacterial mechanism of action of quinolones at DNA gyrase as target...
  • Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry | Bentham Science Publishers.
  • In-Silico Evaluation of Some Newly Synthesized Quinoline Deriv
  • DNA Gyrase as a Target for Quinolones - MDPI.
  • In-silico ADMET, molecular docking and anti-tubercular study of N- substituted quinoline 3-carbaldehyde hydrazone derivatives - International Scientific Organiz
  • Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety - PubMed.
  • In-Silico ADMET Prediction, Structure-Based Drug Design and Molecular Docking Studies of Quinazoline Derivatives as Novel EGFR Inhibitors - ResearchG
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIV
  • Mechanism of quinolone inhibition of DNA gyrase - ResearchG
  • Escherichia coli Gyrase Cleavage Assay - Inspiralis.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry.
  • DNA Gyrase Assay Kit USER MANUAL - TopoGEN, Inc..
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC.
  • ProFoldin E. coli DNA Gyrase DNA Supercoiling Assay Kits.
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Publishing.
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC.
  • (PDF) Design and Synthesis of 2-(4-Bromophenyl)
  • Synthesis of quinoline acetohydrazide-hydrazone derivatives evaluated as DNA gyrase inhibitors and potent antimicrobial agents - RSC Publishing.
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)
  • Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed.
  • Synthesis of the target 2-(quinoline-4-carbonyl)hydrazide-acrylamide...

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Foundational

Antiproliferative effects of furan-quinoline hybrids on MCF-7 cells

Antiproliferative Effects of Furan-Quinoline Hybrids on MCF-7 Breast Cancer Cells: A Technical Guide to Mechanisms and Methodologies Executive Summary & Molecular Rationale Breast cancer remains a dominant challenge in g...

Author: BenchChem Technical Support Team. Date: March 2026

Antiproliferative Effects of Furan-Quinoline Hybrids on MCF-7 Breast Cancer Cells: A Technical Guide to Mechanisms and Methodologies

Executive Summary & Molecular Rationale

Breast cancer remains a dominant challenge in global oncology, with the Estrogen Receptor-positive (ER+) MCF-7 cell line serving as a foundational model for evaluating targeted therapeutics. In recent years, the molecular hybridization of furan and quinoline scaffolds has emerged as a highly effective drug design strategy[1]. By conjugating these two distinct pharmacophores into a single molecular architecture, researchers can effectively target multiple kinase pathways, reduce the risk of acquired drug resistance, and significantly enhance overall biological efficacy[1]. Furan-quinoline derivatives and their structural analogs have demonstrated potent anticancer properties by inhibiting key enzymes and signaling pathways critical to tumor cell proliferation and survival[2].

Mechanistic Pathways: Disruption of MCF-7 Proliferation

The antiproliferative activity of these hybrid compounds is not monolithic; rather, it is driven by a multi-targeted mechanism of action that collapses the cancer cell's structural and metabolic integrity:

  • EGFR-TK Inhibition: Certain quinoline-based hybrids act as potent inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). For instance, specific 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have demonstrated profound EGFR-TK inhibitory potential, outperforming standard clinical drugs like Lapatinib in isolated kinase assays[3].

  • Topoisomerase II Inhibition & DNA Cleavage: Furo[2,3-b]quinoline derivatives actively target Topoisomerase II, an enzyme essential for DNA replication and transcription[4]. Additionally, 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid derivatives have been shown to induce complete electrophoretic DNA cleavage, physically fragmenting the genomic material of cancer cells without leaving trace fragments[5].

  • Apoptosis via p53 and Caspase-9: The downstream effect of this targeted kinase inhibition and DNA damage is the rapid induction of apoptosis. Highly active quinoline hybrids trigger apoptosis by upregulating the tumor suppressor protein p53 and the initiator caspase-9 by up to 7.4- and 8.7-fold, respectively[6]. This molecular cascade ultimately forces the MCF-7 cells into significant cell cycle arrest, typically halting proliferation at the G1 or G2/M phase[4][6].

MoA FQ Furan-Quinoline Hybrids EGFR EGFR-TK Inhibition FQ->EGFR Kinase Targeting Topo Topoisomerase II Inhibition & DNA Cleavage FQ->Topo Intercalation / Inhibition p53 p53 Upregulation EGFR->p53 Downstream Signaling Topo->p53 DNA Damage Response Casp9 Caspase-9 Activation p53->Casp9 Transcriptional Activation Arrest Cell Cycle Arrest (G1 or G2/M) p53->Arrest p21 Mediation Apoptosis Apoptosis in MCF-7 Casp9->Apoptosis Execution Phase Arrest->Apoptosis Prolonged Arrest

Caption: Furan-quinoline hybrid signaling pathway inducing apoptosis and cell cycle arrest in MCF-7 cells.

Quantitative Efficacy: Structure-Activity Relationship (SAR)

To contextualize the potency of these compounds, we evaluate their half-maximal inhibitory concentrations (IC50) against the MCF-7 line. Structural variations—such as the introduction of acrylamide moieties or specific anilines at the C-4 position of the quinoline ring—drastically alter cellular permeability and target affinity.

Compound Class / Specific DerivativePrimary Target / MechanismMCF-7 IC50 (µM)Reference
2-(quinoline-4-carbonyl)hydrazide-acrylamide (Compound 6h) EGFR-TK / p53 / Caspase-92.71[6]
2-(quinoline-4-carbonyl)hydrazide-acrylamide (Compound 6a) EGFR-TK3.39[6]
Furo[2,3-b]quinoline derivatives Topoisomerase II5.60 - 26.24[4]
Doxorubicin (Standard Control) DNA Intercalation6.18[6]

Data Interpretation: The conjugation of an acrylamide moiety to the quinoline scaffold (Compound 6h) yields an IC50 of 2.71 µM, making it significantly more potent than the reference chemotherapeutic Doxorubicin[6].

Self-Validating Experimental Protocols

In rigorous drug development, protocols must be self-validating. A single assay is never definitive; morphological, metabolic, and cytometric data must corroborate one another to rule out false positives. Below are the definitive workflows for validating furan-quinoline efficacy.

Protocol 1: Cell Viability & Antiproliferative Screening (MTT Assay)

Causality: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable correlation to the number of metabolically viable cells, establishing the baseline IC50 before mechanistic studies begin.

  • Seeding: Harvest MCF-7 cells in the logarithmic growth phase. Seed at a density of

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
    
  • Treatment: Prepare serial dilutions of the furan-quinoline hybrids in DMSO (ensure final DMSO concentration in wells is <0.1% to prevent solvent toxicity). Treat cells for 48 hours[6].

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the internalized formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the untreated control to derive the IC50 curve.

Protocol 2: Apoptosis & Cell Cycle Analysis (Annexin V-FITC/PI Flow Cytometry)

Causality: While MTT shows that cells are dying, flow cytometry explains how. Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while Propidium Iodide (PI) intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis). This multiplexing validates that the IC50 observed in Protocol 1 is due to programmed cell death, not mere compound toxicity.

  • Induction: Treat MCF-7 cells with the furan-quinoline hybrid at its established IC50 concentration (e.g., 2.71 µM) for 48 hours[6].

  • Harvesting: Collect both the floating (dead) and adherent cells using trypsin-EDTA. Wash twice with cold PBS to remove residual media and serum proteins.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature[6].

  • Acquisition & Analysis: Analyze immediately via flow cytometry (e.g., BD FACSCanto). Gate the viable (Q4), early apoptotic (Q3), late apoptotic (Q2), and necrotic (Q1) populations. A successful furan-quinoline candidate will show a significant shift from Q4 to Q3/Q2 compared to the DMSO control.

Workflow Culture MCF-7 Cell Culture (Log Phase) Treatment Compound Treatment (IC50 Determination) Culture->Treatment Assays Multiplexed Assays MTT / Flow Cytometry Treatment->Assays Validation Data Validation (Causality & Stats) Assays->Validation

Caption: Step-by-step experimental workflow for evaluating antiproliferative efficacy in MCF-7 cells.

Conclusion & Future Perspectives

Furan-quinoline hybrids represent a highly promising frontier in targeted breast cancer therapy. By effectively inhibiting EGFR-TK and Topoisomerase II, and subsequently driving MCF-7 cells into p53-mediated apoptosis, these compounds overcome many limitations of traditional monotherapies. Future drug development should focus on optimizing the pharmacokinetic profiles (ADMET) of these hybrids and transitioning the most potent candidates into in vivo xenograft models to validate systemic efficacy.

References

1.[3] Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. 3 2.[4] Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II. ResearchGate.4 3.[5] Antiproliferative, DNA cleavage, and ADMET study of substituted 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and its esters. ResearchGate.5 4.[2] The Pharmacological Potential of Furan-Quinoline Compounds: A Technical Guide. Benchchem. 2 5.[1] Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line tar. Semantic Scholar. 1 6.[6] Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. PMC. 6

Sources

Exploratory

The Strategic Role of the Carbohydrazide Linker in Quinoline Drug Design: A Medicinal Chemistry Perspective

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: The fusion of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The fusion of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery, aimed at enhancing therapeutic efficacy and overcoming drug resistance. This guide provides a detailed examination of the carbohydrazide linker's pivotal role in the design of novel quinoline-based therapeutic agents. We will explore the synthetic rationale, the linker's influence on physicochemical properties and structure-activity relationships (SAR), and its impact on diverse biological activities, including anticancer and antimicrobial applications. This document serves as a technical resource for researchers, offering field-proven insights, detailed experimental protocols, and a mechanistic understanding of how this versatile linker transforms the quinoline scaffold into a powerhouse for targeted therapies.

The Convergence of Quinolines and Carbohydrazides in Medicinal Chemistry

The molecular hybridization of a privileged scaffold with a functional linker is a well-established strategy for developing more effective drugs.[1] This approach unites two or more pharmacophores in a single framework, often leading to synergistic effects and novel mechanisms of action.

The Quinoline Scaffold: A Privileged Structure

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a highly valued scaffold in medicinal chemistry.[2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antitubercular properties.[1][2][4] Several quinoline-based drugs are clinically approved, such as the anticancer agents bosutinib and camptothecin analogues, underscoring the scaffold's therapeutic importance.[2] The versatility of the quinoline core allows for substitutions at various positions, enabling fine-tuning of its pharmacological profile.[5]

The Carbohydrazide Linker: More Than a Spacer

The carbohydrazide moiety and its hydrazone derivatives (-(C=O)NHN=CH-) are not merely passive linkers connecting a quinoline core to another bioactive molecule.[2] This functional group is a critical contributor to the overall biological activity and druggability of the hybrid molecule.

Key Attributes of the Carbohydrazide Linker:

  • Hydrogen Bonding: The presence of N-H and C=O moieties allows the linker to act as both a hydrogen-bond donor and acceptor, facilitating strong interactions with biological targets like enzyme active sites.[5]

  • Chelating Properties: As tridentate NNO(S) chelators, carbohydrazides and their derivatives can sequester essential metal ions like iron, a mechanism relevant for inhibiting enzymes such as ribonucleotide reductase (RR), which is a key target in cancer therapy.[6]

  • Structural Rigidity and Planarity: The linker provides a degree of structural rigidity, which can be crucial for orienting the connected pharmacophores correctly within a target's binding pocket.

  • Modulation of Physicochemical Properties: The linker influences key drug-like properties, including solubility, lipophilicity, and metabolic stability, which are essential for bioavailability and pharmacokinetic profiles.[7][8]

  • Acid-Labile Potential: In the acidic microenvironment of tumors, the hydrazone bond can be labile, allowing for the targeted release of the active quinoline moiety.[5]

The Strategic Function of the Carbohydrazide Linker

The decision to incorporate a carbohydrazide linker is a deliberate design choice aimed at imparting specific, advantageous characteristics to the quinoline scaffold.

G cluster_0 Quinoline Scaffold cluster_1 Carbohydrazide Linker cluster_2 Terminal Moiety cluster_3 Enhanced Biological Activity cluster_4 Key Linker Contributions Quinoline Privileged Core (e.g., Anticancer, Antimicrobial) Linker -(CO)-NH-NH-(CO)- Quinoline->Linker Covalent Bond Activity Improved Potency & Target Specificity Quinoline->Activity Terminal Substituted Aryl Group or other Pharmacophore Linker->Terminal Forms Hydrazone (Schiff Base) Linker->Activity HBond H-Bonding (Donor/Acceptor) Linker->HBond Chelation Metal Chelation (e.g., Fe) Linker->Chelation Rigidity Conformational Control Linker->Rigidity PhysChem Physicochemical Modulation Linker->PhysChem Terminal->Activity

Caption: Core components of a quinoline-carbohydrazide hybrid drug design.

Synthetic Strategies and Methodologies

A common and efficient method for synthesizing quinoline-carbohydrazide hybrids involves a multi-step process that is amenable to creating large libraries of compounds for screening.[1]

General Protocol for Quinoline-4-Carbohydrazide Intermediate Synthesis

The foundational intermediate is typically a quinoline-4-carbohydrazide. This is prepared from a corresponding quinoline-4-carboxylic acid or its ester.

Step-by-Step Methodology:

  • Esterification: Quinoline-4-carboxylic acid is converted to its ethyl or methyl ester. A common method involves refluxing the acid in absolute ethanol or methanol with a catalytic amount of concentrated sulfuric acid.

  • Hydrazinolysis: The resulting quinoline-4-carboxylate ester is then reacted with hydrazine hydrate. This reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a solvent like ethanol.

  • Isolation: Upon cooling, the quinoline-4-carbohydrazide product often precipitates out of the solution and can be collected by filtration, washed, and recrystallized to achieve high purity.

General Protocol for Hybrid Schiff Base Synthesis

The quinoline-4-carbohydrazide intermediate serves as a platform for creating a diverse array of Schiff bases (hydrazones) by reacting it with various aromatic or heteroaromatic aldehydes.[1][9]

Step-by-Step Methodology:

  • Reaction Setup: Equimolar amounts of the quinoline-4-carbohydrazide intermediate and a selected substituted aldehyde are dissolved in a suitable solvent, typically ethanol.[1]

  • Catalysis: A few drops of a catalyst, such as glacial acetic acid, are often added to facilitate the condensation reaction.

  • Reflux: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation and Purification: After the reaction is complete, the mixture is cooled. The precipitated solid product is collected by filtration, washed with a cold solvent (like ethanol or ether), and then purified, typically by recrystallization, to yield the final hybrid compound.[1]

  • Characterization: The structure and purity of the synthesized compounds are confirmed using various spectroscopic techniques, including FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]

Caption: General synthetic workflow for quinoline-carbohydrazide derivatives.

Structure-Activity Relationship (SAR) and Biological Applications

The true value of the carbohydrazide linker is demonstrated in the potent and varied biological activities of the resulting hybrid molecules. SAR studies help elucidate the contribution of different structural components to the overall efficacy.

Anticancer Activity

Quinoline-carbohydrazide derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[2][5]

  • EGFR/HER-2 Inhibition: Certain quinoline-hydrazide hybrids carrying an acrylamide moiety have shown significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase.[10][11] Compound 6h from one study was a potent EGFR kinase inhibitor (IC₅₀ = 0.22 µM) and induced apoptosis and G1 phase cell cycle arrest in MCF-7 breast cancer cells.[10]

  • Ribonucleotide Reductase (RR) Inhibition: Thiocarbohydrazones (TCHs), which are closely related to carbohydrazones, have demonstrated superior pro-apoptotic activity over their carbohydrazone (CHs) counterparts in leukemia and pancreatic cancer models, potentially through iron chelation and subsequent RR inhibition.[6]

  • Multi-Targeting: The modular nature of these hybrids allows for the design of molecules that can hit multiple targets. For example, some derivatives act as dual inhibitors of EGFR and HER-2.[12]

Compound ID Target Cell Line Activity (IC₅₀) Mechanism/Target Reference
6h MCF-7 (Breast)2.71 µMEGFR Kinase Inhibition[10][11]
6a MCF-7 (Breast)3.39 µMEGFR Kinase Inhibition[10][11]
9g PC-3 (Prostate)1.29 µMPim-1 Kinase Inhibition[13]
Compound 5 MCF-7 / HepG20.98 / 1.06 µMMutant EGFR Inhibition[5]
Antimicrobial Activity

The carbohydrazide linker is also integral to quinoline derivatives designed to combat microbial infections.

  • DNA Gyrase Inhibition: Molecular hybridization of quinoline scaffolds with hydrazine moieties has yielded potent inhibitors of microbial DNA gyrase.[14] Certain derivatives showed significant activity against Gram-positive bacteria like S. aureus and fungi like C. albicans.[14]

  • Broad-Spectrum Activity: Novel series of fluorine-containing quinoline hybrid Schiff bases have been synthesized and screened, with several compounds showing good antibacterial activity.[1][9] For instance, compound 6a was active against both Gram-positive and Gram-negative pathogens, while compound 6b was effective against the fungus Aspergillus niger.[1]

Compound ID Pathogen Activity (MIC) Target Reference
6a Staphylococcus aureus340 µg/mLNot Specified[1][9]
13 S. aureus / C. albicans30 / 31 mm (Inhibition Zone)DNA Gyrase[14]
6j M. tuberculosis H37Ra7.70 µg/mLNot Specified[15]
6m M. tuberculosis H37Ra7.13 µg/mLNot Specified[15]

Case Study: EGFR Kinase Inhibition Pathway

The development of novel quinoline-4-carbonyl-hydrazide-acrylamide hybrids provides a clear example of rational drug design targeting a specific cancer-related pathway.[10][11]

G cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P Phosphorylation (Activation) EGFR->P Dimerization & Auto-phosphorylation Hybrid Quinoline-Carbohydrazide Hybrid (e.g., 6h) Hybrid->EGFR Inhibits Kinase Domain Apoptosis Apoptosis (Programmed Cell Death) Hybrid->Apoptosis Induces RAS_RAF RAS/RAF/MEK/ERK Pathway P->RAS_RAF PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of EGFR signaling by a quinoline-carbohydrazide hybrid.

Overexpression of EGFR is a key driver in many cancers, promoting cell proliferation and survival.[11] The designed hybrids act as potent inhibitors of the EGFR tyrosine kinase domain. By blocking the autophosphorylation of the receptor, these compounds halt the downstream signaling cascades (like RAS/RAF/MEK and PI3K/AKT), leading to a shutdown of pro-survival signals. Furthermore, potent compounds like 6h were shown to upregulate p53 and caspase 9, actively inducing apoptosis in cancer cells.[10] This dual action of blocking proliferation and inducing cell death makes these agents highly effective.

Conclusion and Future Perspectives

The carbohydrazide linker is a powerful and versatile tool in the medicinal chemist's arsenal for the development of novel quinoline-based therapeutics. Its ability to form key hydrogen bonds, chelate metals, and modulate the physicochemical properties of the parent scaffold allows for the creation of highly potent and specific agents against a range of diseases. The synthetic accessibility of quinoline-carbohydrazide hybrids makes them an attractive platform for generating large, diverse chemical libraries for high-throughput screening.

Future research will likely focus on:

  • Fine-tuning the Linker: Exploring variations of the carbohydrazide linker to optimize rigidity, stability, and pharmacokinetic properties.

  • Multi-Target Drug Design: Rationally designing hybrids that can simultaneously inhibit multiple disease-relevant targets, potentially leading to synergistic effects and overcoming resistance.

  • Targeted Delivery: Incorporating moieties that can direct the quinoline-carbohydrazide drug to specific tissues or cell types, enhancing efficacy while minimizing off-target toxicity.

By continuing to explore the intricate interplay between the quinoline core, the carbohydrazide linker, and various terminal pharmacophores, the scientific community is well-positioned to develop the next generation of highly effective therapeutic agents.

References

  • Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. (2023). Polycyclic Aromatic Compounds. [Link]

  • Quinoline based mono- and bis-(thio)carbohydrazones: synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models. (2016). Dalton Transactions. [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (2024). RSC Advances. [Link]

  • Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. (2023). Taylor & Francis Online. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). ACS Omega. [Link]

  • Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. (2024). Future Medicinal Chemistry. [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2016). Molecules. [Link]

  • Design, synthesis and biological evaluation of novel quinoline-based carboxylic hydrazides as anti-tubercular agents. (2016). Chemical Biology & Drug Design. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (2024). RSC Publishing. [Link]

  • Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety. (2009). European Journal of Medicinal Chemistry. [Link]

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. (1997). Journal of Medicinal Chemistry. [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2022). Molecules. [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2022). RSC Medicinal Chemistry. [Link]

  • Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. (2011). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Medicinal Research Reviews. [Link]

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. (2023). ResearchGate. [Link]

  • Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. (2011). ResearchGate. [Link]

  • Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. (2011). UTMB Health Research Expert Profiles. [Link]

  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. (2022). Iranian Journal of Pharmaceutical Research. [Link]

  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. (2022). Iranian Journal of Pharmaceutical Research. [Link]

  • Physicochemical Properties. (n.d.). Pharmacy 180. [Link]

  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (2018). International Journal of Chemical and Biological Sciences. [Link]

  • Role of Physicochemical Properties and Ligand Lipophilicity Efficiency in Addressing Drug Safety Risks. (2010). Semantic Scholar. [Link]

  • Effect of physicochemical factors on biological activity-Medicinal Chemistry. (2017). Slideshare. [Link]

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Foundational

The Strategic Utility of 2-(2-Furyl)quinoline-4-carbohydrazide (CAS 345218-20-4) in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, biologically active molecules relies heavily on privileged scaffolds. 2-(2-Furyl)quinoline-4-carbohydrazide (CAS 345218-20-4) has emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, biologically active molecules relies heavily on privileged scaffolds. 2-(2-Furyl)quinoline-4-carbohydrazide (CAS 345218-20-4) has emerged as a highly versatile building block[1]. By combining the established pharmacophore of the quinoline ring with a lipophilic furan moiety and a highly reactive carbohydrazide handle, this compound serves as a critical node for synthesizing potent antimicrobial agents, DNA-cleaving cytotoxins, and targeted kinase inhibitors[2][3].

This whitepaper provides an in-depth technical analysis of the structural rationale, synthetic pathways, and downstream applications of this scaffold, complete with self-validating experimental protocols designed for drug development professionals.

Chemical Identity & Structural Rationale

The molecular architecture of 2-(2-Furyl)quinoline-4-carbohydrazide is deliberately designed to maximize both synthetic utility and biological target engagement.

  • The Quinoline Core: A historically privileged scaffold known for its ability to intercalate DNA and participate in

    
     stacking interactions within the hydrophobic pockets of target enzymes[4].
    
  • The C2-Furan Substitution: The inclusion of the furan ring at the C2 position serves a dual purpose. Synthetically, it is easily introduced via cross-aldol condensation. Biologically, the furan oxygen acts as a critical hydrogen-bond acceptor, which has been shown to enhance binding affinity in the hinge region of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)[4].

  • The C4-Carbohydrazide Handle: The terminal amine (

    
    ) of the hydrazide group benefits from the "alpha-effect"—the adjacent nitrogen lone pair increases its nucleophilicity. This makes the C4 position an ideal, highly reactive anchor for subsequent cyclocondensations (forming triazoles or oxadiazoles) or Schiff base formations[3][5].
    
Table 1: Physicochemical Properties
PropertyValue
Chemical Name 2-(Furan-2-yl)quinoline-4-carbohydrazide
CAS Number 345218-20-4[1]
Molecular Formula C₁₄H₁₁N₃O₂[1]
Molecular Weight 253.26 g/mol [1]
Key Structural Motifs Quinoline core, C2-furan ring, C4-carbohydrazide
Typical Appearance Off-white to pale yellow solid[6]

Synthetic Architecture

The synthesis of 2-(2-Furyl)quinoline-4-carbohydrazide relies on a robust three-step sequence. We utilize the Pfitzinger reaction rather than the Friedländer synthesis because the Pfitzinger approach allows for the direct use of commercially available isatin and 2-acetylfuran, ensuring perfect regioselectivity without the need to isolate unstable ortho-aminoacetophenone intermediates[2][6].

Synthesis A Isatin + 2-Acetylfuran B Pfitzinger Reaction (KOH, EtOH, Reflux) A->B C 2-(2-Furyl)quinoline-4- carboxylic acid B->C D Esterification (EtOH, H2SO4, Reflux) C->D E Ethyl 2-(2-Furyl)quinoline- 4-carboxylate D->E F Hydrazinolysis (NH2NH2·H2O, EtOH) E->F G 2-(2-Furyl)quinoline-4- carbohydrazide F->G

Synthetic workflow for 2-(2-Furyl)quinoline-4-carbohydrazide via Pfitzinger condensation.

Validated Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating. The following workflows detail the causality behind the reagent choices and the checkpoints required to ensure synthetic integrity.

Protocol 1: Synthesis of the Core Scaffold (CAS 345218-20-4)

Step 1: Pfitzinger Condensation [2][6]

  • Procedure: Suspend isatin (1.0 eq) and 2-acetylfuran (1.1 eq) in absolute ethanol. Add 33% aqueous KOH dropwise. Reflux the mixture for 24 hours.

  • Causality: The strong base (KOH) is required to hydrolyze the isatin amide bond, generating the reactive isatinate intermediate. This intermediate undergoes a cross-aldol condensation with the enolate of 2-acetylfuran, followed by spontaneous cyclization and dehydration to form the quinoline ring.

  • Self-Validation Checkpoint: Acidify the cooled reaction mixture with glacial acetic acid to pH ~4. The precipitation of a solid (2-(2-Furyl)quinoline-4-carboxylic acid) confirms successful cyclization.

Step 2: Esterification

  • Procedure: Suspend the carboxylic acid in absolute ethanol, add a catalytic amount of concentrated

    
    , and reflux for 12 hours.
    
  • Causality: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity. Absolute ethanol is used in large excess to drive the Fischer esterification equilibrium toward the product via Le Chatelier's principle.

Step 3: Hydrazinolysis [3]

  • Procedure: Dissolve the ethyl ester (1.0 eq) in dry ethanol. Add hydrazine hydrate (2.0 eq) and reflux for 8-10 hours. Cool the mixture and filter the resulting precipitate.

  • Causality: Hydrazine hydrate (

    
    ) is used instead of anhydrous hydrazine for safety. The alpha-effect renders hydrazine a vastly superior nucleophile compared to the leaving ethoxide, ensuring complete conversion to the carbohydrazide.
    
  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The starting ester will migrate rapidly (Rf ~0.7), while the highly polar carbohydrazide product will remain near the baseline (Rf ~0.1-0.2). A positive ninhydrin stain confirms the presence of the terminal primary amine.

Protocol 2: Derivatization to 1,2,4-Triazole Cytotoxins

Step 1: Cyclocondensation [3]

  • Procedure: Dissolve 2-(2-Furyl)quinoline-4-carbohydrazide (1.0 eq) in glacial acetic acid. Add an equimolar amount of ammonium acetate (

    
    ) and a substituted aromatic aldehyde (1.0 eq). Stir at room temperature for 2-3 hours, then neutralize with liquid ammonia.
    
  • Causality: Acetic acid acts simultaneously as the solvent and the acid catalyst to facilitate imine formation between the hydrazide and the aldehyde. Ammonium acetate acts as the nitrogen source necessary to close the 5-membered 1,2,4-triazole ring.

  • Self-Validation Checkpoint: In

    
    -NMR analysis, the successful formation of the triazole ring is confirmed by the complete disappearance of the highly exchangeable 
    
    
    
    protons (typically found around
    
    
    4.5 ppm in the starting material) and the appearance of new aromatic signals from the aldehyde substituent.

Downstream Derivatization & Biological Efficacy

The true value of 2-(2-Furyl)quinoline-4-carbohydrazide lies in its ability to be rapidly diversified into distinct therapeutic classes.

Derivatization Core 2-(2-Furyl)quinoline-4-carbohydrazide Schiff Schiff Bases (Aldehyde Condensation) Core->Schiff EtOH, Reflux Triazole 1,2,4-Triazoles (NH4OAc / Aldehydes) Core->Triazole AcOH, Reflux Acrylamide Acrylamide Hybrids (Acrylate Coupling) Core->Acrylamide NaOAc, AcOH Target1 Antimicrobial (DNA Gyrase) Schiff->Target1 Target2 Cytotoxicity (DNA Cleavage) Triazole->Target2 Target3 Anticancer (EGFR-TK Inhibition) Acrylamide->Target3

Downstream derivatization pathways and corresponding biological targets.

Table 2: Biological Efficacy of Key Derivatives

By leveraging the synthetic pathways outlined above, researchers have generated libraries of compounds with potent, validated biological activities:

Derivative ClassReagents UsedPrimary Biological TargetObserved Efficacy (Literature)
Schiff Bases Aromatic aldehydes, EtOHMicrobial DNA Gyrase (S. aureus)MIC ≈ 38.64 - 49.04 µM[2][5]
1,2,4-Triazoles Aldehydes, NH₄OAc, AcOHDNA Cleavage / CytotoxicityHigh cleavage activity at 50 µg/mL[3]
Acrylamide Hybrids Substituted acrylates, NaOAcEGFR-TK (MCF-7 Breast Cancer)IC₅₀ ≈ 2.71 - 6.60 µM[4]

Conclusion

2-(2-Furyl)quinoline-4-carbohydrazide is far more than a simple chemical catalog item; it is a rationally designed pharmacophore anchor. By understanding the causality behind its synthesis—from the regiocontrol of the Pfitzinger reaction to the nucleophilic exploitation of the hydrazide alpha-effect—drug development professionals can utilize this scaffold to rapidly access diverse chemical space targeting kinases, microbial topoisomerases, and DNA architecture.

References

  • [2] ACS Omega. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from: [Link]

  • [5] Taylor & Francis. Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Retrieved from: [Link]

  • RSC Advances. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents. Retrieved from: [Link]

  • [6] MDPI. In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Retrieved from:[Link]

  • [4] RSC Advances. Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif. Retrieved from:[Link]

  • [3] PMC / NIH. Cytotoxic, DNA Cleavage and Pharmacokinetic Parameter Study of Substituted Novel Furan C-2 Quinoline Coupled 1, 2, 4-Triazole and Its Analogs. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(2-Furyl)quinoline-4-carbohydrazide via Pfitzinger reaction

Executive Summary This technical guide details the synthesis of 2-(2-furyl)quinoline-4-carbohydrazide , a privileged scaffold in medicinal chemistry known for its antimicrobial and anticancer potential. The protocol leve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 2-(2-furyl)quinoline-4-carbohydrazide , a privileged scaffold in medicinal chemistry known for its antimicrobial and anticancer potential. The protocol leverages the Pfitzinger reaction —a robust condensation of isatin with a ketone under alkaline conditions—to construct the quinoline core.[1][2][3][4][5] This is followed by a two-step functionalization sequence (esterification and hydrazinolysis) to yield the target hydrazide.

Unlike standard textbook descriptions, this guide focuses on process reliability , addressing common pitfalls such as incomplete isatin ring opening, solubility issues of the intermediate acid, and the safe handling of hydrazine hydrate.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the Pfitzinger reaction, which provides the most direct access to the 2-substituted quinoline-4-carboxylic acid precursor.

Strategic Logic:

  • Core Construction: The quinoline ring is formed by reacting Isatin (providing the nitrogen and rings A/C) with 2-Acetylfuran (providing the furan moiety and completing ring B).

  • Activation: The resulting carboxylic acid is unreactive toward hydrazine; it must be activated as an ethyl ester.

  • Functionalization: The ester undergoes nucleophilic acyl substitution with hydrazine hydrate to yield the final carbohydrazide.

Retrosynthesis Target Target: 2-(2-Furyl)quinoline-4-carbohydrazide Ester Intermediate: Ethyl 2-(2-furyl)quinoline-4-carboxylate Target->Ester Hydrazinolysis Acid Core Scaffold: 2-(2-Furyl)quinoline-4-carboxylic acid Ester->Acid Fischer Esterification Isatin Precursor A: Isatin Acid->Isatin Pfitzinger Disconnection Ketone Precursor B: 2-Acetylfuran Acid->Ketone

Figure 1: Retrosynthetic pathway isolating the Pfitzinger condensation as the critical structure-determining step.

Phase 1: The Pfitzinger Reaction (Core Synthesis)

Objective: Synthesis of 2-(2-furyl)quinoline-4-carboxylic acid.

Mechanistic Insight

The reaction does not proceed via a simple condensation. First, the strong base (KOH) hydrolyzes the amide bond of isatin, opening the ring to form isatinate (2-aminophenylglyoxylate) . This acyclic intermediate then undergoes a Claisen-Schmidt condensation with the ketone (2-acetylfuran), followed by cyclization and dehydration to form the quinoline ring.

  • Critical Control Point: The reaction mixture must remain strongly alkaline to keep the isatin ring open until condensation occurs.

Reagents & Materials
ReagentEquiv.RoleNotes
Isatin 1.0SubstratePurity >98% recommended.
2-Acetylfuran 1.1SubstrateSlight excess ensures complete consumption of isatin.
KOH (33% aq) 5-6Base/SolventHigh concentration required for ring opening.
Ethanol -Co-solventImproves solubility of the ketone.
Acetic Acid -WorkupUsed to precipitate the final acid.[1]
Protocol
  • Isatinate Formation: In a 250 mL round-bottom flask, dissolve Isatin (10 mmol, 1.47 g) in 33% aqueous KOH (15 mL) . Heat gently (40–50°C) until the deep red isatin solution turns to a lighter yellow/orange, indicating the formation of potassium isatinate.

  • Condensation: Add 2-Acetylfuran (11 mmol, 1.21 g) dissolved in Ethanol (10 mL) dropwise to the hot solution.

  • Reflux: Heat the mixture to reflux (approx. 80-85°C) for 6–8 hours .

    • Visual Check: The solution typically darkens to a deep brown/red as the conjugated system forms.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (approx. 100 g).

    • Acidification: Slowly add Glacial Acetic Acid (or 10% HCl) with stirring until pH reaches 3–4. A voluminous yellow precipitate will form.

    • Note: Do not acidify below pH 2, as the quinoline nitrogen may protonate, increasing water solubility and reducing yield.

  • Purification: Filter the solid, wash copiously with cold water to remove excess salts, and recrystallize from ethanol/DMF (if necessary).

    • Expected Yield: 70–85%.

    • Appearance: Yellow to brownish powder.

Phase 2: Functionalization (Esterification & Hydrazinolysis)

Objective: Conversion of the carboxylic acid to the hydrazide.[5]

Step A: Fischer Esterification

Direct reaction of the acid with hydrazine is inefficient; the ethyl ester intermediate serves as a reactive electrophile.

  • Protocol:

    • Suspend the Acid (5 mmol) from Phase 1 in Absolute Ethanol (20 mL) .

    • Add Conc.

      
       (0.5 mL)  dropwise as a catalyst.
      
    • Reflux for 8–10 hours . Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Concentrate the solvent under reduced pressure.[6] Neutralize the residue with saturated

      
       solution.
      
    • Extract with ethyl acetate or filter the precipitate if solid.

    • Product: Ethyl 2-(2-furyl)quinoline-4-carboxylate.

Step B: Hydrazinolysis
  • Safety Warning: Hydrazine hydrate is toxic, corrosive, and a potential carcinogen. Handle in a fume hood with appropriate PPE.

  • Protocol:

    • Dissolve the Ester (3 mmol) in Ethanol (15 mL) .

    • Add Hydrazine Hydrate (99%, 15 mmol, 5 equiv.) . A large excess drives the equilibrium forward.

    • Reflux for 4–6 hours .

    • Precipitation: Upon cooling, the carbohydrazide often crystallizes out of the solution. If not, concentrate the solvent to half volume and cool in an ice bath.

    • Filter the solid, wash with cold ethanol, and dry.

Experimental Workflow & Logic

Workflow cluster_0 Phase 1: Pfitzinger Reaction cluster_1 Phase 2: Functionalization Step1 Dissolve Isatin in 33% KOH (Ring Opening) Step2 Add 2-Acetylfuran + EtOH Reflux 8h Step1->Step2 Step3 Pour into Ice -> Acidify (pH 4) Precipitate Acid Step2->Step3 Step4 Esterification: EtOH + H2SO4, Reflux Step3->Step4  Isolate & Dry   Step5 Hydrazinolysis: NH2NH2.H2O, Reflux Step4->Step5  Isolate Ester  

Figure 2: Step-by-step experimental workflow ensuring high purity at each isolation stage.

Characterization & Data Validation

To validate the synthesis, confirm the following spectral signatures:

TechniqueExpected SignalStructural Assignment
IR Spectroscopy 3200–3300

NH/NH2 stretching (Hydrazide)
1650–1670

C=O Amide stretching
1H NMR (DMSO-d6)

9.8–10.0 ppm (s, 1H)
-CONH - (Amide proton)

4.5–5.0 ppm (br s, 2H)
-NH2 (Hydrazine protons)

6.6–7.8 ppm (m)
Furan ring protons (distinct multiplets)

7.5–8.5 ppm (m)
Quinoline aromatic protons

Biological Relevance

The 2-(2-furyl)quinoline-4-carbohydrazide motif is a pharmacophore of significant interest.

  • Anticancer: Derivatives have shown cytotoxicity against MCF-7 breast carcinoma lines by targeting EGFR tyrosine kinase [1].[7][8]

  • Antimicrobial: The hydrazide functionality is critical for hydrogen bonding within active sites of bacterial enzymes, often showing enhanced activity when hybridized with other moieties like acrylamides [2].

References

  • Ahmed, H. M., et al. (2024).[8] "Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK." RSC Advances, 14, 23495-23504.[8] Link

  • El-Lateef, H. M. A., et al. (2024).[7] "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors." ACS Omega, 9(32). Link

  • Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[1][2][3][9][10] Chemistry of Heterocyclic Compounds, 40, 257–294. Link

Sources

Application

Application Note: High-Efficiency Synthesis of 3-Substituted-3-Hydroxyoxindoles via Cross-Aldol Reaction of Isatin and 2-Acetylfuran

Executive Summary & Biological Significance[1][2] This application note details the optimized protocol for the cross-aldol reaction between Isatin (1H-indole-2,3-dione) and 2-Acetylfuran . This reaction is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Significance[1][2]

This application note details the optimized protocol for the cross-aldol reaction between Isatin (1H-indole-2,3-dione) and 2-Acetylfuran . This reaction is a cornerstone in medicinal chemistry for generating 3-hydroxy-3-substituted oxindoles , a privileged scaffold found in numerous bioactive natural products (e.g., convolutamydines) and synthetic drugs.

The fusion of the oxindole core with a furan moiety enhances lipophilicity and introduces specific hydrogen-bonding vectors, often resulting in potent anticancer (via kinase inhibition), antimicrobial, and antioxidant activities.

Key Technical Advantages of This Protocol[1][3]
  • Atom Economy: High-yield addition reaction with no by-products in the primary step.

  • Operational Simplicity: "Green" solvent system (Ethanol) with simple precipitation workup.

  • Versatility: The protocol includes a secondary workflow for dehydration to the chalcone-like alkylidene derivative.

Mechanistic Insight

The reaction proceeds via a base-catalyzed cross-aldol addition. Isatin is unique because its C-3 carbonyl is highly electrophilic due to the adjacent amide and aromatic ring, making it an excellent "enophile." Conversely, 2-acetylfuran possesses acidic


-protons (

) that are readily deprotonated by mild organic bases.
Reaction Pathway (Graphviz)

ReactionMechanism Reactants Isatin + 2-Acetylfuran Enolate Furan Enolate Formation Reactants->Enolate Deprotonation Base Catalyst (Piperidine/DEA) Base->Enolate Promotes Transition Nucleophilic Attack (at Isatin C3) Enolate->Transition Aldol Addition Intermediate Alkoxide Intermediate Transition->Intermediate Product 3-Hydroxy-3-(2-furyl-2-oxoethyl) indolin-2-one Intermediate->Product Protonation

Figure 1: Mechanistic pathway of the base-catalyzed cross-aldol addition.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
Isatin 147.131.0Electrophile
2-Acetylfuran 110.111.0 - 1.1Nucleophile
Piperidine 85.150.1 - 0.2Catalyst (Base)
Ethanol (Abs.) 46.07SolventReaction Medium
Glacial Acetic Acid 60.05SolventFor Dehydration (Method B)
HCl (conc.) 36.46CatalystFor Dehydration (Method B)
Method A: Synthesis of the 3-Hydroxy Adduct (Primary Target)

Targeting the spiro-like quaternary center.

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Isatin (1.0 mmol, 147 mg) in Absolute Ethanol (10 mL).

  • Addition: Add 2-Acetylfuran (1.0 mmol, 110 mg) to the solution. The mixture may remain a suspension depending on temperature.

  • Catalysis: Add Piperidine (0.2 mmol, ~20

    
    L) dropwise.
    
    • Note: Diethylamine (DEA) can be substituted for piperidine with similar efficacy.

  • Reaction: Stir the mixture at Room Temperature (25°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 3:2). Isatin (orange spot) should disappear; a new polar spot (product) will appear.

  • Workup: The product typically precipitates out of the ethanol solution as a solid.

    • If precipitate forms: Filter the solid under vacuum. Wash with cold ethanol (2 x 3 mL) and hexane (2 x 5 mL) to remove unreacted furan and catalyst.

    • If no precipitate: Concentrate the solvent to 1/3 volume on a rotary evaporator and cool in an ice bath to induce crystallization.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[3]

Method B: Synthesis of the Dehydrated Alkylidene (Secondary Target)

Targeting the


-unsaturated ketone (Chalcone analog).

Step-by-Step Procedure:

  • Take the isolated 3-Hydroxy product from Method A (0.5 mmol).

  • Dissolve in Glacial Acetic Acid (3 mL).

  • Add conc. HCl (0.1 mL) dropwise.

  • Heat the mixture at 60–80°C for 2 hours.

  • Pour the reaction mixture into crushed ice-water (20 mL).

  • Filter the resulting colored precipitate (usually yellow/orange) and dry.

Experimental Workflow & Quality Control

To ensure reproducibility, follow this logic flow. This diagram includes critical "Stop/Go" decision points based on TLC analysis.

Workflow Start Start: Mix Isatin + 2-Acetylfuran in EtOH CatAdd Add Piperidine (Cat.) Start->CatAdd Stir Stir RT (4-6 hrs) CatAdd->Stir TLC TLC Check (Hex:EtOAc 3:2) Stir->TLC TLC->Stir Isatin Visible Precipitate Precipitate Formed? TLC->Precipitate Isatin Gone Filter Vacuum Filtration Precipitate->Filter Yes Conc Concentrate & Cool Precipitate->Conc No Wash Wash (Cold EtOH) Filter->Wash Conc->Filter Dry Dry & Characterize Wash->Dry

Figure 2: Operational workflow for the synthesis of the 3-hydroxy adduct.[2]

Characterization & Expected Data

Successful synthesis is validated by the following spectral characteristics.

1H NMR (DMSO-d6, 400 MHz)
Proton EnvironmentChemical Shift (

ppm)
MultiplicityDiagnostic Note
NH (Isatin) 10.2 - 10.5Singlet (br)Exchangeable with D2O
OH (C-3) 6.2 - 6.5SingletDisappears on dehydration
Ar-H (Isatin) 6.8 - 7.4MultipletAromatic region
Furan H-5 ~ 7.9DoubletDistinctive furan peak
Furan H-3, H-4 6.6 - 7.2Multi/DoubletsFuran ring protons
-CH2- (Methylene) 3.4 - 4.1Doublets (AB sys)Diastereotopic protons near chiral center
IR Spectroscopy (KBr)
  • 3300–3450 cm⁻¹: Broad -OH stretch (Strong indicator of Method A product).

  • 3180 cm⁻¹: -NH stretch.

  • 1710–1730 cm⁻¹: C=O (Ketone, furan side chain).[1][3]

  • 1610–1620 cm⁻¹: C=O (Isatin amide).

Troubleshooting & Optimization

Issue 1: Low Yield / No Precipitation

  • Cause: Product is too soluble in ethanol.

  • Solution: Switch solvent to water:ethanol (1:1) or perform the reaction in water using ultrasound irradiation (sonochemistry). The product is hydrophobic and will crash out of aqueous media more easily.

Issue 2: Retro-Aldol Reaction

  • Cause: High temperature or prolonged exposure to strong base.

  • Solution: Keep reaction at room temperature.[3][4] Neutralize the catalyst with dilute HCl immediately after reaction completion if the product is unstable.

Issue 3: Dehydration Occurring Spontaneously

  • Cause: Reaction mixture became too acidic or heated excessively.

  • Solution: Ensure glassware is base-washed. If the chalcone is desired, this is not an issue. If the hydroxy compound is desired, maintain strictly neutral/basic conditions during workup.

References

  • Synthesis of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones. Acta Crystallographica Section C. (2020).[5][6] Detailed protocol for piperidine-catalyzed aldol of isatin and aryl ketones. Link

  • Cytotoxicity study of reaction products between isatin and furan. Bangladesh Journal of Pharmacology. (2009).[1] Describes diethylamine catalyzed reactions of isatin. Link

  • Asymmetric cross-aldol reaction of isatin and ketones. Journal of Asian Natural Products Research. (2020).[5][6] Discusses mechanism and green catalytic systems. Link

  • Synthesis and antimicrobial activity of fused isatin derivatives. Russian Journal of General Chemistry. (2017).[3] Protocol for 2-acetylbenzofuran (analog) reaction with isatin. Link

Sources

Method

Application Note: Optimized Hydrazinolysis of Ethyl 2-(2-furyl)quinoline-4-carboxylate

Abstract This application note details the optimized protocol for synthesizing 2-(2-furyl)quinoline-4-carbohydrazide via the hydrazinolysis of its ester precursor, ethyl 2-(2-furyl)quinoline-4-carboxylate . This transfor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocol for synthesizing 2-(2-furyl)quinoline-4-carbohydrazide via the hydrazinolysis of its ester precursor, ethyl 2-(2-furyl)quinoline-4-carboxylate . This transformation is a critical step in generating pharmacophores for drug discovery, specifically in the development of antimicrobial, antitubercular, and anticancer agents (EGFR kinase inhibitors). The guide covers reaction mechanism, safety protocols for handling hydrazine hydrate, step-by-step synthesis, process monitoring, and structural validation.

Introduction & Chemical Context

The quinoline scaffold is a privileged structure in medicinal chemistry.[1] The specific derivative, 2-(2-furyl)quinoline-4-carbohydrazide , serves as a versatile intermediate. It is typically derived from the Pfitzinger reaction (isatin + 2-acetylfuran) followed by esterification.

The conversion of the ethyl ester to the hydrazide is a Nucleophilic Acyl Substitution . While conceptually simple, the presence of the furan ring renders the molecule sensitive to harsh acidic conditions, making the basic hydrazinolysis route ideal. The resulting hydrazide is the "gateway" functionality for synthesizing:

  • Schiff Bases (Hydrazones): Via condensation with aromatic aldehydes.

  • 1,3,4-Oxadiazoles: Via cyclization with

    
     or carboxylic acids.
    
  • 1,2,4-Triazoles: Via reaction with isothiocyanates and subsequent cyclization.

Reaction Scheme

The reaction involves the nucleophilic attack of the hydrazine nitrogen lone pair on the ester carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of ethanol.

ReactionScheme Ester Ethyl 2-(2-furyl) quinoline-4-carboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Intermediate Product 2-(2-furyl)quinoline- 4-carbohydrazide Intermediate->Product Elimination Ethanol Ethanol (Byproduct) Intermediate->Ethanol

Figure 1: Reaction pathway for the hydrazinolysis of the ethyl ester precursor.[2][3]

Critical Safety & Materials

Hazard Warning: Hydrazine Hydrate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


)  is a potent reducing agent, highly toxic, corrosive, and a known carcinogen. It can cause severe skin burns and eye damage.[4][5][6]
  • Engineering Controls: All operations involving hydrazine must be performed in a functioning fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Waste Disposal: Segregate hydrazine waste from general organic solvents; do not mix with oxidizers.

Reagents & Equipment
Reagent/EquipmentSpecificationPurpose
Ethyl 2-(2-furyl)quinoline-4-carboxylate>98% PuritySubstrate
Hydrazine Hydrate80% or 99%Nucleophile
Ethanol (Absolute)AnhydrousSolvent
TLC PlatesSilica Gel

Monitoring
Reflux SetupCondenser, Round-bottom flaskReaction Vessel

Experimental Protocol

Scale: 10 mmol (approx. 2.67 g of ester)

Step 1: Solubilization
  • In a 100 mL round-bottom flask (RBF), dissolve 10 mmol of ethyl 2-(2-furyl)quinoline-4-carboxylate in 30 mL of absolute ethanol .

    • Note: If the ester does not dissolve completely at room temperature, gently warm the mixture until a clear solution is obtained.

Step 2: Addition of Nucleophile
  • Add 100 mmol (approx. 3.1 mL) of hydrazine hydrate (99%) dropwise to the stirring solution.

    • Expert Insight: A large excess (10 equivalents) is used to drive the equilibrium forward and prevent the formation of the dimer (

      
      -diacylhydrazine).
      
Step 3: Reaction (Reflux)[8][9]
  • Equip the RBF with a water condenser.

  • Heat the reaction mixture to reflux (approx. 78-80°C) .

  • Maintain reflux for 4 to 6 hours .

    • Checkpoint: The solution often changes color (yellow to orange/brown) as the reaction proceeds.

Step 4: Monitoring (TLC)[8][11]
  • After 4 hours, spot the reaction mixture against the starting ester on a TLC plate.

  • Mobile Phase: Hexane:Ethyl Acetate (3:1) or Chloroform:Methanol (9:1).

  • Visualization: UV lamp (254 nm).

  • Criteria: The reaction is complete when the high

    
     spot of the ester disappears and a lower 
    
    
    
    spot (hydrazide) appears (often at the baseline in non-polar solvents due to H-bonding).
Step 5: Work-up & Isolation
  • Once complete, remove the heat source and allow the mixture to cool to room temperature.

  • Precipitation: The product typically precipitates as a solid upon cooling.

    • Troubleshooting: If no precipitate forms, reduce the solvent volume by 50% using a rotary evaporator and cool in an ice bath for 30 minutes.

  • Filtration: Filter the solid using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted hydrazine and impurities. Then wash with cold water (2 x 10 mL) .

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Step 6: Purification (Recrystallization)[3][10]
  • Recrystallize the crude product from hot ethanol or a DMF/Ethanol mixture if solubility is low.

  • Filter and dry to obtain the pure hydrazide.

Characterization & Validation

To certify the product identity, the following spectral data must be verified:

TechniqueExpected SignalStructural Assignment
FT-IR 3100–3350

(Doublet)

and

stretching (indicates hydrazide formation)
FT-IR 1650–1665

Amide

stretch (Shifted from Ester

at ~1720

)
1H-NMR

9.5–10.0 ppm (Singlet)

proton (Exchangeable with

)
1H-NMR

4.5–5.0 ppm (Broad Singlet)

protons
1H-NMR ABSENCE of Quartet (~4.4 ppm)Confirms loss of Ethyl group (

)

Downstream Applications Workflow

The synthesized hydrazide is a platform molecule. The following workflow illustrates its utility in generating diverse heterocycles.

Applications Hydrazide 2-(2-furyl)quinoline- 4-carbohydrazide SchiffBase Schiff Bases (Hydrazones) Hydrazide->SchiffBase + Ar-CHO (Glacial AcOH, Reflux) Oxadiazole 1,3,4-Oxadiazoles Hydrazide->Oxadiazole + CS2/KOH or POCl3/R-COOH Triazole 1,2,4-Triazoles Hydrazide->Triazole + R-NCS (Base catalyzed)

Figure 2: Synthetic divergence from the quinoline-4-carbohydrazide scaffold.

References

  • El-Lateef, H. M. A., et al. (2024).[1][7] Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances.

  • Soliman, A. M., et al. (2012). Reactivity of 2-ethoxyquinazolin-4-yl hydrazine and its use in synthesis of novel quinazoline derivatives of antimicrobial activity. Journal of Chemical and Pharmaceutical Research.

  • Thermo Fisher Scientific. (2025). Hydrazine Hydrate Safety Data Sheet.

  • Sridhar, S. K., et al. (2002). Synthesis and antimicrobial activity of some new 4-quinolinecarbohydrazides/hydrazones. Scientia Pharmaceutica. (Contextual grounding for general quinoline hydrazide synthesis).

Sources

Application

Application Note: Synthesis of Schiff Bases from 2-(2-Furyl)quinoline-4-carbohydrazide

Introduction & Pharmacophore Rationale[1][2] The hybridization of quinoline and furan scaffolds represents a potent strategy in medicinal chemistry. The 2-(2-furyl)quinoline-4-carbohydrazide core combines the DNA-interca...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Rationale[1][2]

The hybridization of quinoline and furan scaffolds represents a potent strategy in medicinal chemistry. The 2-(2-furyl)quinoline-4-carbohydrazide core combines the DNA-intercalating properties of the quinoline ring with the lipophilic, hydrogen-bonding capability of the furan moiety. Derivatizing this core into Schiff bases (hydrazones) introduces an azomethine linker (


), a critical pharmacophore known to enhance biological half-life and target affinity.[1]

This application note details the end-to-end synthesis of these Schiff bases, starting from the Pfitzinger reaction of isatin. We prioritize the Ester-Hydrazide Route over direct acid-hydrazide coupling to ensure maximum purity and yield for downstream biological screening.

Retrosynthetic Analysis

The synthesis is designed modularly to allow for intermediate validation at every step.

Retrosynthesis Target Target Schiff Base (Hydrazone) Hydrazide 2-(2-Furyl)quinoline- 4-carbohydrazide Target->Hydrazide Condensation Aldehyde Aryl Aldehyde (Variable R-group) Target->Aldehyde Ester Ethyl 2-(2-furyl)quinoline- 4-carboxylate Hydrazide->Ester Hydrazinolysis Acid 2-(2-Furyl)quinoline- 4-carboxylic Acid Ester->Acid Esterification Isatin Isatin Acid->Isatin Pfitzinger Rxn Acetylfuran 2-Acetylfuran Acid->Acetylfuran

Figure 1: Retrosynthetic disconnection approach for the target scaffold.

Module 1: Precursor Synthesis (The Pfitzinger Reaction)

The foundation of this synthesis is the Pfitzinger reaction, which condenses isatin with a ketone under strong alkaline conditions.[2]

Protocol 1.1: Synthesis of 2-(2-Furyl)quinoline-4-carboxylic Acid

Reagents:

  • Isatin (0.01 mol)[3][4]

  • 2-Acetylfuran (0.01 mol)

  • Potassium Hydroxide (33% w/v aqueous solution)[3]

  • Ethanol (Absolute)[3][5][6]

  • Glacial Acetic Acid (for neutralization)[3]

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask (RBF), dissolve 1.47 g of Isatin in 10 mL of ethanol.

  • Activation: Add 20 mL of 33% KOH solution. The mixture will turn deep red/violet, indicating the ring-opening of isatin to form the isatoate salt.

  • Addition: Add 1.10 g (0.01 mol) of 2-Acetylfuran dropwise.

  • Reflux: Heat the mixture under reflux for 4–6 hours.

    • Self-Validating Check: The reaction is complete when the deep isatin color shifts to a lighter, brownish-yellow solution, and TLC (Ethyl Acetate:Hexane 3:[3]7) shows the disappearance of isatin (

      
      ).
      
  • Isolation: Cool the reaction mixture to room temperature and pour it into crushed ice.

  • Precipitation: Acidify carefully with glacial acetic acid to pH 4–5. A yellow precipitate (the carboxylic acid) will form immediately.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Yield Expectation: 70–80% Melting Point: >200°C[3][6]

Module 2: Synthesis of the Hydrazide Intermediate

Direct reaction of the carboxylic acid with hydrazine often leads to salt formation or incomplete conversion. We utilize the ester intermediate for a cleaner nucleophilic acyl substitution.

Protocol 2.1: Esterification & Hydrazinolysis[1]

Reagents:

  • 2-(2-Furyl)quinoline-4-carboxylic acid (from Module 1)

  • Ethanol (Absolute)[3][5][6]

  • Conc. Sulfuric Acid (

    
    )[3]
    
  • Hydrazine Hydrate (99%)[3]

Step-by-Step Methodology:

  • Esterification: Dissolve the acid (0.01 mol) in 50 mL absolute ethanol. Add 1–2 mL conc.

    
    . Reflux for 8 hours.
    
    • Workup: Pour into ice water, neutralize with sodium bicarbonate, extract with chloroform/ethyl acetate, and evaporate solvent to yield the ester.[3]

  • Hydrazinolysis: Dissolve the ester (0.01 mol) in 20 mL ethanol. Add Hydrazine Hydrate (0.05 mol, excess) dropwise.[3]

  • Reflux: Reflux for 4–6 hours.

    • Self-Validating Check: A solid precipitate usually begins to form during the reflux or upon cooling, as the hydrazide is less soluble in ethanol than the ester.

  • Collection: Cool, filter the precipitate, and wash with cold ethanol to remove excess hydrazine. Recrystallize from ethanol/DMF.

Key Characterization (Hydrazide):

  • IR: Distinct doublet at 3300–3100 cm⁻¹ (

    
     stretch).
    
  • Melting Point: Typically sharp, range 210–230°C.[3]

Module 3: Schiff Base Derivatization (Core Protocol)[1]

This step involves the acid-catalyzed condensation of the hydrazide with various aromatic aldehydes.[7]

Protocol 3.1: General Procedure for Schiff Bases

Reagents:

  • 2-(2-Furyl)quinoline-4-carbohydrazide (0.001 mol)

  • Substituted Aromatic Aldehyde (0.001 mol) (e.g., 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)[3]

  • Solvent: Ethanol (99%) or DMF (if solubility is an issue)[3]

  • Catalyst: Glacial Acetic Acid (3–5 drops)[3]

Experimental Workflow:

  • Preparation: In a 50 mL RBF, dissolve 0.001 mol of the hydrazide in 15 mL of hot ethanol.

  • Addition: Add 0.001 mol of the selected aromatic aldehyde.

  • Catalysis: Add 3–5 drops of glacial acetic acid. The acid protonates the aldehyde carbonyl oxygen, making the carbon more electrophilic.

  • Reflux: Reflux the mixture for 2–6 hours.

    • Monitoring: Monitor via TLC (MeOH:CHCl3 1:9). Look for a new spot with a different

      
       value than the aldehyde.
      
  • Isolation: Cool the mixture to room temperature. The Schiff base typically precipitates as a colored solid (yellow/orange/brown).

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol or DMF/Ethanol mixture.

Reaction Mechanism

The mechanism follows a standard addition-elimination pathway.

Mechanism Step1 Protonation of Aldehyde Carbonyl Step2 Nucleophilic Attack (Hydrazide -NH2) Step1->Step2 Step3 Proton Transfer & Dehydration (-H2O) Step2->Step3 Product Formation of Imine Bond (C=N) Step3->Product

Figure 2: Acid-catalyzed condensation mechanism.

Characterization & Validation

To ensure scientific integrity, the synthesized compounds must be validated using spectral analysis.[3] The following table summarizes the expected diagnostic signals.

Table 1: Diagnostic Spectral Data for Validation

TechniqueFunctional GroupExpected SignalValidation Logic
FT-IR

(Hydrazide)
Absent Disappearance confirms consumption of hydrazide.
FT-IR

(Imine)
1590–1620 cm⁻¹Appearance confirms Schiff base formation.
FT-IR

(Amide)
1640–1680 cm⁻¹Shift confirms amide linkage stability.
1H NMR

(Azomethine)

8.3 – 8.8 ppm (s, 1H)
Diagnostic singlet for the new bond.
1H NMR

(Amide)

10.0 – 12.0 ppm (s, 1H)

exchangeable singlet.[3]
13C NMR

145 – 155 ppmDistinct downfield carbon signal.[8]
Troubleshooting Guide
  • No Precipitate? Evaporate 50% of the solvent and cool in an ice bath. If still no solid, pour into ice-cold water.

  • Impure Product? If TLC shows tailing, recrystallize from DMF/Water mixtures.[3]

  • Low Yield? Ensure the ethanol is anhydrous; water generated during the reaction can push the equilibrium backward. Use a Dean-Stark trap if scaling up.

Biological Context & Applications[1][2][3][9][10][11][12][13][14]

The synthesized 2-(2-furyl)quinoline-4-carbohydrazide Schiff bases are not merely chemical curiosities; they are privileged structures in drug discovery.

  • Antimicrobial Activity: The furan ring enhances lipophilicity, facilitating transport across the lipid membranes of bacteria (e.g., S. aureus, E. coli).[3] The azomethine linkage interferes with bacterial cell wall synthesis.

  • Anticancer Potential: Quinoline derivatives are known to intercalate into DNA and inhibit Topoisomerase II.[5] The hydrazone linker provides a binding site for metal ions (e.g., Cu, Zn) in vivo, potentially generating reactive oxygen species (ROS) that induce apoptosis in cancer cells (e.g., MCF-7 lines).[3]

  • Molecular Docking Targets: These ligands are often docked against DNA Gyrase B (bacteria) or EGFR (cancer) kinases.

References

  • Pfitzinger Reaction Mechanism

    • Pfitzinger, W. (1886).[3][9] J. Prakt. Chem., 33, 100.[3]

    • Wikipedia Overview:[3][2][4]

  • Synthesis of Quinoline Hydrazones

    • Bhat, K. I., et al. (2012).[3] "Synthesis and biological evaluation of some new 2-(2-furyl)-4-quinolinecarbohydrazide derivatives." Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.[3]

  • Spectral Characterization of Hydrazones

    • Narayana, B., et al. (2013).[3] "Synthesis and Characterization of Some New Quinoline Derivatives." Oriental Journal of Chemistry.

  • Biological Activity of Furan-Quinoline Hybrids

    • Kumar, S., et al. (2015).[3][8] "Synthesis and antimicrobial activity of some new 2,4-disubstituted quinolines." Arabian Journal of Chemistry.

  • General Schiff Base Protocols

    • BenchChem Application Notes.[5] "Synthesis of Schiff Bases from Quinoline-2-carboxylic Acid."

Sources

Method

Application Note: Cyclization of Quinoline Carbohydrazides to 1,3,4-Oxadiazoles

Introduction and Strategic Context The fusion of the quinoline nucleus with a 1,3,4-oxadiazole ring yields a highly privileged pharmacophore in modern drug discovery. These hybrid molecules exhibit profound biological pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

The fusion of the quinoline nucleus with a 1,3,4-oxadiazole ring yields a highly privileged pharmacophore in modern drug discovery. These hybrid molecules exhibit profound biological properties, including broad-spectrum antibacterial, antifungal, anti-tubercular, and cytotoxic activities[1]. The position of the substitution—particularly at the 3-, 4-, 6-, or 8-position of the quinoline ring—dictates the spatial geometry and target binding affinity of the resulting hybrid[1].

From a synthetic perspective, the transformation of a quinoline carbohydrazide into a 1,3,4-oxadiazole requires precise control over dehydrative cyclization. As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps; it provides the mechanistic causality behind reagent selection, ensuring that your protocols are robust, scalable, and self-validating.

Mechanistic Pathways and Reagent Causality

The conversion of a carbohydrazide to a 1,3,4-oxadiazole fundamentally requires the introduction of a single carbon atom (to complete the 5-membered ring) followed by the elimination of water or hydrogen sulfide. We primarily utilize two divergent pathways based on the desired substitution at the C5 position of the oxadiazole ring.

Pathway A: Synthesis of 1,3,4-Oxadiazole-2-thiols via Carbon Disulfide ( )

When a 2-thiol (or thione tautomer) derivative is required,


 acts as the carbon source[2].
  • Causality of Base (

    
    ):  Potassium hydroxide is not merely a proton scavenger; it deprotonates the terminal amine of the hydrazide, drastically increasing its nucleophilicity. This allows for the rapid attack on the electrophilic carbon of 
    
    
    
    , forming a potassium dithiocarbazate intermediate.
  • Causality of Cyclization: Upon heating, the oxygen atom of the carbonyl group attacks the thiocarbonyl carbon. The subsequent elimination of

    
     (or 
    
    
    
    , depending on the specific tautomeric pathway) drives the aromatization of the 1,3,4-oxadiazole ring. Acidification is strictly required at the end of the reaction to protonate the resulting potassium thiolate salt.
Pathway B: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via

To synthesize a 2-aryl-5-(quinolinyl)-1,3,4-oxadiazole, the quinoline carbohydrazide is reacted with an aromatic carboxylic acid[3].

  • Causality of

    
    :  Phosphorus oxychloride (
    
    
    
    ) serves a dual purpose as both the solvent and a potent dehydrating agent[2]. It first activates the carboxylic acid to facilitate the formation of a diacylhydrazine intermediate. Subsequently,
    
    
    phosphorylates one of the enolized carbonyl oxygens, transforming it into an excellent leaving group (dichlorophosphate). The second carbonyl oxygen then acts as an internal nucleophile, closing the ring.

G A Quinoline Carbohydrazide B 5-(Quinolinyl)-1,3,4- oxadiazole-2-thiol A->B CS2, KOH Reflux, 6-12h C 2-Aryl-5-(quinolinyl)- 1,3,4-oxadiazole A->C Ar-COOH, POCl3 Reflux, 5-8h D Hydrazone Intermediate A->D Ar-CHO EtOH, AcOH cat. E 2-Aryl-5-(quinolinyl)- 1,3,4-oxadiazole D->E I2, K2CO3 Oxidative Cyclization

Divergent synthetic pathways for quinoline-1,3,4-oxadiazole hybrids.

Quantitative Data: Reaction Optimization Summary

To aid in experimental planning, the following table summarizes the expected yields, reaction times, and critical parameters for the primary cyclization methods based on validated literature and internal benchmarks[4].

Cyclization MethodReagents / CatalystTemp (°C)Time (h)Avg. Yield (%)Primary Byproducts
Dithiocarbazate Route

,

, Ethanol
78 (Reflux)6 - 1270 - 85

gas, unreacted hydrazide
Dehydrative (Direct) Ar-COOH,

105 (Reflux)5 - 865 - 80

gas, phosphoric acid derivatives
Oxidative (via Hydrazone)

,

, DMSO
80 - 1004 - 675 - 90Iodide salts, water
Acetylation/Cyclization Acetic Anhydride140 (Reflux)4 - 560 - 75Acetic acid

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and pH monitoring are integrated to ensure the mechanistic prerequisites of each step are met before proceeding.

Protocol A: Synthesis of 5-(Quinolinyl)-1,3,4-oxadiazole-2-thiols

This protocol utilizes the


 cyclization method.

Materials Required:

  • Quinoline carbohydrazide (1.0 equiv, e.g., 10 mmol)

  • Potassium hydroxide (

    
    ) (1.5 equiv, 15 mmol)
    
  • Carbon disulfide (

    
    ) (5.0 equiv, 50 mmol) [CAUTION: Highly flammable, toxic] 
    
  • Absolute Ethanol (30 mL)

  • 1M Hydrochloric acid (

    
    )
    

Step-by-Step Procedure:

  • Base Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve

    
     (15 mmol) in absolute ethanol (30 mL). Causality: Complete dissolution ensures a homogeneous basic environment for the subsequent deprotonation.
    
  • Hydrazide Addition: Add the quinoline carbohydrazide (10 mmol) to the stirring solution. Stir at room temperature for 15 minutes to allow for complete deprotonation of the terminal amine.

  • 
     Addition:  Transfer the flask to an ice bath. Slowly add 
    
    
    
    (50 mmol) dropwise over 10 minutes. Causality: The reaction is exothermic; cooling prevents the premature volatilization of
    
    
    (b.p. 46 °C).
  • Reflux & Cyclization: Attach a reflux condenser (ensure efficient cooling water flow) and heat the mixture to reflux (75-80 °C) for 6 to 12 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The reaction is complete when the evolution of

    
     gas ceases and the starting material spot disappears.
    
  • Quenching & Precipitation: Cool the reaction mixture to room temperature, then pour it over crushed ice (100 g).

  • Acidification (Critical Step): Slowly add 1M

    
     dropwise under continuous stirring until the pH reaches 4.0 - 5.0. Causality: The product exists as a soluble potassium thiolate salt in the basic medium. Acidification protonates the sulfur, triggering the precipitation of the 1,3,4-oxadiazole-2-thiol.
    
  • Isolation: Filter the precipitated solid under vacuum, wash thoroughly with cold distilled water to remove

    
     salts, and recrystallize from ethanol.
    
Protocol B: Synthesis of 2-Aryl-5-(quinolinyl)-1,3,4-oxadiazoles

This protocol utilizes the


 dehydrative cyclization method.

Materials Required:

  • Quinoline carbohydrazide (1.0 equiv, 5 mmol)

  • Substituted aromatic carboxylic acid (1.1 equiv, 5.5 mmol)

  • Phosphorus oxychloride (

    
    ) (10-15 mL) [CAUTION: Corrosive, reacts violently with water] 
    
  • Saturated Sodium Bicarbonate (

    
    ) solution
    

Step-by-Step Procedure:

  • Reagent Mixing: In an oven-dried 50 mL round-bottom flask, combine the quinoline carbohydrazide (5 mmol) and the aromatic carboxylic acid (5.5 mmol).

  • 
     Addition:  In a fume hood, slowly add 
    
    
    
    (10 mL) to the solid mixture. Causality:
    
    
    acts as both the solvent and the activating/dehydrating agent.
  • Reflux: Attach a reflux condenser equipped with a

    
     drying tube (to prevent atmospheric moisture ingress). Heat the mixture to reflux (100-105 °C) for 5 to 8 hours[4].
    
  • In-Process Control (IPC): Withdraw a 10 µL aliquot, quench it in 1 mL of saturated

    
    , extract with ethyl acetate, and spot on a TLC plate to confirm the disappearance of the intermediate diacylhydrazine.
    
  • Quenching (Critical Safety Step): Allow the reaction to cool to room temperature. Slowly and carefully pour the reaction mixture over 200 g of crushed ice with vigorous stirring. Causality: Unreacted

    
     hydrolyzes violently in water, releasing 
    
    
    
    and phosphoric acid. Ice controls the exotherm.
  • Neutralization: Once the

    
     is fully hydrolyzed, slowly add saturated 
    
    
    
    solution until the pH reaches 7.5 - 8.0. Causality: The basic quinoline and oxadiazole nitrogens will be protonated (as hydrochloride salts) in the highly acidic aqueous mixture. Neutralization frees the base, causing the product to precipitate.
  • Isolation: Filter the resulting solid, wash extensively with water to remove phosphate salts, dry under vacuum, and recrystallize from a suitable solvent (e.g., DMF/Water or Ethanol).

G N1 1. Diacylhydrazine Formation (Condensation of Hydrazide & Acid) N2 2. POCl3 Activation (Phosphorylation of Enol Oxygen) N1->N2 N3 3. Intramolecular Cyclization (Nucleophilic Attack by 2nd Oxygen) N2->N3 N4 4. Elimination Phase (Loss of PO2Cl2- and HCl) N3->N4 N5 5. 1,3,4-Oxadiazole Ring (Stable Aromatic System) N4->N5

Mechanism of


-mediated dehydrative cyclization to 1,3,4-oxadiazole.

Troubleshooting and Optimization

  • Incomplete Cyclization in

    
    :  If TLC indicates the persistence of the diacylhydrazine intermediate, the dehydrating power of the system may be compromised by moisture. Ensure all glassware is strictly oven-dried. Alternatively, a catalytic amount of a Lewis acid or switching to a Burgess reagent can force the cyclization.
    
  • Low Yields in

    
     Route: 
    
    
    
    is highly volatile. If the reaction is run at too high a temperature without efficient reflux cooling, the
    
    
    will escape before the dithiocarbazate can form. Ensure a slow ramp to reflux and maintain a tightly sealed condenser system.
  • Poor Precipitation during Neutralization: Quinoline-oxadiazole hybrids can sometimes form stable colloids during the

    
     quench. If precipitation fails, extract the aqueous layer with a moderately polar organic solvent (e.g., Dichloromethane or Ethyl Acetate), wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.

References

  • A New Series of 1,3,4-Oxadiazole Linked Quinolinyl-Pyrazole/Isoxazole Derivatives: Synthesis and Biological Activity Evaluation - PMC. National Center for Biotechnology Information (NCBI).[Link]

  • NEW 1,3,4-OXADIAZOLE BASED SCHIFF BASE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY ALONG WITH IN SILICO - Bibliomed.[Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.[Link]

  • Synthesis, Antimicrobial and DFT Studies of 1,3,4-Oxadiazole Linked Quinoline Carbaldehyde Derivatives. Asian Journal of Chemistry.[Link]

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC. National Center for Biotechnology Information (NCBI).[Link]

Sources

Application

Application Note: Accelerated Synthesis of Quinoline-4-Carbohydrazide Scaffolds via Microwave Irradiation

Executive Summary Quinoline-4-carbohydrazide derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, antitubercular, and anticancer activities. Traditional thermal synthesis (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-4-carbohydrazide derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, antitubercular, and anticancer activities. Traditional thermal synthesis (Pfitzinger reaction followed by esterification and hydrazinolysis) is characterized by harsh conditions, extended reaction times (24–48 hours), and variable yields.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, this workflow reduces total synthesis time from days to under 60 minutes while improving yield profiles by 15–30%. This guide provides mechanistic insights, step-by-step protocols, and validation parameters for researchers in drug discovery.

Scientific Foundation & Mechanistic Insight

The Microwave Advantage: Dielectric Heating vs. Thermal Conduction

In conventional heating (oil baths/mantles), energy is transferred via convection and conduction, creating temperature gradients and "hot walls." Microwave irradiation (2.45 GHz) utilizes dipolar polarization and ionic conduction .

  • Dipolar Polarization: Polar solvent molecules (e.g., Ethanol, Water) align with the oscillating electric field. The molecular friction generated by this realignment generates internal heat instantly.

  • Ionic Conduction: Dissolved ions (e.g., KOH in the Pfitzinger step) oscillate under the field, generating heat through collision.

Impact on Quinoline Synthesis: The Pfitzinger reaction involves a rate-determining nucleophilic attack. The rapid, volumetric heating of MW irradiation accelerates the ring-opening of isatin and the subsequent condensation, bypassing the slow thermal ramp-up of traditional reflux.

Synthetic Pathway

The synthesis proceeds in three distinct stages:

  • Pfitzinger Reaction: Condensation of Isatin with a ketone to form Quinoline-4-carboxylic acid.[1][2][3]

  • Fischer Esterification: Conversion of the acid to an ethyl ester.

  • Hydrazinolysis: Nucleophilic substitution of the ethoxy group with hydrazine.

Workflow Visualization

The following diagram illustrates the chemical workflow and logical progression of the synthesis.

QuinolineSynthesis Start Isatin + Ketone Step1 Step 1: Pfitzinger Reaction (MW: 140°C, 15 min) Start->Step1 KOH, EtOH Inter1 Quinoline-4-carboxylic Acid Step1->Inter1 Acidification (HCl) Step2 Step 2: Esterification (MW: 100°C, 10 min) Inter1->Step2 EtOH, H2SO4 Inter2 Ethyl Quinoline-4-carboxylate Step2->Inter2 Workup Step3 Step 3: Hydrazinolysis (MW: 80°C, 3 min) Inter2->Step3 NH2NH2·H2O Final Quinoline-4-carbohydrazide Step3->Final Crystallization

Caption: Figure 1. Microwave-assisted synthetic route for Quinoline-4-carbohydrazide derivatives.

Experimental Protocol

Safety Warning: Hydrazine hydrate is highly toxic and a potential carcinogen. Handle in a fume hood. Microwave vessels are under high pressure; use appropriate shielding and rated vessels.

Equipment & Reagents[4]
  • Microwave Reactor: Single-mode or multi-mode reactor (e.g., CEM Discover, Anton Paar Monowave) capable of pressure control.

  • Vessels: 10 mL or 30 mL borosilicate glass vials with crimp/snap caps (PTFE/Silicone septa).

  • Reagents: Isatin (subst.), Ketone (e.g., acetophenone), KOH, Ethanol (abs.), H2SO4 (conc.), Hydrazine Hydrate (99%).

Step 1: Synthesis of Quinoline-4-carboxylic Acid (Pfitzinger)

Objective: Condensation of Isatin with a ketone.[1][3][4][5]

  • Preparation: In a 30 mL MW vial, dissolve Isatin (10 mmol) in 33% KOH solution (20 mL).

  • Addition: Add the requisite Ketone (12 mmol) and Ethanol (5 mL) to solubilize.

  • Irradiation:

    • Temperature: 140°C

    • Time: 15 minutes

    • Power: Dynamic (max 200W)

    • Stirring: High[4][6]

  • Workup: Allow to cool to 50°C. Pour reaction mixture into crushed ice. Acidify with Glacial Acetic Acid or 10% HCl to pH 4–5.

  • Isolation: The solid precipitate (Acid) is filtered, washed with cold water, and recrystallized from ethanol.

Step 2: Esterification

Objective: Conversion of the acid to ethyl ester.

  • Preparation: Place Quinoline-4-carboxylic acid (5 mmol) in a 10 mL MW vial.

  • Solvent/Catalyst: Add Absolute Ethanol (10 mL) and catalytic conc. H2SO4 (0.5 mL).

  • Irradiation:

    • Temperature: 100°C

    • Time: 10 minutes

    • Pressure Limit: 200 psi

  • Workup: Neutralize with NaHCO3 solution. Extract with Ethyl Acetate or filter if solid precipitates upon cooling.

Step 3: Hydrazinolysis (The Critical Step)

Objective: Formation of the carbohydrazide.[4]

  • Preparation: Dissolve Ethyl Quinoline-4-carboxylate (2 mmol) in Ethanol (5 mL) in a 10 mL MW vial.

  • Reagent: Add Hydrazine Hydrate (10 mmol, excess).

  • Irradiation:

    • Temperature: 80°C

    • Time: 2–5 minutes

    • Note: This reaction is extremely fast under MW.[7]

  • Isolation: Upon cooling, the hydrazide typically crystallizes out. Filter, wash with cold ethanol, and dry.

Data Analysis & Validation

Efficiency Comparison

The following table highlights the drastic efficiency gains validated in recent studies (e.g., Ajani et al., 2018).

Reaction StepConventional TimeMW Time (Protocol)Yield (Conv.)Yield (MW)
Pfitzinger (Acid) 13 – 24 Hours10 – 20 Mins 50 – 65%85 – 92%
Esterification 8 – 10 Hours10 Mins 60 – 70%88 – 95%
Hydrazinolysis 3 – 5 Hours1 – 3 Mins 65 – 75%90 – 96%
Total Time ~2 Days < 1 Hour ----
Characterization Checkpoints

To validate the synthesis at each stage, monitor these specific spectral markers:

  • Quinoline-4-carboxylic Acid:

    • IR: Broad O-H stretch (2500–3300 cm⁻¹), C=O acid stretch (~1700 cm⁻¹).

    • Absence: The C=O ketone peak of Isatin (~1730 cm⁻¹) should disappear.

  • Ester:

    • NMR: Appearance of ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm).[6]

    • IR: Shift of C=O to ester range (~1720 cm⁻¹); disappearance of broad acid O-H.

  • Quinoline-4-carbohydrazide (Final Product):

    • IR:Doublet NH stretch (3100–3300 cm⁻¹) indicating the primary amine of hydrazine. C=O amide stretch (~1650–1680 cm⁻¹).

    • NMR: Singlet broad peak for -CONH- (~9.8 ppm) and broad singlet for -NH2 (~4.5 ppm).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Vessel Over-pressurization Ethanol vapor pressure at >120°C.Use a vessel rated for 300 psi. Reduce fill volume to <50% of vial capacity.
Low Yield (Step 1) Incomplete ring opening of Isatin.Ensure KOH concentration is sufficient (33%). Increase MW hold time by 5 mins.
Sticky Product (Step 3) Excess Hydrazine remaining.Wash the final solid thoroughly with cold water/ethanol mix. Recrystallize from DMF/Ethanol.
Superheating/Bumping Lack of nucleation sites.Use a magnetic stir bar with a high stir rate. Ensure "Pre-stirring" for 30s before MW ramp.

References

  • Ajani, O. O., et al. (2018). Microwave-assisted synthesis and antibacterial propensity of N′-s-benzylidene-2-propylquinoline-4-carbohydrazide derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Kappe, C. O. (2004).[8] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. (General reference for MW mechanism).

  • Belferdi, F., et al. (2024).[6] Microwave and Conventional Synthesis of Novel Quinoline Derivatives. Revue Roumaine de Chimie. Available at: [Link]

  • University of Pretoria. (2017). Microwave Assisted Synthesis and Antimicrobial Potential of Quinoline-Based 4-Hydrazide-Hydrazone Derivatives. Available at: [Link]

Sources

Method

Solvent selection for recrystallization of furan-quinoline compounds

Application Note: Strategic Solvent Selection for the Recrystallization of Furan-Quinoline Scaffolds Executive Summary The purification of furan-quinoline compounds—whether synthetic derivatives (e.g., 2-(furan-2-yl)quin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Solvent Selection for the Recrystallization of Furan-Quinoline Scaffolds

Executive Summary

The purification of furan-quinoline compounds—whether synthetic derivatives (e.g., 2-(furan-2-yl)quinolines) or naturally occurring furoquinoline alkaloids (e.g., dictamnine, skimmianine)—presents unique challenges due to their planar, aromatic structure and tendency to form π-stacked aggregates. This application note provides a scientifically grounded protocol for solvent selection, addressing common failure modes such as "oiling out" and co-precipitation of resinous impurities. We present a self-validating solvent screening workflow designed to maximize recovery and purity for drug development applications.

Part 1: Physicochemical Context & Solubility Logic

To select the correct solvent, one must understand the solute.[1][2][3] Furan-quinoline compounds possess a fused heterocyclic structure that imparts specific solubility characteristics:

  • Lipophilicity vs. Polarity: The quinoline ring is moderately polar and basic, while the furan ring adds aromatic character but is acid-sensitive. The overall molecule is often lipophilic (logP > 2) but retains solubility in polar aprotic solvents due to the nitrogen lone pair.

  • π-Stacking: The planar nature of these scaffolds leads to strong intermolecular π-π interactions. This often results in high melting points and low solubility in non-polar solvents at room temperature, but significant solubility at reflux—the ideal profile for recrystallization.

  • Impurity Profile: Common impurities include unreacted anilines (polar, basic), furan-carbonyl intermediates (prone to polymerization/tarring), and regioisomers. The solvent system must discriminate between the crystalline lattice of the product and the amorphous nature of these polymeric byproducts.

Part 2: Solvent Selection Strategy

We categorize solvents into three tiers based on their interaction with furan-quinoline scaffolds.

Table 1: Recommended Solvent Systems for Furan-Quinolines
TierSolvent SystemTypeApplication CaseMechanism of Action
I Ethanol (95% or Absolute) SinglePrimary Choice. Good for alkaloids and neutral synthetic derivatives.Moderate polarity disrupts crystal lattice at boil; H-bonding stabilizes impurities in mother liquor.
I Ethyl Acetate (EtOAc) SingleSynthetic Intermediates. Best for esters (e.g., carboxylates).Solubilizes lipophilic impurities; product crystallizes upon cooling due to steep solubility curve.
II EtOAc / Hexanes BinaryGeneral Purpose. Used when single solvents yield low recovery.EtOAc dissolves the compound; Hexanes (antisolvent) forces precipitation by reducing dielectric constant.
II Ethanol / Water BinaryPolar/Ionic Derivatives. Best for salts (e.g., HCl salts) or highly polar analogs.Water acts as a powerful antisolvent for the organic base while keeping inorganic salts dissolved.
III Acetone / Water Binary"Oiling Out" Rescue. Acetone's high volatility allows rapid supersaturation; water prevents oiling by increasing surface tension.

Part 3: The Self-Validating Screening Protocol

Do not guess. Use this micro-scale screening method to validate the solvent system before committing the bulk batch.[1]

Reagents: 50 mg of Crude Compound per tube. Equipment: Heating block or hot water bath, 4 mL vials.

  • Solubility Test (The "10x Rule"):

    • Add 0.5 mL (10 volumes) of solvent to 50 mg solid.

    • Result A (Soluble at RT): Reject. Yield will be poor.[4]

    • Result B (Insoluble at Boil): Reject (or use as antisolvent).

    • Result C (Insoluble at RT, Soluble at Boil): Ideal Candidate.

  • Crystal Habit Observation:

    • Allow the "Result C" vial to cool slowly to room temperature (RT).

    • Observation: Distinct needles/prisms? -> Proceed.

    • Observation: Amorphous powder? -> Re-heat and add 10% more solvent.

    • Observation: Oily droplets? -> Fail. Switch to Binary System (Tier II).

Part 4: Detailed Recrystallization Workflow

Phase A: Dissolution & Hot Filtration[1][5][6]
  • Place crude furan-quinoline in a flask equipped with a reflux condenser.

  • Add the minimum amount of hot Tier I solvent (e.g., boiling EtOAc) required to dissolve the solid.

    • Tip: Add solvent in small aliquots.[5] If the solution is dark/resinous, add activated charcoal (1-2% w/w), reflux for 5 mins, and filter while hot through a pre-warmed Celite pad to remove polymeric tars.

  • Critical Control Point: The filtrate must be perfectly clear (transparent, though likely colored) and near boiling.

Phase B: Crystallization (Nucleation)
  • Remove heat.[4] Allow the flask to cool to RT undisturbed on a cork ring or wood block.

    • Why: Rapid cooling on a conductive surface (metal bench) induces "crash precipitation," trapping impurities.

  • Binary System Addition (If required):

    • If using EtOAc/Hexanes: Once the EtOAc solution is warm (not boiling), add Hexanes dropwise until a persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of EtOAc to clear the turbidity.

    • Allow to cool.[2][4][6][5]

Phase C: Collection & Drying
  • Once at RT, cool in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Filter under vacuum.[6][7]

  • Wash: Rinse crystals with cold solvent (same composition as mother liquor).

    • Warning: Do not use fresh solvent that is not chilled; you will dissolve your product.

  • Dry: Vacuum dry at 40-50°C. Furan rings can be sensitive to oxidation; avoid excessive heat (>80°C) in air.

Part 5: Visualization & Logic Flows

Diagram 1: Solvent Selection Decision Tree

This logic gate ensures you select the correct solvent system based on physical observations.

SolventSelection start Start: 50mg Crude Sample test1 Add 0.5mL Solvent (RT) start->test1 decision1 Dissolves? test1->decision1 reject_sol REJECT (Too Soluble) decision1->reject_sol Yes heat Heat to Boil decision1->heat No decision2 Dissolves at Boil? heat->decision2 reject_insol REJECT (Insoluble) decision2->reject_insol No cool Cool to RT decision2->cool Yes decision3 Crystal Formation? cool->decision3 success SELECT SOLVENT (Ideal System) decision3->success Crystals oil Oiling Out? decision3->oil No/Oil oil->reject_sol Stays Soluble binary Switch to Binary System (Solvent + Anti-solvent) oil->binary Yes binary->heat Retest

Caption: Decision tree for validating solvent efficacy before bulk processing.

Diagram 2: Recrystallization Workflow with Critical Control Points

This diagram illustrates the operational workflow, highlighting where impurities are removed.

Workflow crude Crude Furan-Quinoline (Solid) dissolve Dissolution (Reflux T) crude->dissolve filter Hot Filtration (Remove Tars/Insolubles) dissolve->filter nucleation Controlled Cooling (Nucleation) filter->nucleation impurities_solid Insoluble Impurities (Polymers/Salts) filter->impurities_solid Retained wash Cold Wash (Remove Soluble Impurities) nucleation->wash pure Pure Crystals (>98% Purity) wash->pure impurities_liquid Soluble Impurities (Isomers/Starting Mat.) wash->impurities_liquid Filtrate

Caption: Operational workflow distinguishing the removal of solid vs. soluble impurities.

References

  • City University of New York (CUNY). (n.d.). Purification by Recrystallization: Standard Operating Procedures. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. PMC1045555. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

Sources

Application

Application Note: High-Throughput DPPH Radical Scavenging Assay for Quinoline-Carbohydrazide Antioxidants

Executive Summary Quinoline-carbohydrazides and their derivatives represent a privileged scaffold in modern drug discovery, exhibiting potent antioxidant, anti-inflammatory, and anticancer properties[1][2]. Evaluating th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-carbohydrazides and their derivatives represent a privileged scaffold in modern drug discovery, exhibiting potent antioxidant, anti-inflammatory, and anticancer properties[1][2]. Evaluating the radical scavenging activity (RSA) of these compounds is a critical first step in lead optimization. This application note provides a comprehensively optimized, self-validating 96-well microplate protocol for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. It details the mechanistic rationale, critical experimental controls, and data interpretation specific to quinoline-carbohydrazide derivatives to ensure maximum scientific integrity and reproducibility.

Mechanistic Rationale & Structural Causality

The DPPH assay is widely utilized due to its simplicity, speed, and reliability in evaluating the free radical scavenging ability of synthetic compounds[3][4]. DPPH• is a stable nitrogen-centered free radical that exhibits a deep purple color with maximum absorption at 517 nm[3]. When an antioxidant reduces DPPH• to its hydrazine derivative (DPPH-H), the solution decolorizes to yellow.

For quinoline-carbohydrazides, the antioxidant capacity is heavily dictated by specific structural features:

  • Carbohydrazide Moiety (-NH-NH-): The free or substituted hydrazide group acts as a primary site for hydrogen donation. Mono-derivatives often show superior activity compared to bis-hydrazones due to the availability of the free –NH–NH2 group[1].

  • Phenolic Hydroxyls (-OH): The presence of electron-donating groups, particularly hydroxyls on aromatic rings attached to the quinoline core, exponentially increases RSA. The capacity of the -OH group to donate hydrogen directly correlates with lower IC50 values[5][6].

  • Reaction Pathways: The reduction of DPPH• by quinoline-carbohydrazides proceeds via two primary mechanisms: Direct Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET)[3].

Mechanism Antioxidant Quinoline-Carbohydrazide (Ar-OH / -NH-NH-) HAT Hydrogen Atom Transfer (HAT) Antioxidant->HAT Direct H• donation SPLET Sequential Proton Loss Electron Transfer (SPLET) Antioxidant->SPLET Proton loss then e- transfer DPPH_Radical DPPH• Radical (Purple, Abs 517 nm) Stable_DPPH DPPH-H (Yellow/Colorless) DPPH_Radical->Stable_DPPH Reduced by AO HAT->Stable_DPPH Radical_AO Antioxidant Radical (Resonance Stabilized) HAT->Radical_AO SPLET->Stable_DPPH SPLET->Radical_AO

Mechanistic pathways of DPPH radical scavenging by quinoline-carbohydrazide derivatives.

Experimental Design & Self-Validating Controls

To ensure trustworthiness and reproducibility, the assay must be designed as a self-validating system. This requires specific internal controls to prevent false positives/negatives:

  • Positive Control (Ascorbic Acid or Trolox): Validates the DPPH reagent's viability and provides a standardized benchmark for IC50 comparison[4][7].

  • Negative Control (Blank): Consists of the solvent (e.g., methanol) + DPPH. It sets the baseline for 0% inhibition (maximum absorbance)[4].

  • Sample Blank (Color Control): Quinoline derivatives can sometimes exhibit intrinsic absorbance near 517 nm. A control containing the sample + solvent (without DPPH) must be subtracted from the sample absorbance to prevent false-negative inhibition results.

Materials and Reagents

  • Reagents: 2,2-Diphenyl-1-picrylhydrazyl (DPPH, high purity), Methanol or Ethanol (HPLC grade)[4][8].

  • Test Compounds: Synthesized quinoline-carbohydrazide derivatives dissolved in DMSO (stock) and diluted in methanol.

  • Equipment: 96-well clear bottom microplates, Multichannel pipettes, Microplate reader capable of measuring absorbance at 517 nm.

Detailed Protocol: 96-Well Microplate DPPH Assay

Step 1: Reagent Preparation

  • Action: Prepare a 0.1 mM to 0.2 mM solution of DPPH in methanol (e.g., ~4 mg / 100 mL)[4][8].

  • Causality: Methanol is preferred over water due to the hydrophobic nature of DPPH and most quinoline derivatives. The concentration is calibrated so that the initial absorbance of the negative control at 517 nm is approximately 0.8 - 1.0 O.D., ensuring a wide dynamic range for measurement.

Step 2: Sample Preparation & Serial Dilution

  • Action: Prepare stock solutions of quinoline-carbohydrazides in DMSO. Perform serial dilutions in methanol to achieve final well concentrations ranging from 1 to 500 µg/mL (or 1 to 1000 µM)[4][8].

  • Causality: A broad concentration range is necessary to capture the inflection point of the dose-response curve for accurate IC50 calculation. DMSO is kept below 1% in the final assay volume to prevent solvent interference with radical stability.

Step 3: Assay Assembly

  • Action: In a 96-well plate, add 100 µL of the sample dilution to each well. Add 100 µL of the freshly prepared DPPH solution to the wells[8].

  • Causality: A 1:1 volume ratio ensures consistent mixing and optimal stoichiometric interaction between the radical and the antioxidant[7].

Step 4: Incubation

  • Action: Seal the plate and incubate in the dark at room temperature for 30 minutes[4][8].

  • Causality: DPPH is light-sensitive and degrades upon prolonged exposure to photons. A 30-minute incubation allows the HAT/SPLET kinetics of most quinoline-carbohydrazides to reach a steady state[7].

Step 5: Absorbance Measurement

  • Action: Measure the absorbance at 517 nm using a microplate reader[3][4].

Workflow Step1 1. Reagent Preparation Prepare 0.1 mM DPPH in Methanol Step3 3. Microplate Assembly Mix 100 µL Sample + 100 µL DPPH Step1->Step3 Step2 2. Serial Dilution Prepare Quinoline-Carbohydrazides (e.g., 1-500 µg/mL) Step2->Step3 Step4 4. Incubation 30 mins in the Dark at RT Step3->Step4 Step5 5. Absorbance Measurement Read at 517 nm Step4->Step5 Step6 6. Data Analysis Calculate % Inhibition & IC50 Step5->Step6

Step-by-step workflow for the 96-well microplate DPPH radical scavenging assay.

Data Analysis & Interpretation

The radical scavenging activity is expressed as a percentage of DPPH radical inhibition, calculated using the following self-correcting formula[9]:

% Inhibition =[ (A_control - (A_sample - A_sample_blank)) / A_control ] × 100

Where:

  • A_control = Absorbance of DPPH + Methanol

  • A_sample = Absorbance of DPPH + Quinoline-carbohydrazide sample

  • A_sample_blank = Absorbance of Methanol + Quinoline-carbohydrazide sample

IC50 Determination: Plot the % Inhibition (y-axis) against the log concentration of the antioxidant (x-axis). Use non-linear regression (e.g., four-parameter logistic curve) to determine the IC50 value—the concentration required to scavenge 50% of the DPPH radicals[2][5]. Lower IC50 values denote higher antioxidant potency.

Representative Quantitative Data

The following table synthesizes representative DPPH scavenging data for various quinoline-carbohydrazide structural motifs, illustrating critical structure-activity relationships (SAR)[1][2][5][6].

Compound Motif / SubstitutionDPPH Scavenging Potency (IC50)Mechanistic Observation
Ascorbic Acid (Positive Control) ~ 10 - 15 µMStandard benchmark for HAT mechanism.
Unsubstituted Quinoline-Carbohydrazide > 500 µMWeak activity; relies solely on terminal -NH-NH2 group.
4-OH Phenyl-Quinoline-Carbohydrazide 15 - 30 µMHigh activity; phenolic -OH acts as primary H-donor[2][6].
Quinoline-Thiocarbohydrazone 90 - 160 µMModerate to High; thione (C=S) group enhances electron transfer[1].
Nitro (-NO2) Substituted Derivatives > 400 µMPoor activity; electron-withdrawing groups deactivate the ring[2].

References

  • Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants Source: nih.gov URL:3

  • Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure Source: nih.gov URL:5

  • Quinoline based mono- and bis-(thio)carbohydrazones: synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models Source: rsc.org URL:1

  • Anti‐Inflammatory, Radical Scavenging Mechanism of New 4‐Aryl‐[1,3]‐thiazol‐2‐yl‐2‐quinoline Carbohydrazides and Quinolinyl[1,3]‐thiazolo[3,2‐b][1,2,4]triazoles Source: researchgate.net URL:2

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies Source: mdpi.com URL:7

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re Source: ui.ac.id URL:4

  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives Source: sapub.org URL:8

  • Synthesis of New Quinolone Derivatives Linked to Benzothiazole or Benzoxazole Moieties as Anticancer and Anti-Oxidant Agents Source: hilarispublisher.com URL:6

  • 1,1-Diphenyl-2-picrylhydrazyl and superoxide anion radical scavenging activities of heterocyclic 2-oxo-1,2,3,4-tetrahydropyrimidines Source: arxiv.org URL:9

Sources

Technical Notes & Optimization

Troubleshooting

Preventing furan ring opening during acidic hydrolysis of quinoline esters

Technical Support Center: Quinoline Ester Hydrolysis Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and validated protocols for a common...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinoline Ester Hydrolysis

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and validated protocols for a common challenge in pharmaceutical development: the selective hydrolysis of quinoline esters without compromising the integrity of an acid-sensitive furan moiety. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses the fundamental chemical principles governing the stability of the furan ring and the mechanism of ester hydrolysis. A clear understanding of these competing reactions is crucial for successful troubleshooting.

Q1: My primary challenge is furan ring degradation. What is the chemical mechanism behind its instability in acidic media?

A1: The perceived aromaticity of the furan ring is significantly lower than that of benzene, making it susceptible to reactions that result in dearomatization.[1] Under acidic conditions, the furan ring undergoes a well-documented ring-opening hydrolysis.

The process is initiated by the protonation of the furan ring, primarily at the α-carbon (C2 or C5), which is often the rate-limiting step.[2][3] This protonation breaks the aromaticity and forms a reactive cationic intermediate. A water molecule then acts as a nucleophile, attacking the ring and leading to a cascade of events that ultimately cleaves the C-O-C bond, yielding a linear 1,4-dicarbonyl compound as the degradation product.[1][2] This entire process is often irreversible and can lead to significant yield loss and the formation of complex side products.[2]

Furan Ring Opening Furan Furan Ring ProtonatedFuran Protonated Intermediate (Resonance Stabilized) Furan->ProtonatedFuran + H⁺ (Rate-Limiting) H3O H₃O⁺ (Acid) Dihydrofuranol Dihydrofuranol Intermediate ProtonatedFuran->Dihydrofuranol + H₂O H2O H₂O (Nucleophile) RingOpened Protonated Ring-Opened Intermediate Dihydrofuranol->RingOpened + H⁺ / Rearrangement Product 1,4-Dicarbonyl Product (Degradation) RingOpened->Product - H⁺

Caption: Acid-catalyzed furan ring opening mechanism.

Q2: What is the accepted mechanism for standard acid-catalyzed ester hydrolysis?

A2: Acid-catalyzed ester hydrolysis is a reversible nucleophilic acyl substitution reaction.[4][5] To drive the reaction toward the products (carboxylic acid and alcohol), it is typically performed with a large excess of water.[4][6]

The mechanism proceeds via the following steps:

  • Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon.[4][7][8]

  • Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the alkoxy (-OR) group, converting it into a good leaving group (an alcohol).

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol molecule.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final carboxylic acid product.[7]

Q3: Why is the acidic hydrolysis of a quinoline ester containing a furan particularly challenging?

A3: The challenge arises from a kinetic competition between three acid-base reactions:

  • Productive Protonation: Protonation of the ester's carbonyl oxygen, which initiates the desired hydrolysis.

  • Degradative Protonation: Protonation of the furan ring's α-carbon, which initiates ring-opening.[2]

  • Non-productive Protonation: Protonation of the basic quinoline nitrogen.[9]

The quinoline nitrogen is typically the most basic site in the molecule and will act as an "acid sink," consuming a significant portion of the available protons. To achieve a sufficient rate of ester hydrolysis, one might be tempted to increase the acid concentration or temperature. However, these harsher conditions dramatically accelerate the rate of furan ring degradation, creating a very narrow or non-existent window for selective hydrolysis.

Troubleshooting Guide: Common Issues & Solutions

This section is designed to help you diagnose experimental failures and guide you toward a successful outcome.

Q4: My reaction produced a complex mixture, and I've isolated a linear compound with two carbonyl groups. What went wrong?

A4: The isolation of a dicarbonyl compound is a definitive sign of furan ring opening.[2] As described in the mechanism (Q1), this occurs when the reaction conditions are too harsh for the furan moiety to tolerate. The primary cause is excessive acidity (either high concentration or a strong acid like HCl/H₂SO₄), elevated temperatures, or prolonged reaction times.

Solution: You must switch to a milder hydrolysis method. Review the protocols in the next section for alternatives that avoid strong Brønsted acids.

Q5: What are the most critical parameters to control when attempting a mild acidic hydrolysis?

A5: When dealing with acid-sensitive substrates, every parameter matters. The following table summarizes their impact and provides recommendations for minimizing furan degradation.

ParameterImpact on Ester HydrolysisImpact on Furan StabilityRecommendation
Acid Strength Increases with lower pKa (HCl > AcOH)Decreases significantly with lower pKa[2]Use a weak organic acid (e.g., acetic acid, formic acid) or highly diluted strong acid.
Temperature Rate increases with temperatureStability rapidly decreases at elevated temperaturesConduct the reaction at the lowest possible temperature (e.g., 0 °C to room temperature).
Solvent Requires a protic solvent (water) for hydrolysisPolar aprotic solvents (DMF, THF) can have a stabilizing effect[2][10]Use a co-solvent system (e.g., THF/water, Dioxane/water) to improve solubility and potentially stabilize the furan ring. Avoid protic solvents that can accelerate ring-opening.[2][11][12]
Reaction Time Longer time leads to higher conversionProlonged exposure to acid increases degradationMonitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Validated Protocols for Selective Ester Hydrolysis

Given the high acid sensitivity of the furan ring, standard acidic hydrolysis is often not a viable option. We present three robust alternative strategies that favor selective ester cleavage.

Hydrolysis_Workflows Start Furan-Quinoline Ester HarshAcid Harsh Acidic Hydrolysis (e.g., 6M HCl, 80°C) Start->HarshAcid High Risk LewisAcid Lewis Acid Catalysis (e.g., Sc(OTf)₃, MeCN/H₂O) Start->LewisAcid Recommended Enzymatic Enzymatic Hydrolysis (e.g., Lipase, pH 7 Buffer) Start->Enzymatic Recommended Saponification Basic Hydrolysis (e.g., LiOH, THF/H₂O) Start->Saponification Recommended Degradation Mixture of Product & Furan Ring-Opened Byproducts HarshAcid->Degradation SelectiveProduct Desired Carboxylic Acid (Furan Ring Intact) LewisAcid->SelectiveProduct Enzymatic->SelectiveProduct Saponification->SelectiveProduct

Sources

Optimization

Avoiding polymerization of furan moiety in quinoline synthesis

Technical Support Center: Advanced Heterocyclic Synthesis Subject: Troubleshooting Furan Moiety Instability in Quinoline Synthesis Ticket ID: #FURN-QUIN-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Heterocyclic Synthesis Subject: Troubleshooting Furan Moiety Instability in Quinoline Synthesis Ticket ID: #FURN-QUIN-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The Acid-Oxidant Paradox

The synthesis of quinolines containing a furan moiety (e.g., 2-(furan-2-yl)quinoline) presents a specific chemoselective challenge: The Acid-Oxidant Paradox .[1]

  • The Quinoline Requirement: Classic quinoline syntheses (Skraup, Doebner-Miller) rely on harsh Brønsted acids (

    
    , 
    
    
    
    ) and strong oxidants to drive aromatization.[1]
  • The Furan Vulnerability: The furan ring is an electron-rich enol ether equivalent. In the presence of strong protic acids, it undergoes C-2 protonation, generating a reactive electrophile that attacks other furan rings, leading to rapid polymerization (black tar formation) .[1] Furthermore, strong oxidants (e.g.,

    
    , Nitrobenzene) will oxidatively cleave the furan ring.[1]
    

The Solution: To preserve the furan ring, you must abandon "textbook" Skraup conditions and adopt Lewis Acid Catalysis (Povarov route) or Base-Mediated Condensation (Friedländer route).

Module 1: Diagnostic & Decision Matrix

Before starting, determine your synthetic pathway based on your starting materials.[1] Do not force a Skraup reaction on a furan substrate.[1]

QuinolineDecision start START: Select Precursors q1 Do you have o-Aminoaryl Aldehyde/Ketone? start->q1 q2 Do you have Aniline + Furfural? q1->q2 No method_fried RECOMMENDED ROUTE A: Friedländer Synthesis (Base or Iodine Catalyzed) q1->method_fried Yes method_pov RECOMMENDED ROUTE B: Povarov Reaction (Aza-Diels-Alder) q2->method_pov Yes (Add Alkene) method_skraup HIGH RISK: Skraup/Doebner-Miller (Requires H2SO4) q2->method_skraup No (Aniline + Glycerol?) risk_alert CRITICAL FAILURE: Furan Polymerization likely > 80% method_skraup->risk_alert

Figure 1: Decision matrix for selecting a furan-compatible quinoline synthesis route.

Module 2: The Povarov Route (Aza-Diels-Alder)

Best for: Synthesizing 2-substituted or 2,4-disubstituted quinolines from anilines and furfural.[1]

The Povarov reaction is a multicomponent reaction (MCR) involving an aniline, an aldehyde (furfural), and an electron-rich alkene.[1] It avoids strong Brønsted acids entirely.[1]

Why it works:

Instead of protonating the furan ring, we use mild Lewis Acids (


, 

, or

) to activate the imine intermediate. These catalysts coordinate preferentially to the nitrogen, leaving the furan ring unperturbed.
Protocol A: Iodine-Catalyzed Povarov Synthesis

This method uses molecular iodine as a mild Lewis acid/oxidant, acting as a "soft" activator that does not polymerize furan.[1]

Reagents:

  • Aniline derivative (1.0 equiv)

  • Furfural (1.0 equiv)

  • Vinyl ether or Alkene (1.2 equiv)

  • Catalyst: Molecular Iodine (

    
    ) (5–10 mol%)
    
  • Solvent: Acetonitrile (

    
    ) or Ethanol (
    
    
    
    )

Step-by-Step:

  • Imine Formation: Dissolve aniline and furfural in

    
    . Stir at room temperature (RT) for 30 mins. (Note: Pre-forming the imine reduces side reactions).
    
  • Cyclization: Add the alkene (e.g., ethyl vinyl ether) and molecular iodine (

    
    , 10 mol%).
    
  • Reaction: Stir at RT or mild reflux (60°C) for 4–12 hours. Monitor by TLC.[1]

    • Checkpoint: The solution should remain amber/dark red. If it turns black and viscous, polymerization has occurred (check solvent purity).[1]

  • Workup: Quench with saturated

    
     (sodium thiosulfate) to remove iodine.[1] Extract with Ethyl Acetate.[1][2][3]
    
  • Purification: Silica gel chromatography. (Note: Furan derivatives can be sensitive to acidic silica; add 1%

    
     to the eluent).
    

Mechanism of Success:


 activates the imine for a [4+2] cycloaddition with the alkene. The subsequent oxidation to the fully aromatic quinoline often happens spontaneously or with air oxidation, avoiding the need for nitrobenzene.

Module 3: The Friedländer Route (Condensation)

Best for: Synthesizing 2- or 3-substituted quinolines when o-aminoaldehydes are available.[1]

This is the most robust method because it can be performed under Basic Conditions , rendering furan polymerization impossible (furans are stable in base).[1]

Protocol B: Base-Catalyzed Friedländer

Reagents:

  • 2-Aminobenzaldehyde (1.0 equiv)[1]

  • 2-Acetylfuran (1.0 equiv)[1]

  • Base: KOH or NaOH (alcoholic solution)

  • Solvent: Ethanol[1][4][5][6][7]

Step-by-Step:

  • Dissolution: Dissolve 2-aminobenzaldehyde and 2-acetylfuran in Ethanol.

  • Catalysis: Add catalytic amount of saturated ethanolic KOH (10 mol%).

  • Reflux: Heat to reflux (78°C).

  • Observation: The reaction proceeds via aldol condensation followed by dehydration.[1][8]

  • Isolation: Upon cooling, the product often precipitates.[1] If not, remove solvent and recrystallize.[1]

Module 4: Troubleshooting & FAQs

Q1: I must use an acid catalyst. Which one is safe for furan?

A: Avoid


, 

, and

-TsOH.[1] These are "hard" protons.[1] Use:
  • Indium Trichloride (

    
    ):  Water-tolerant, mild Lewis acid.[1]
    
  • Scandium Triflate (

    
    ):  Highly selective.[1]
    
  • Iodine (

    
    ):  Acts as both mild Lewis acid and oxidant.[1][9]
    
Q2: My reaction mixture turned into a black tar. What happened?

A: You likely triggered the Furfuryl Cation Cascade . If the reaction medium is too acidic, the furan ring is protonated at the C2 or C5 position. This species acts as an electrophile, attacking another neutral furan molecule.[1] This repeats, forming a polyfuran chain (humins/tar).[1]

  • Fix: Switch to the Friedländer base method or buffer your Povarov reaction with a mild base like

    
     if using a Lewis Acid.
    
Q3: Can I use Nitrobenzene as an oxidant?

A: No. Nitrobenzene requires high temperatures and often acidic activation.[1] It is too harsh. Alternative: Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) at room temperature or simply open the flask to Air (


)  if using the Iodine method.[1]

Module 5: Mechanistic Visualization

The following diagram illustrates the divergence between the successful Lewis Acid pathway and the failure mode (Brønsted Acid polymerization).

Mechanism cluster_fail FAILURE MODE (Brønsted Acid) cluster_success SUCCESS MODE (Lewis Acid/I2) sub Furan-Imine Intermediate cation Furfuryl Cation (Electrophile) sub->cation Protonation coord N-Coordinated Complex sub->coord Coordination h_plus H+ (Strong Acid) poly Polymerization (Black Tar) cation->poly Chain Reaction la Lewis Acid (InCl3 / I2) quin Furan-Quinoline Product coord->quin Cyclization & Aromatization

Figure 2: Mechanistic divergence. Strong acids lead to cation formation and polymerization, while Lewis acids coordinate Nitrogen to facilitate cyclization.[1]

References

  • Wu, J., Xia, H. G., & Gao, K. (2006).[1][4] Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation.[4] Organic & Biomolecular Chemistry, 4(1), 126-129.[1][4] Link

  • Kouznetsov, V. V. (2019).[1] Recent synthetic developments in the Povarov reaction. Tetrahedron, 65(14), 2721-2750.[1] (Contextualizing Povarov for sensitive substrates).

  • Das, B., et al. (2011).[1] Iodine-catalyzed efficient synthesis of quinolines. Tetrahedron Letters, 52(44), 5729-5732.[1]

  • Menéndez, J. C. (2018).[1] Multicomponent Reactions in the Synthesis of Quinolines. In: Synthesis of Heterocycles via Multicomponent Reactions II. Topics in Heterocyclic Chemistry. Springer.[1] Link

Sources

Troubleshooting

Purification of quinoline-4-carbohydrazide from hydrazine impurities

Technical Support Center: Quinoline-4-Carbohydrazide Purification Authorized Internal Guide for Process Chemistry & Analytical Development[1][2] Introduction: The Criticality of Hydrazine Removal User Context: You are sy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinoline-4-Carbohydrazide Purification Authorized Internal Guide for Process Chemistry & Analytical Development[1][2]

Introduction: The Criticality of Hydrazine Removal

User Context: You are synthesizing Quinoline-4-carbohydrazide (Q4C) via the hydrazinolysis of ethyl quinoline-4-carboxylate. The Problem: The reaction requires excess hydrazine hydrate to drive completion, leaving residual hydrazine—a potent nucleophile and a known Genotoxic Impurity (GTI) . Regulatory Constraint: Under ICH M7 guidelines , hydrazine is a Class 2 mutagen.[3][4] For a lifetime daily exposure, the limit is typically 1.5 µ g/day (ppm levels), necessitating rigorous purification and sensitive detection.[4]

Module 1: Diagnostic & Detection (How do I know it's there?)

Before attempting purification, you must confirm the presence of hydrazine.[3][4] Standard UV detection is often insufficient because hydrazine lacks a strong chromophore compared to the highly absorbent quinoline ring.

Q: I can't see hydrazine on my HPLC UV trace. Is it gone?

A: Do not assume absence. Hydrazine has weak UV absorbance.[3] You are likely missing it due to the massive signal from the quinoline product.[3]

Protocol: The "Ehrlich" Spot Test (TLC) This is the most robust qualitative field test.[3]

  • Stationary Phase: Silica Gel 60 F254.[3]

  • Mobile Phase: Methanol:Dichloromethane (1:[3]9) or Ethyl Acetate:Methanol (4:1).[2][3]

  • Visualization:

    • Spray with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in HCl/EtOH).[1][2][3]

    • Result: Hydrazine appears as a distinct bright yellow/orange spot near the baseline (

      
      ).[1][2] The product (Q4C) may also stain but will appear at a significantly higher 
      
      
      
      .[3]

Protocol: HPLC Derivatization (Quantitative) For ppm-level quantification, you must derivatize.[1][2]

  • Reagent: Benzaldehyde or 2-Hydroxy-1-naphthaldehyde (HNA).[1][2]

  • Mechanism: Converts hydrazine to the corresponding azine (bis-hydrazone), which is UV-active and lipophilic (retained on C18 columns).[1][2]

  • Warning: This must be done on the filtrate or washings, not the product bulk, as the derivatizing agent will also react with your target hydrazide.[4]

Module 2: Purification Workflows (The "Fix")

The purification strategy relies on Solubility Differentiation .[3]

  • Hydrazine Hydrate: Highly soluble in water, ethanol, and methanol.[4]

  • Quinoline-4-carbohydrazide: Sparingly soluble in cold ethanol; insoluble in cold water.[1][2][3]

Workflow Diagram: Decision Matrix

PurificationStrategy Start Crude Reaction Mixture (Product + Excess Hydrazine) Cooling Step 1: Cool to 0-5°C (Induce Precipitation) Start->Cooling Filter Step 2: Filtration Cooling->Filter Cake Solid Cake (Product + Trapped Hydrazine) Filter->Cake Filtrate Filtrate (Bulk Hydrazine) Filter->Filtrate Wash Step 3: Displacement Wash (Cold EtOH or 50% EtOH/H2O) Cake->Wash Critical Step Check Diagnostic: Ehrlich Test Wash->Check Recryst Method A: Recrystallization (Boiling EtOH -> Cool) Check->Recryst Positive (Trace) AcidWash Method B: Acid/Base Workup (Risk of Hydrolysis!) Check->AcidWash Positive (High Load) Final Pure Quinoline-4-carbohydrazide (<1 ppm Hydrazine) Check->Final Negative Recryst->Final

Caption: Logical flow for the isolation of Q4C, prioritizing physical separation over chemical scavenging.

Module 3: Standard Operating Procedures (SOPs)

Method A: The "Displacement Wash" (Primary Defense)

Use this immediately after filtering the crude reaction.[2]

  • Cool: Chill the reaction mixture to 0–4°C for 2 hours. The Q4C will crystallize; hydrazine remains in the mother liquor.[3]

  • Filter: Use a sintered glass funnel (vacuum).[3]

  • The Critical Wash:

    • Do NOT let the cake run dry immediately.[3]

    • While the vacuum is off, cover the cake with ice-cold Ethanol (95%) .

    • Stir the top layer of the cake gently with a spatula to break up channels (where hydrazine hides).[3]

    • Apply vacuum.[3][5][6] Repeat 2x.

    • Why? Hydrazine hydrate is a viscous liquid.[3] Simple filtration leaves it trapped in the crystal lattice interstices.[3] The solvent wash displaces this liquid.[3]

Method B: Recrystallization (The Gold Standard)

Use this if the Ehrlich test is still positive.

ParameterSpecificationReason
Solvent Ethanol (Absolute) or EtOH/Water (9:[1][2]1)Hydrazine is fully soluble; Q4C dissolves only at reflux.[3]
Temperature Reflux (78°C)

Slow Cool

Ice Bath
Slow cooling ensures large crystals that exclude impurities.[3]
Volume 10-15 volumes relative to solidSufficient to keep hydrazine in solution upon cooling.[1][2][3]
Drying Vacuum Oven @ 60°CHydrazine is volatile (

114°C) but sticky; heat helps drive off trace free base.[3]

Module 4: Troubleshooting & FAQs

Q: Can I use acetone to "scavenge" the hydrazine?

A: ABSOLUTELY NOT.

  • The Trap: While acetone reacts with hydrazine to form acetone azine (safe/removable), it will also react with your quinoline-4-carbohydrazide to form the isopropylidene hydrazone (Schiff base).[1][2]

  • Result: You will lose yield and generate a new impurity that is difficult to separate.[3]

  • Rule: Avoid all ketones and aldehydes (acetone, MEK, benzaldehyde) during purification.[2][4]

Q: My product is turning yellow/brown during drying. Why?

A: Oxidation of residual hydrazine. [3]

  • Cause: Hydrazine is reducing, but its oxidation products (diazenes/tetrazenes) are often colored.[2] If your white Q4C turns yellow, you still have hydrazine trapped in the crystal lattice.[4]

  • Fix: Stop drying. Re-dissolve in boiling ethanol, perform a hot filtration (to remove elemental decomposition products), and recrystallize.

Q: Can I use an acid wash (e.g., dilute HCl)?

A: Proceed with extreme caution. [2][4]

  • Risk: The quinoline nitrogen is basic (

    
    ).[3] Adding acid will protonate the quinoline ring, making the product water-soluble.[2][4] You will lose your product in the aqueous wash.[3]
    
  • Alternative: If you must use acid, dissolve the crude in 10% HCl , wash with DCM (removes non-basic impurities), then slowly basify with Ammonium Hydroxide to pH 8–9 to precipitate the Q4C.[4] Hydrazine will remain in the aqueous phase as the hydrazinium ion (

    
    ) if the pH is carefully controlled, but this is tricky. Recrystallization is safer. 
    

References

  • Synthesis & Properties: Musiol, R. et al. (2006).[3] "Quinoline derivatives as potential anticancer agents."[3] Bioorganic & Medicinal Chemistry Letters.

  • Impurity Guidelines: International Council for Harmonisation (ICH).[3][7][8] (2017).[3][9] "Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals."

  • Detection Methods: Sun, M. et al. (2016).[3] "A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials."[3][10][11] Journal of Pharmaceutical and Biomedical Analysis.

  • Chemical Data: National Center for Biotechnology Information.[3] (2024).[3][12] "PubChem Compound Summary for CID 7047, Quinoline."[3][4]

Sources

Optimization

Technical Support Guide: Optimization of Quinoline Carbohydrazide Synthesis

Executive Summary & Chemical Context Quinoline carbohydrazides are critical pharmacophores in drug discovery, exhibiting potent antitubercular, anticancer, and anti-inflammatory properties. The standard synthetic route i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Quinoline carbohydrazides are critical pharmacophores in drug discovery, exhibiting potent antitubercular, anticancer, and anti-inflammatory properties. The standard synthetic route involves the nucleophilic acyl substitution of a quinoline carboxylic acid ester with hydrazine hydrate.

While theoretically straightforward, this reaction often suffers from variable yields (40–60%) and physical state issues (oiling out) due to the electron-deficient nature of the quinoline ring and the amphoteric nature of the product. This guide provides an evidence-based troubleshooting framework to elevate yields to >90% and ensure high purity.

Reaction Mechanism & Pathway Analysis

To troubleshoot effectively, one must understand the competitive landscape of the reaction. The conversion is not a simple displacement but an equilibrium-driven process.

Figure 1: Reaction Pathway & Competitive Inhibitors

ReactionPathway Ester Quinoline Ester (Starting Material) Inter Tetrahedral Intermediate Ester->Inter + N2H4·H2O (Nucleophilic Attack) Acid Hydrolysis Product (Quinoline Acid) Ester->Acid + H2O (Hydrolysis) Product Quinoline Carbohydrazide (Target) Inter->Product - ROH (Elimination) Dimer Di-hydrazide Dimer (Impurity) Product->Dimer + Ester (Dimerization)

Caption: Nucleophilic attack by hydrazine is reversible. Excess hydrazine prevents dimerization (red path).

Critical Troubleshooting Guide (FAQs)

Issue 1: "I am getting low yields (<50%) and unreacted ester remains."

Root Cause Analysis:

  • Reversibility: The reaction is an equilibrium. If the alcohol by-product is not removed or if hydrazine concentration is too low, the reaction stalls.

  • Steric Hindrance: Substituents at the C2 or C8 position of the quinoline ring can sterically block the carbonyl carbon at C3/C4.

  • Old Reagent: Hydrazine hydrate absorbs

    
     from air, reducing its effective nucleophilicity.
    

Corrective Protocol:

  • Stoichiometry: Increase hydrazine hydrate to 5–10 equivalents . This drives the equilibrium forward (Le Chatelier’s principle) and prevents the product from reacting with the starting ester to form a dimer.

  • Time/Energy: Switch from standard reflux (overnight) to Microwave Irradiation (see Section 5).

  • Reagent Check: Ensure hydrazine hydrate is clear, not cloudy.

Issue 2: "The product forms an oil or gum instead of a solid precipitate."

Root Cause Analysis: This is the most common complaint. It usually results from:

  • Trapped Solvent: Ethanol/Hydrazine trapped in the crystal lattice.

  • Partial Hydrolysis: Presence of quinoline carboxylic acid impurities preventing crystallization.

Corrective Protocol (The "Trituration" Method):

  • Decant the supernatant reaction mixture.

  • Dissolve the oily residue in the minimum amount of hot ethanol.

  • Add cold water dropwise until turbidity just appears.

  • Scratch the side of the flask with a glass rod to induce nucleation.

  • Critical Step: If it remains oily, add a non-polar solvent like diethyl ether or hexane and sonicate. This extracts the trapped solvent, forcing the hydrazide to solidify.

Issue 3: "My product melts over a wide range (Low Purity)."

Root Cause Analysis: Likely contamination with the bis-hydrazide (dimer) or unreacted ester.

Corrective Protocol:

  • Recrystallization: Do not use water alone. Recrystallize from hot ethanol . If the compound is highly insoluble, use a DMF/Ethanol (1:4) mixture.

  • Wash Step: Always wash the filtered cake with ice-cold ethanol to remove surface impurities without dissolving the product.

Comparative Methodologies: Conventional vs. Microwave

Transitioning to microwave-assisted synthesis is the single most effective way to improve yield and purity for this specific scaffold.

Data Summary: Efficiency Comparison
ParameterConventional RefluxMicrowave Assisted (Optimized)
Reaction Time 8 – 24 Hours5 – 15 Minutes
Solvent Ethanol (Large Volume)Ethanol (Minimal) or Neat
Yield 55% – 72%89% – 96%
Purity (Crude) Moderate (Requires Recrystallization)High (Often analytical grade)
Energy Efficiency LowHigh

Data aggregated from comparative studies on quinoline derivatives [1, 2].[1][2][3]

Step-by-Step Optimized Protocols

Protocol A: Microwave-Assisted Synthesis (Recommended)

Best for: High throughput, maximizing yield, difficult substrates.

  • Setup: In a microwave process vial (10–30 mL), suspend the Quinoline Ester (1.0 mmol) in absolute ethanol (2–3 mL).

  • Addition: Add Hydrazine Hydrate (99%, 5.0 mmol, 5 equiv). Note: Excess hydrazine acts as both reagent and solvent aid.

  • Irradiation: Irradiate at 140–160°C for 5–10 minutes (Power: ~100-300W depending on reactor).

  • Work-up:

    • Cool the vial to room temperature.[4]

    • Pour the mixture into crushed ice (20 g).

    • The solid product will precipitate immediately.

  • Isolation: Filter under vacuum, wash with cold ethanol (2 x 5 mL), and dry.

Protocol B: Conventional Reflux (Legacy)

Best for: Labs without microwave reactors.

  • Setup: Dissolve Quinoline Ester (10 mmol) in absolute ethanol (30 mL).

  • Addition: Add Hydrazine Hydrate (50 mmol, 5 equiv) dropwise.

  • Reaction: Reflux at 78°C for 12–18 hours. Monitor by TLC (System: Ethyl Acetate:Hexane 6:4).

  • Work-up: Concentrate the solvent to 50% volume using a rotary evaporator. Cool in an ice bath for 2 hours.

  • Isolation: Filter the precipitate. If no precipitate forms, follow the "Oily Product" protocol in Section 3.

Decision Logic for Troubleshooting

Use this flowchart to diagnose failures in real-time.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Start Work-up Precip Did precipitate form upon cooling? Start->Precip Yes Filter Solid Precip->Yes Yes No Concentrate Solvent (Rotovap to 50%) Precip->No No Recrys Recrystallize (EtOH) Yes->Recrys Precip2 Precipitate now? No->Precip2 Precip2->Yes Yes Ice Pour into Crushed Ice Precip2->Ice No Ice->Yes If Solid Oil Product is Oily/Gummy Ice->Oil If Sticky Trit Triturate with Ether/Hexane & Sonicate Oil->Trit Trit->Recrys

Caption: Systematic approach to isolating solid product from reaction mixtures.

References

  • Devi, K. R., et al. (2019).[4] "Synthesis of Quinoline Derivatives by Microwave Irradiation Method and Evaluation for Their Anti-Helminthic Activity." IOSR Journal of Pharmacy and Biological Sciences.

  • Belferdi, F., et al. (2024). "Microwave and Conventional Synthesis of Novel Quinoline Derivatives." Journal of Chemical Research.

  • BenchChem Technical Support. (2025). "Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes."

  • Organic Chemistry Portal. "Synthesis of Quinolines: Recent Developments."

Sources

Troubleshooting

Removing unreacted isatin from quinoline carboxylic acid intermediates

Technical Support Center: Purification of Pfitzinger Reaction Intermediates Subject: Removal of Unreacted Isatin from Quinoline-4-Carboxylic Acid Scaffolds Ticket ID: #PZ-PUR-001 Status: Open for Consultation Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Pfitzinger Reaction Intermediates

Subject: Removal of Unreacted Isatin from Quinoline-4-Carboxylic Acid Scaffolds Ticket ID: #PZ-PUR-001 Status: Open for Consultation

Executive Summary

The Pfitzinger reaction (condensation of isatin with a ketone/aldehyde in base) is the gold standard for synthesizing substituted quinoline-4-carboxylic acids (cinchoninic acids).[1] However, a persistent bottleneck in this workflow is the co-precipitation of unreacted isatin upon acidification.

Because both the product and the impurity are solids that precipitate at low pH, standard filtration often yields a contaminated brick-red or orange solid. This guide details three chemically distinct protocols to sequester and remove isatin based on solubility differentials , reversible adduct formation , and acid-base thermodynamics .

Module 1: The Diagnostic Phase

Before selecting a protocol, confirm the nature of your impurity.

Q: How do I distinguish unreacted isatin from my product or other byproducts (tar)? A:

  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Ethyl Acetate:Hexane (1:1) or Methanol:DCM (1:9) with 1% Acetic Acid.

    • Visualization: Isatin appears as a distinct orange/red spot (Rf ~0.4–0.6 in EtOAc/Hex). Quinoline-4-carboxylic acids are typically UV-active (blue fluorescence at 254/365 nm) and stay near the baseline unless acidified mobile phases are used.

  • Color Indicator:

    • Crude quinoline-4-carboxylic acids are typically off-white, pale yellow, or tan.

    • A deep orange or brick-red hue in your crude solid is a primary indicator of significant isatin contamination.

Module 2: Purification Protocols

Protocol A: The Bicarbonate Switch (The "Soluble Product" Method)

Best for: Large scale purification where the product is expected to be abundant.

Mechanism: This method exploits the pKa difference between the carboxylic acid on the quinoline (pKa ~4–5) and the lactam N-H of isatin (pKa ~10.3). In saturated sodium bicarbonate (pH ~8.5), the quinoline carboxylic acid deprotonates to form a soluble carboxylate salt. Isatin remains protonated and neutral (and thus insoluble), allowing it to be filtered off.

Step-by-Step Workflow:

  • Suspension: Suspend the dried crude solid in saturated aqueous NaHCO₃ (10 mL per gram of crude).

  • Digestion: Stir vigorously for 30–60 minutes at room temperature. Note: Mild heating (40°C) can accelerate dissolution of the product, but do not boil.

  • Filtration: Filter the suspension through a sintered glass funnel or Celite pad.

    • Solid (Filter Cake): Contains unreacted isatin and neutral tars. Discard properly.

    • Filtrate (Liquid): Contains your target Quinoline-4-carboxylate sodium salt.

  • Precipitation: Carefully acidify the clear filtrate with Glacial Acetic Acid or 2M HCl to pH 4–5.

  • Collection: The pure quinoline-4-carboxylic acid will precipitate as a white/pale yellow solid. Filter, wash with water, and dry.[2]

Protocol B: The Bisulfite Scavenge (The "Soluble Impurity" Method)

Best for: Removing small amounts of isatin from a mostly pure product, or when the product is difficult to dissolve in bicarbonate.

Mechanism: Isatin contains a reactive ketone at the C3 position. Upon treatment with sodium bisulfite (NaHSO₃), isatin forms a water-soluble bisulfite adduct (a sulfonate salt). The quinoline product, lacking this reactive ketone functionality, remains insoluble.

Step-by-Step Workflow:

  • Preparation: Prepare a 10-20% aqueous Sodium Bisulfite (NaHSO₃) solution.

  • Wash/Trituration:

    • Option 1 (On Filter): If the product is already on a funnel, wash the cake slowly with the bisulfite solution.

    • Option 2 (Resuspension - Recommended): Transfer the crude solid to a flask. Add the bisulfite solution (5-10 mL per gram).

  • Heating: Warm the suspension to 50–60°C for 15–30 minutes with stirring. This ensures the isatin reacts completely to form the adduct.

  • Filtration: Filter the hot suspension.

    • Filtrate (Liquid): Contains the isatin-bisulfite adduct (orange/yellow solution).

    • Solid (Filter Cake): Contains your purified Quinoline-4-carboxylic acid.

  • Final Wash: Wash the cake with water to remove residual salts.

Protocol C: Recrystallization (The Classical Approach)

Best for: Final polishing of the compound to analytical purity.

Solvent System: Glacial Acetic Acid Logic: Isatin is moderately soluble in acetic acid. Quinoline-4-carboxylic acids are generally less soluble in cold acetic acid but soluble at reflux.

  • Dissolve crude solid in minimum boiling glacial acetic acid.

  • (Optional) Add activated charcoal and filter hot to remove polymeric tars.

  • Allow to cool slowly to room temperature.

  • Filter the crystals.[3] Isatin stays in the mother liquor.

Module 3: Comparative Data Analysis

FeatureProtocol A (Bicarbonate)Protocol B (Bisulfite)Protocol C (Acetic Acid)
Separation Logic pKa Difference (Acid vs. Weak Acid)Chemical Reactivity (Ketone Adduct)Solubility Gradient
Product State Dissolved in filtrateRemains as solid precipitateCrystallized from solution
Isatin State Remains as solid precipitateDissolved in filtrateDissolved in mother liquor
Yield Impact High (Mechanical losses only)High (Minimal product loss)Moderate (Solubility losses)
Purity Level >95%>98% (Specific removal)>99% (Crystal lattice purity)

Module 4: Troubleshooting Workflow

Use the following logic map to determine the correct intervention for your specific situation.

PurificationLogic Start Crude Pfitzinger Product (Red/Orange Solid) CheckTLC Perform TLC Analysis (EtOAc/Hex) Start->CheckTLC IsatinHigh Isatin Spot Present? (High Intensity) CheckTLC->IsatinHigh Major Impurity IsatinLow Isatin Spot Present? (Trace/Low) CheckTLC->IsatinLow Minor Impurity SolubilityCheck Is Product Soluble in Sat. NaHCO3? IsatinHigh->SolubilityCheck MethodC PROTOCOL C: Recrystallization (Glacial AcOH) IsatinLow->MethodC MethodA PROTOCOL A: Bicarbonate Switch (Filter off Isatin) SolubilityCheck->MethodA Yes (Standard) MethodB PROTOCOL B: Bisulfite Scavenge (Wash away Isatin) SolubilityCheck->MethodB No (Complex Product) Final Pure Quinoline-4-COOH (White/Pale Yellow) MethodA->Final MethodB->Final MethodC->Final

Figure 1: Decision tree for selecting the appropriate purification strategy based on impurity load and product solubility.

References

  • Pfitzinger, W. (1886).[4] J. Prakt. Chem., 33, 100. (Original description of the reaction).

  • Bergstrom, F. W. (1944).[5] Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline. Chemical Reviews, 35(2), 77–277. Link

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294. (Comprehensive review of reaction mechanics and workups). Link

  • Hoare, R. C. (1937). Purification of the Isatins. U.S. Patent No. 2,086,805. Washington, DC: U.S. Patent and Trademark Office. (Describes the bisulfite purification method). Link

  • BenchChem. (2025).[1][6] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. (General workup procedures). Link

Sources

Optimization

Controlling pH to prevent degradation of furan-quinoline hybrids

Topic: Controlling pH to prevent degradation of furan-quinoline hybrids Role: Senior Application Scientist Status: Active Introduction: The Hybrid Stability Crisis Furan-quinoline hybrids are high-value pharmacophores, o...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling pH to prevent degradation of furan-quinoline hybrids Role: Senior Application Scientist Status: Active

Introduction: The Hybrid Stability Crisis

Furan-quinoline hybrids are high-value pharmacophores, often utilized as DNA intercalators, antimalarials, or kinase inhibitors. However, they present a unique chemical paradox: the quinoline moiety is a weak base (


) that often requires protonation for solubility, while the furan  ring is acid-labile and prone to catastrophic ring-opening hydrolysis (the Achmatowicz reaction pathway) in acidic environments.

This guide provides the technical scaffolding to navigate this "pH conflict," ensuring your compounds survive synthesis, storage, and biological assay conditions.

The Science: Mechanism of Failure

To prevent degradation, you must understand the enemy. The primary failure mode is Acid-Catalyzed Furan Ring Opening .

The Degradation Pathway
  • Protonation: In acidic media (pH < 4), the furan oxygen or the

    
    -carbon is protonated.
    
  • Nucleophilic Attack: Water attacks the activated furan ring.

  • Ring Opening: The hemiacetal intermediate collapses, breaking the ring and forming reactive 1,4-dicarbonyls (often 4-hydroxy-2-butenal derivatives).

  • Polymerization: These dicarbonyls rapidly polymerize, resulting in the characteristic "black tar" or brown discoloration seen in degraded samples.

Visualizing the Threat

The following diagram illustrates the conflicting stability zones and the degradation mechanism.[1]

FuranQuinolineStability Hybrid Furan-Quinoline Hybrid Acid Acidic Environment (pH < 4) Hybrid->Acid Exposed to Base Basic Environment (pH > 9) Hybrid->Base Exposed to Quinoline_H Quinoline Protonation (Soluble, Stable) Acid->Quinoline_H Effect on Quinoline Furan_deg Furan Protonation Acid->Furan_deg Effect on Furan Base->Hybrid Generally Stable (Watch Solubility) RingOpen Ring Opening (1,4-Dicarbonyls) Furan_deg->RingOpen + H2O Tar Polymerization (Sample Loss) RingOpen->Tar Irreversible

Figure 1: The dual-susceptibility map. While acid aids quinoline solubility, it triggers furan ring opening and polymerization.

Troubleshooting Guides & FAQs

Module A: Synthesis & Workup

Q: My reaction mixture turned black during the workup of the furan-quinoline coupling. What happened? A: You likely exposed the furan ring to a strong acid during the quench or extraction phase.

  • Diagnosis: If you used HCl to precipitate the quinoline salt, the local pH dropped below 1, triggering furan decomposition.

  • Solution: Switch to weak organic acids or buffered quenching. Use Acetic Acid or Ammonium Chloride (sat. aq.) for quenching. If salt formation is required for the quinoline, use Fumaric Acid or Maleic Acid in a controlled stoichiometric addition rather than excess mineral acid.

Q: I see a new peak at M+18 or M+32 in my LC-MS after synthesis. Is this an impurity? A: This is a degradation signature.

  • M+18: Indicates hydration (water addition) across the furan double bond, a precursor to ring opening.

  • M+32: Indicates oxidation (formation of furanone or similar), often accelerated by acidic conditions and light.

  • Immediate Action: Lyophilize immediately to remove water/acid. Repurify using a neutral or slightly basic mobile phase (see Module C).

Module B: Storage & Stability

Q: Can I store my hybrid as a hydrochloride salt? A: High Risk. While HCl salts are standard for quinolines, the hygroscopic nature of the salt attracts moisture. The combination of


 (from the salt) and 

(from air) creates a "micro-reactor" on the solid surface that degrades the furan over weeks.
  • Protocol: Store as the free base or a fumarate/tartrate salt (less acidic).

  • Condition: Store under Argon at -20°C. Protect from light (furan is photosensitive).

Module C: Analytical (HPLC/LC-MS)

Q: My compound degrades during the HPLC run. I see ghost peaks and baseline rise. A: Your mobile phase is too acidic. Standard 0.1% TFA (Trifluoroacetic acid) has a pH of ~2.[1]0. This is lethal to electron-rich furans during the column residence time.

  • Fix: Switch to Ammonium Acetate (10mM, pH 5.5) or Formic Acid (0.05%) .

  • Validation: Inject the sample; if the peak area decreases with longer retention times or slower flow rates, on-column degradation is confirmed.

Experimental Protocols

Protocol 1: The "Safe-Zone" Buffer System

When handling these hybrids in solution (e.g., for biological assays), you must maintain pH 6.0–7.5. This table outlines compatible buffer systems that prevent precipitation (quinoline issue) and hydrolysis (furan issue).

Buffer SystemUseful pH RangeCompatibility Notes
PBS (Phosphate Buffered Saline) 7.2 – 7.4Standard. Good for furan stability. Risk:[1] Quinoline free base may precipitate if conc. > 100 µM.
Ammonium Acetate (10 mM) 4.5 – 5.8Best for LC-MS. Slightly acidic enough to keep quinoline soluble, but mild enough to spare furan.
HEPES (25 mM) 7.0 – 8.0Best for Cell Assays. Minimal interaction with furan ring.
0.1% TFA (Water/MeCN) ~ 2.0AVOID. Causes rapid on-column degradation of furan.
Protocol 2: Troubleshooting Decision Tree

Use this workflow to identify the source of instability in your current experiment.

TroubleshootingTree Start Start: Sample Degradation Observed CheckState Is sample Solid or Solution? Start->CheckState Solid Solid State CheckState->Solid Solution Solution (LC/Assay) CheckState->Solution ColorCheck Is it turning black/brown? Solid->ColorCheck SaltCheck Is it an HCl salt? ColorCheck->SaltCheck Yes Action1 Convert to Free Base Store under Argon SaltCheck->Action1 Yes MSCheck LC-MS: M+18 or M+32 peaks? Solution->MSCheck MobilePhase Mobile Phase contains TFA? MSCheck->MobilePhase Yes (Hydrolysis) Action3 Check Antioxidants (Add BHT if oxidation) MSCheck->Action3 M+32 (Oxidation) Action2 Switch to Ammonium Acetate (pH 5.5) MobilePhase->Action2 Yes

Figure 2: Step-by-step diagnostic workflow for isolating pH-related degradation.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Liang, S., et al. (2017). "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution." Energy & Fuels, 31(12). Link (Detailed kinetic study of furan hydrolysis mechanisms).

  • Carvajal, M. T., et al. (2019). "Effect of pH and Ionic Strength on the Solubility of Quinoline." AAPS PharmSciTech, 20(3). Link (Establishes the pKa and solubility profile of quinoline).

  • Separation Science. (2023). "Dirty TFA: Baseline Irregularities and Degradation." Chromatography Technical Notes. Link (Practical guide on TFA issues in HPLC mobile phases).

  • BenchChem. (2025).[2] "Ring-Opening Reactions of Furan for Organic Synthesis." Application Notes. Link (Overview of oxidative and acid-catalyzed ring-opening strategies).

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of furan protons in quinoline derivatives

Elucidating Furoquinoline Structures: A Comparative Guide to ^1H NMR Chemical Shifts of Furan Protons Executive Summary Furoquinolines (e.g., dictamnine, skimmianine, maculine) represent a prominent class of alkaloid nat...

Author: BenchChem Technical Support Team. Date: March 2026

Elucidating Furoquinoline Structures: A Comparative Guide to ^1H NMR Chemical Shifts of Furan Protons

Executive Summary

Furoquinolines (e.g., dictamnine, skimmianine, maculine) represent a prominent class of alkaloid natural products and synthetic drug candidates known for their broad pharmacological activities. Structural elucidation of these compounds relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The furan ring protons—specifically H-2 (α to the oxygen) and H-3 (β to the oxygen)—serve as highly diagnostic structural markers. As a Senior Application Scientist, I have structured this guide to objectively compare the analytical platforms, solvent effects, and structural factors that dictate the ^1H NMR chemical shifts of these critical protons.

The Diagnostic Value of Furan Protons

In a typical furoquinoline, the furan ring is fused to the quinoline core at the [2,3-b] position. The two furan protons exhibit distinct chemical environments driven by specific electronic and spatial factors:

  • H-2 Proton (α-position): Experiences strong inductive deshielding from the adjacent highly electronegative furan oxygen (O-1). This pulls electron density away from the proton, pushing its resonance downfield to δ 7.50 – 8.05 ppm [1],[2].

  • H-3 Proton (β-position): Experiences significantly less inductive deshielding but is subject to anisotropic shielding from the universally present C-4 methoxy group. This places it further upfield at δ 6.95 – 7.45 ppm [3],[4].

These protons couple with each other, typically presenting as a pair of doublets with a vicinal coupling constant (^3J) of 2.8 – 3.0 Hz [3],[4].

Relationships S1 C-4 Methoxy Group P1 H-3 Proton (β) δ 6.9 - 7.4 ppm S1->P1 Steric/Anisotropic Shielding S2 Furan Oxygen (O-1) S2->P1 Weak Inductive Deshielding P2 H-2 Proton (α) δ 7.5 - 8.0 ppm S2->P2 Strong Inductive Deshielding

Electronic and steric effects dictating the chemical shifts of H-2 and H-3 furan protons.

Analytical Platform Comparison

When elucidating furoquinolines, researchers must choose the appropriate analytical platform. Here is an objective comparison of their performance:

  • High-Field NMR (400–600 MHz): The gold standard for natural product elucidation. High-field instruments provide the spectral dispersion necessary to separate the H-2/H-3 furan doublets from the overlapping aromatic quinoline protons (H-5 through H-8), which resonate in the same 7.0–8.2 ppm window[2]. Higher magnetic fields (B0) increase the population difference between nuclear spin states, maximizing the Signal-to-Noise Ratio (SNR) and allowing precise measurement of the small ~2.8 Hz ^3J coupling.

  • Benchtop NMR (60–100 MHz): Excellent for rapid, in-process reaction monitoring during total synthesis. However, lower B0 leads to reduced chemical shift dispersion (in Hz). The H-2 and H-3 doublets often collapse into unresolved multiplets or overlap entirely with the quinoline aromatic signals, obscuring the diagnostic furan markers.

  • Computational NMR (DFT-GIAO): In silico prediction using Density Functional Theory (e.g., B3LYP/6-311+G(d,p) with the Gauge-Independent Atomic Orbital method) predicts chemical shifts to within ±0.15 ppm. DFT accounts for the specific three-dimensional conformational geometry and anisotropic shielding tensors of the molecule, making it invaluable when experimental shifts deviate from expected ranges due to novel substitution patterns.

Workflow N1 Furoquinoline Sample N2 Solvent Selection (CDCl3 vs DMSO-d6) N1->N2 N6 DFT-GIAO Prediction N1->N6 In Silico N3 High-Field NMR (>400 MHz) N2->N3 High Resolution N4 Benchtop NMR (60-100 MHz) N2->N4 Rapid Screening N5 Signal Extraction (H-2 & H-3 Protons) N3->N5 N4->N5 N7 Structural Validation N5->N7 N6->N7

Workflow comparing NMR platforms and DFT predictions for furoquinoline elucidation.

Solvent Effects on Chemical Shifts

The choice of deuterated solvent drastically impacts the observed chemical shifts and must be contextualized against literature data.

  • CDCl3 (Chloroform-d): The standard non-polar solvent. It closely mimics the environment of silica gel chromatography. In CDCl3, H-2 typically appears at ~7.57 ppm and H-3 at ~7.05 ppm[1].

  • DMSO-d6 (Dimethyl Sulfoxide-d6): Used for highly polar or hydroxylated derivatives (e.g., robustine). DMSO is a strong hydrogen-bond acceptor and highly polar solvent. It causes a significant downfield shift due to dipole-dipole interactions with the furan oxygen and quinoline nitrogen. In DMSO-d6, H-2 shifts to ~8.01 ppm and H-3 to ~7.45 ppm[2].

Quantitative Data Comparison

The following table summarizes the experimental ^1H NMR chemical shifts of furan protons across various furoquinoline derivatives to highlight solvent and substituent effects.

CompoundSolventH-2 Shift (δ, ppm)H-3 Shift (δ, ppm)Coupling Constant (J, Hz)Source
Dictamnine CDCl37.577.053.0[1]
Dictamnine DMSO-d68.017.453.75[2]
γ-Fagarine CD2Cl27.587.022.84[2]
Maculine CDCl37.567.012.8[4]
Vepris Compound 1 CDCl37.506.962.8[3]

Self-Validating Experimental Protocol for High-Fidelity NMR Acquisition

To ensure reproducible and trustworthy structural elucidation, follow this standardized workflow:

Step 1: Sample Preparation Dissolve 2–5 mg of the purified furoquinoline in 600 µL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an internal standard (0.00 ppm) to calibrate the spectrum, eliminating shift variations caused by bulk magnetic susceptibility differences between samples.

Step 2: Instrument Tuning & Matching Insert the sample into a 400+ MHz spectrometer. Run the atma (Automatic Tuning and Matching) routine. Causality: Matches the impedance of the probe coil to the sample, maximizing power transfer and ensuring the highest possible SNR to resolve the fine furan couplings from baseline noise.

Step 3: Locking and Shimming Lock to the deuterium frequency of CDCl3. Execute gradient shimming (e.g., TopShim). Causality: Locking prevents field drift during acquisition. Shimming ensures a perfectly homogeneous B0 field across the sample volume. Poor shimming broadens peaks, causing the 2.8 Hz doublets to collapse into broad singlets.

Step 4: Acquisition Parameters Set the pulse sequence to a standard 1D proton experiment (e.g., zg30). Set the relaxation delay (D1) to 2 seconds and acquire 16–64 scans. Causality: A D1 of 2 seconds ensures complete longitudinal relaxation (T1) of the furan protons between pulses, providing accurate relative integration (1H : 1H ratio for H-2 and H-3).

Step 5: Processing & Signal Extraction Apply zero-filling to 64k data points and an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation. Causality: Zero-filling improves digital resolution, while the 0.3 Hz line broadening suppresses high-frequency noise without artificially masking the 2.8 Hz ^3J coupling.

References

1.[1] Microsomal metabolism of dictamnine: identification of metabolites and evaluation of their mutagenicity in Salmonella typhimurium. Oxford Academic. URL: [Link] 2.[2] Phytochemical and pharmacological aspects of genus haplophyllum (Rutaceae): A review. Neliti. URL: [Link] 3.[3] Antimicrobial Furoquinoline Alkaloids from Vepris lecomteana (Pierre) Cheek & T. Heller (Rutaceae). Semantic Scholar / MDPI Molecules. URL: [Link] 4.[4] Benzoylbetulin from Roots of Teclea nobilis. The Pharmaceutical and Chemical Journal. URL: [Link]

Sources

Comparative

Antibacterial Potency Analysis: 2-(2-Furyl)quinoline-4-carbohydrazide vs. Ciprofloxacin

The following technical guide provides a comparative analysis of the antibacterial potency of 2-(2-Furyl)quinoline-4-carbohydrazide versus the clinical standard Ciprofloxacin . Executive Summary This guide evaluates the...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comparative analysis of the antibacterial potency of 2-(2-Furyl)quinoline-4-carbohydrazide versus the clinical standard Ciprofloxacin .

Executive Summary

This guide evaluates the pharmacological profile of 2-(2-Furyl)quinoline-4-carbohydrazide (2-FQC) , a synthetic quinoline derivative, against Ciprofloxacin , a second-generation fluoroquinolone. While Ciprofloxacin remains the clinical "gold standard" for broad-spectrum efficacy, 2-FQC represents a focused "hit" scaffold in medicinal chemistry, exhibiting distinct structure-activity relationship (SAR) properties favored for Gram-positive targeting (e.g., S. aureus).

Chemical Profile & Structural Logic
Feature2-(2-Furyl)quinoline-4-carbohydrazide (2-FQC) Ciprofloxacin
Class Synthetic Quinoline-4-carbohydrazideFluoroquinolone
Core Scaffold Quinoline (Benzo[b]pyridine)4-Quinolone-3-carboxylic acid
Key Substituents C2: Furan ring (Electron-rich, lipophilic)C4: Carbohydrazide (H-bond donor/acceptor)C6: Fluorine (Potency)C7: Piperazine (Spectrum)N1: Cyclopropyl (PK/PD)
Solubility Low to Moderate (DMSO soluble)Moderate (Amphoteric)
Lipophilicity High (Enhanced by Furan moiety)Moderate (Balanced for cell penetration)

Medicinal Chemistry Insight: The furan ring at position 2 of 2-FQC acts as a bioisostere to the phenyl group found in classical quinolines. The electron-rich oxygen in the furan ring potentially enhances binding affinity via


 stacking interactions with DNA base pairs, while the carbohydrazide  moiety at position 4 serves as a critical "hook" for hydrogen bonding with the DNA gyrase-DNA complex.
Antibacterial Potency: Comparative Data

The following data synthesizes experimental results from structure-activity relationship (SAR) studies of 2-substituted quinoline-4-carbohydrazides compared to Ciprofloxacin.

Table 1: Comparative MIC Values (

g/mL)

Note: Lower values indicate higher potency.[1]

Bacterial StrainGram StatusCiprofloxacin (Control) 2-FQC (Target Class) Performance Delta
S. aureus Positive0.12 – 0.504.0 – 16.0Cipro is ~10-30x more potent
MRSA Positive0.50 – 2.08.0 – 32.0Cipro retains edge; 2-FQC shows activity
E. coli Negative0.008 – 0.06> 64.02-FQC has poor Gram-neg penetration
P. aeruginosa Negative0.25 – 1.0> 128.02-FQC is inactive (Efflux liability)

Analysis:

  • Gram-Positive Bias: 2-FQC exhibits moderate potency against Gram-positive bacteria. The lipophilic nature of the quinoline-furan scaffold facilitates penetration through the thick peptidoglycan layer of S. aureus.

  • Gram-Negative Limitation: Unlike Ciprofloxacin, which utilizes porin channels (OmpF) to enter Gram-negative bacteria, 2-FQC lacks the zwitterionic character (acid/amine balance) required for efficient Gram-negative uptake, resulting in high MICs against E. coli.

Mechanism of Action (MOA)

Both compounds target bacterial DNA replication, but their binding modes differ slightly due to side-chain variations.

  • Ciprofloxacin: Stabilizes the cleavable complex between DNA and DNA Gyrase (Topoisomerase II) or Topoisomerase IV , causing double-strand breaks and cell death.

  • 2-FQC: Functions as an intercalator and minor groove binder. The hydrazide group chelates

    
     ions in the active site, while the planar quinoline-furan system intercalates between DNA base pairs, inhibiting the supercoiling activity of gyrase.
    
Figure 1: Mechanistic Pathway & Resistance Logic

MOA Drug_Cipro Ciprofloxacin Target_Gyrase DNA Gyrase (GyrA/GyrB) Drug_Cipro->Target_Gyrase High Affinity Target_TopoIV Topoisomerase IV Drug_Cipro->Target_TopoIV High Affinity Drug_2FQC 2-(2-Furyl)quinoline-4-carbohydrazide Drug_2FQC->Target_Gyrase Moderate Affinity Action_Intercalation DNA Intercalation & Mg2+ Chelation Drug_2FQC->Action_Intercalation Action_Complex Stabilization of Cleavable Complex Target_Gyrase->Action_Complex Target_TopoIV->Action_Complex Outcome_Death Double-Strand Breaks (Bactericidal) Action_Complex->Outcome_Death Action_Intercalation->Action_Complex Resistance_Efflux Efflux Pumps (Gram-Neg Resistance) Resistance_Efflux->Drug_2FQC High Exclusion

Caption: Pathway comparison showing Ciprofloxacin's dual-targeting versus 2-FQC's intercalation-based gyrase inhibition.

Experimental Protocols

To validate the potency of 2-FQC against Ciprofloxacin, the Broth Microdilution Method (CLSI guidelines) is the required standard.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Reagents:

  • Mueller-Hinton Broth (MHB).

  • Stock solutions: Ciprofloxacin (1 mg/mL in 0.1M HCl/Water), 2-FQC (1 mg/mL in 100% DMSO).

  • Bacterial inoculum:

    
     CFU/mL.
    
  • Resazurin dye (optional for visual readout).

Workflow:

  • Preparation: Dispense 100

    
    L of MHB into all wells of a 96-well plate.
    
  • Serial Dilution: Add 100

    
    L of drug stock to Column 1. Mix and transfer 100 
    
    
    
    L to Column 2, continuing to Column 10. Discard final 100
    
    
    L.
    • Concentration Range: 512

      
      g/mL 
      
      
      
      0.25
      
      
      g/mL.
  • Inoculation: Add 100

    
    L of standardized bacterial suspension to columns 1–11 (Column 12 is sterility control).
    
  • Incubation: Incubate at

    
     for 18–24 hours.
    
  • Readout: The MIC is the lowest concentration with no visible turbidity .

Figure 2: Experimental Workflow Diagram

Workflow Step1 Stock Prep (DMSO/Acid) Step2 96-Well Plate Serial Dilution Step1->Step2 Step3 Inoculation (5x10^5 CFU/mL) Step2->Step3 Step4 Incubation (37°C, 24h) Step3->Step4 Step5 Data Readout (Turbidity/Resazurin) Step4->Step5

Caption: Step-by-step CLSI compliant broth microdilution workflow for MIC determination.

Conclusion & Expert Recommendation
  • Potency: Ciprofloxacin is superior in absolute potency (nM range) and spectrum. 2-FQC is a moderate potency agent (

    
    M range) restricted largely to Gram-positive organisms.
    
  • Application: 2-FQC is not a clinical replacement for Ciprofloxacin. However, it serves as a valuable lead scaffold . The carbohydrazide moiety is chemically versatile; reacting it with aldehydes to form hydrazones (Schiff bases) has been shown to increase potency by 2-4 fold, potentially bridging the gap with fluoroquinolones.

  • Recommendation: For drug development, use 2-FQC as an intermediate. Derivatize the hydrazide nitrogen to improve lipophilicity and target affinity.

References
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives. ACS Omega. (2023).

  • Microwave-assisted synthesis and antibacterial propensity of 2-propylquinoline-4-carbohydrazide derivatives. Arabian Journal of Chemistry. (2018).

  • Synthesis and Biological Evaluation of Quinoline Derivatives as Broad-Spectrum Antibacterial Agents. Molecules. (2019).[1]

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives. Molecules. (2024).

  • Comparative in vitro activity of ciprofloxacin and quinoline derivatives. Drugs Exp Clin Res. (1985).

Sources

Validation

Beyond the Peak: Validating Quinoline Scaffolds via Elemental Analysis (CHN) vs. Modern Orthogonals

Executive Summary: The "Bulk" Reality Check In the development of quinoline-based therapeutics—such as antimalarials (chloroquine analogs) or kinase inhibitors—chromatographic purity (HPLC) is often mistaken for absolute...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Bulk" Reality Check

In the development of quinoline-based therapeutics—such as antimalarials (chloroquine analogs) or kinase inhibitors—chromatographic purity (HPLC) is often mistaken for absolute purity. A compound can appear >99% pure by HPLC-UV yet contain significant amounts of inorganic salts, moisture, or trapped solvent, rendering biological assays inconsistent.

This guide validates the role of Combustion Elemental Analysis (CHN) as the definitive "gatekeeper" for bulk purity in quinoline synthesis. While modern techniques like quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) offer powerful insights, CHN remains the only method that simultaneously validates bulk elemental composition and solvation state to the


 standard  required by top-tier journals (e.g., J. Med. Chem.).[1][2][3][4][5][6][7]

The Standard: The Rule

The "Gold Standard" for publication and regulatory filing is defined by the American Chemical Society (ACS) guidelines.

  • The Rule: The found percentages of Carbon, Hydrogen, and Nitrogen must be within 0.4% absolute of the theoretical values.[8][9]

  • The Implication: If a quinoline derivative has a theoretical Carbon content of 70.00%, the experimental result must fall between 69.60% and 70.40%.

  • The Quinoline Nuance: Quinolines are nitrogen-rich heterocycles. Inaccurate combustion or improper reduction of nitrogen oxides (

    
    ) will lead to failure, often misdiagnosed as "impure sample" rather than "method error."
    

Comparative Analysis: CHN vs. The Alternatives

Validation is not about choosing one method, but understanding where each fits. The following table contrasts CHN with its primary competitors in the context of quinoline validation.

Table 1: Comparative Performance Matrix
FeatureElemental Analysis (CHN) qNMR (Quantitative NMR) HPLC-UV/MS HRMS
Primary Output Bulk % Composition (C, H, N)Absolute Purity (w/w %)Relative Purity (% Area)Exact Mass / Formula ID
Sample Requirement 1–3 mg (Destructive)5–20 mg (Recoverable)<0.1 mg<0.1 mg
Solvation Detection Excellent (Detects non-stoichiometric hydrates/solvates)Good (If solvent has protons & distinct shift)Poor (Solvents elute in void volume)Poor (Ionization often strips solvents)
Inorganic Detection Indirect (Values drop uniformly)Indirect (No signal)None (Invisible to UV/MS)None
Quinoline Specifics Requires

reduction step
Requires internal standard (e.g., Maleic Acid)Response factor varies by substituentExcellent for ID, not purity
Regulatory Status Gold Standard (J. Med. Chem.)Accepted Orthogonal MethodSupporting Data OnlySupporting Data Only

Technical Deep Dive: The Quinoline Challenge

Validating quinolines via CHN presents unique challenges due to their refractory nature and nitrogen content.

A. The Nitrogen Oxide Problem

Quinolines contain robust aromatic nitrogen. During flash combustion (


C), this nitrogen is converted into various oxides (

).
  • Critical Step: These oxides must be quantitatively reduced to nitrogen gas (

    
    ) to be measured by the Thermal Conductivity Detector (TCD).
    
  • The Fix: Ensure the reduction tube (typically Copper) is active. If the Cu is exhausted,

    
     passes through, causing "ghost" peaks or tailing N signals, resulting in data outside the 
    
    
    
    limit.
B. Refractory Combustion

Quinolines are stable. Incomplete combustion leads to low Carbon values (soot formation).

  • The Fix: For highly substituted or halogenated quinolines, use a combustion aid (e.g.,

    
     or 
    
    
    
    ) to supply localized oxygen and ensure complete mineralization.
C. The Solvate Trap

Quinolines are often hygroscopic or trap crystallization solvents (DCM, EtOAc).

  • Scenario: You calculate for the parent structure. CHN fails (C is low, H is high).

  • Validation: Recalculate for a hemi-hydrate ($ \cdot 0.5 H_2O $). If the data fits the

    
     window for the solvate, you have effectively proven the solvation state. HRMS would miss this entirely.
    

Visualizing the Workflow

Diagram 1: Purity Validation Decision Tree

This logic flow ensures you apply the correct technique based on sample stage and availability.

ValidationWorkflow Start New Quinoline Derivative Synthesized CheckHPLC Step 1: HPLC-UV/MS (Check Chromatographic Purity) Start->CheckHPLC Decision1 Is Purity > 95%? CheckHPLC->Decision1 Purify Repurify (Column/Recrystallization) Decision1->Purify No CheckSample Step 2: Sample Availability (>5mg available?) Decision1->CheckSample Yes Purify->CheckHPLC PathCHN Path A: Elemental Analysis (CHN) (Preferred for Publication) CheckSample->PathCHN Yes (Standard) PathqNMR Path B: qNMR (Preferred for Precious/Unstable Samples) CheckSample->PathqNMR No (Limited Mass) CHN_Result Compare Found vs. Calc (Tolerance: ± 0.4%) PathCHN->CHN_Result Pass PASS: Validated Bulk Purity (Submit for Bio-Assay) CHN_Result->Pass Within Limits Fail FAIL: > 0.4% Deviation CHN_Result->Fail Outside Limits Recalc Recalculate for Solvates (e.g., +0.5 H2O, +HCl) Fail->Recalc Check Solvents Recalc->Pass Match Found Dry Aggressive Drying (High Vac / P2O5) Recalc->Dry No Match Dry->PathCHN Retest

Caption: Decision logic for validating quinoline purity. Note the critical loop for recalculating solvates before re-purification.

Experimental Protocol: Self-Validating CHN Workflow

This protocol is designed to eliminate common operator errors associated with N-heterocycles.

Reagents & Equipment[3][10][11][12][13]
  • Microbalance: 6-place precision (readability 1

    
    g).
    
  • Standard: Acetanilide (High purity, N-content similar to quinolines).

  • Combustion Aid: Tungsten Oxide (

    
    ) or Vanadium Pentoxide (
    
    
    
    ) if sample is refractory.
Step-by-Step Methodology
  • System Suitability Test (SST):

    • Run a "Conditioning" blank to purge atmospheric

      
      .
      
    • Run Acetanilide standard (

      
       calibration).
      
    • Acceptance Criteria: The standard must read within

      
       of theoretical values before running samples.
      
  • Sample Preparation (The Critical Step):

    • Drying: Dry the quinoline derivative under high vacuum (

      
       mbar) at 
      
      
      
      C for 4 hours. Quinolines trap moisture easily.
    • Weighing: Weigh 1.5–2.5 mg into a tin capsule.

    • Expert Tip: If the sample is a fluffy solid (common with quinoline salts), add a small amount of

      
       powder over the sample in the tin to prevent "flash out" (sample blowing out of the crucible before combustion).
      
  • Combustion Parameters:

    • Furnace Temp:

      
      C (Oxidation), 
      
      
      
      C (Reduction).
    • Oxygen Dosing: Ensure excess

      
       injection (e.g., 5-10 seconds) to handle the stable aromatic ring.
      
  • Data Interpretation:

    • Compare Found vs. Calculated.

    • If C is low (>0.5% deviation) but N is correct: Incomplete combustion. Retest with more oxygen or combustion aid.

    • If C is low AND H is high : Sample is wet. Calculate for water ($ \cdot H_2O $).[10]

Case Study: The "Impure" Antimalarial

Scenario: A researcher synthesizes a novel 4-aminoquinoline derivative (MW: 325.4 g/mol ). Theoretical: C: 73.82%, H: 6.50%, N: 8.61%.

Initial CHN Result:

  • C: 71.90% (Diff: -1.92%)

    
    FAIL 
    
  • H: 6.85% (Diff: +0.35%)

  • N: 8.35% (Diff: -0.26%)

Analysis: The HPLC showed >99% purity. The large drop in Carbon combined with a slight rise in Hydrogen suggests a non-combustible impurity (salt) or a solvent rich in H/poor in C (Water).

Recalculation: The scientist recalculates for a Monohydrate ($ \cdot 1 H_2O $).

  • New Theory: C: 69.95%, H: 6.75%, N: 8.16%.

  • Comparison: The initial experimental data (C: 71.90%) is now higher than the hydrate theory. This indicates a partial hydrate (hemi-hydrate).

Recalculation for Hemi-hydrate ($ \cdot 0.5 H_2O $):

  • New Theory: C: 71.83%, H: 6.63%, N: 8.38%.

  • Result Match:

    • C Found 71.90% vs Calc 71.83% (

      
       0.07%)
      
    • H Found 6.85% vs Calc 6.63% (

      
       0.22%)
      
    • N Found 8.35% vs Calc 8.38% (

      
       0.03%)
      
  • Conclusion: The sample is chemically pure but exists as a hemi-hydrate. The CHN analysis successfully validated the bulk composition and the solvation state, meeting the

    
     criteria.
    

References

  • American Chemical Society. (2023). Guidelines for Characterization of Organic Compounds. ACS Publishing.[6][8][11] [Link]

  • Journal of Medicinal Chemistry. (2023). Submission Guidelines: Purity of Tested Compounds. ACS Publications.[6][8][11] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[6][7][12][13] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[6][13][14] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Intertek. (2023). CHN Elemental Analysis for Pharmaceuticals.[3][Link]

Sources

Comparative

Comparative Guide: HPLC Purity Analysis Methods for Quinoline-Carbohydrazide Libraries

Quinoline-carbohydrazides represent a highly privileged scaffold in medicinal chemistry, frequently appearing in high-throughput screening (HTS) libraries targeted at infectious diseases, oncology, and inflammatory pathw...

Author: BenchChem Technical Support Team. Date: March 2026

Quinoline-carbohydrazides represent a highly privileged scaffold in medicinal chemistry, frequently appearing in high-throughput screening (HTS) libraries targeted at infectious diseases, oncology, and inflammatory pathways. For drug development professionals, ensuring the purity of these combinatorial libraries is non-negotiable; false positives in biological assays often stem from trace reactive impurities or degradation products. As demonstrated in longitudinal library quality assessments, maintaining compound integrity is paramount, with initial synthesis purities strictly required to be ≥90–95% prior to biological screening[1].

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of quinoline-carbohydrazide libraries, synthesizing technical causality with field-proven experimental protocols.

Mechanistic Challenges in Chromatographic Analysis

Analyzing quinoline-carbohydrazides presents unique physicochemical challenges that dictate method development:

  • The Basic Quinoline Core (

    
    ) : At neutral pH, the basic nitrogen on the quinoline ring interacts strongly with residual acidic silanols on standard silica-based stationary phases. This secondary ion-exchange interaction is the primary cause of severe peak tailing and poor resolution in standard Reversed-Phase (RP-HPLC) methods.
    
  • Carbohydrazide Tautomerism & Metal Chelation : The highly polar carbohydrazide moiety (

    
    ) can undergo keto-enol tautomerism, which often manifests as split or broadened peaks in unbuffered mobile phases. Furthermore, it acts as a bidentate ligand capable of chelating trace metals in the column frit, leading to poor analyte recovery.
    
  • Combinatorial Diversity : A single library may contain analogs ranging from highly polar amino-substituents to highly lipophilic trifluoromethyl groups, requiring a broad gradient window and versatile column chemistry.

Interactions M Quinoline-Carbohydrazide Analyte C18 C18 Alkyl Chain (Hydrophobic) M->C18 Dispersion Forces Silanol Residual Silanols (Ion-Exchange) M->Silanol Electrostatic (Tailing) Phenyl Phenyl-Hexyl Phase (Pi-Pi Stacking) M->Phenyl Pi-Pi & Dipole

Fig 1. Chromatographic interaction mechanisms of quinoline-carbohydrazides with stationary phases.

Comparative Analysis of HPLC Methods

To overcome these challenges, analytical scientists must choose between standard hydrophobic retention, orthogonal


 selectivity, or specialized low-silanol phases. Comparative validation studies on related scaffolds, such as 3-quinolinecarboxaldehyde, highlight the superiority of alternative stationary phases over standard C18 columns[2].
Method A: Standard RP-HPLC (C18 with TFA)

Utilizes a standard C18 column with 0.1% Trifluoroacetic acid (TFA). TFA acts as a strong ion-pairing agent, masking residual silanols and forcing the quinoline into a protonated state.

  • Pros : Excellent peak shape; cheap and widely available.

  • Cons : TFA causes severe ion suppression in Mass Spectrometry (LC-MS), making it unsuitable for mass-triggered library purification.

Method B: Orthogonal RP-HPLC (Phenyl-Hexyl with Ammonium Acetate)

Utilizes a Phenyl-Hexyl column with a 10 mM Ammonium Acetate buffer (pH 4.5). The phenyl ring provides orthogonal


 interactions with the quinoline core, while the buffer stabilizes the carbohydrazide tautomers[2].
  • Pros : Superior resolution of structural isomers; 100% MS-compatible.

  • Cons : Requires careful buffer preparation to maintain pH stability.

Method C: Low-Silanol RP-HPLC (Newcrom R1 with Formic Acid)

Utilizes a specialized low-silanol column (e.g., Newcrom R1) designed specifically for basic compounds, paired with 0.1% Formic Acid[3].

  • Pros : Eliminates tailing without the need for strong ion-pairing agents; highly MS-compatible.

  • Cons : Higher column cost; slightly lower retention for highly polar library members.

Table 1: Quantitative Comparison of HPLC Methods for Library Analysis
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Method C (Low-Silanol R1)
Mobile Phase Modifier 0.1% TFA10 mM NH₄OAc (pH 4.5)0.1% Formic Acid
Avg. Tailing Factor (

)
1.1 (Excellent)1.2 (Excellent)1.1 (Excellent)
Isomer Resolution (

)
1.5 (Acceptable)2.8 (Superior)2.1 (Good)
Carbohydrazide Stability Moderate (Acidic hydrolysis risk)High (Buffered)Moderate
MS Compatibility Poor (Ion Suppression)ExcellentExcellent
Best Application Routine UV Purity ChecksHTS LC-MS Screening Highly Basic Derivatives

Data derived from comparative validation of quinoline derivatives across standard and alternative stationary phases.

High-Throughput Workflow & Experimental Protocols

In high-throughput environments, analytical UHPLC-MS screening dictates the workflow, automatically triggering preparative HPLC purification for library members falling below the >95% purity threshold[4].

HTS_Workflow A Compound Library (DMSO Stocks) B Sample Dilution & Filtration A->B C UHPLC-UV-MS (Gradient Screening) B->C D Purity Integration (UV 254 nm) C->D E Purity ≥ 95% D->E F Purity < 95% D->F G HTS Bioassay Submission E->G H Preparative HPLC Purification F->H H->C Re-analysis

Fig 2. High-throughput HPLC-MS purity screening and purification workflow for compound libraries.

Protocol 1: Self-Validating UHPLC-MS Purity Screening (Method B)

This protocol is optimized for MS-compatibility and resolving power, making it the recommended choice for library screening.

1. System Suitability Testing (SST):

  • Action: Inject a standard mixture containing Uracil (void volume marker), Quinoline (tailing marker), and a reference Quinoline-Carbohydrazide.

  • Validation Criteria: The system is "Go" only if the Quinoline tailing factor (

    
    ) is 
    
    
    
    and the resolution (
    
    
    ) between the reference compound and its known impurities is
    
    
    .

2. Sample Preparation:

  • Retrieve 10 mM DMSO library stock solutions.

  • Dilute to a working concentration of 100 µg/mL using a 50:50 mixture of Acetonitrile and LC-MS grade Water to prevent solvent-front distortion.

  • Filter through a 0.22 µm PTFE filter plate.

3. Chromatographic Conditions:

  • Column: Phenyl-Hexyl (2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 4.5 with glacial acetic acid. (Causality: pH 4.5 ensures the quinoline nitrogen remains protonated for consistent retention while providing sufficient ionic strength to mask silanols without suppressing ESI-MS signals).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes, hold for 1 minute, re-equilibrate for 1.5 minutes. Flow rate: 0.6 mL/min.

  • Detection: Diode Array Detector (DAD) extracting at 254 nm and 210 nm; Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode scanning m/z 150–800.

Protocol 2: Mass-Triggered Preparative Purification

For compounds failing the 95% purity threshold, automated preparative HPLC is employed[4].

  • Column: Preparative Phenyl-Hexyl (19 mm x 100 mm, 5 µm).

  • Flow Rate: 20 mL/min.

  • Fraction Collection: Triggered dynamically by the extracted ion chromatogram (XIC) of the target library member's

    
     mass. This ensures that only the desired quinoline-carbohydrazide is collected, leaving structurally similar but differing-mass impurities in the waste stream.
    

Conclusion & Recommendations

For the purity analysis of quinoline-carbohydrazide libraries, relying on standard C18 columns with unbuffered or TFA-modified mobile phases limits both resolving power and downstream LC-MS utility. Method B (Phenyl-Hexyl with Ammonium Acetate) is the superior analytical choice. It leverages orthogonal


 interactions to separate closely related positional isomers, stabilizes the reactive carbohydrazide moiety through buffering, and provides pristine MS spectra for automated, mass-triggered library purification.
References

1.2. BenchChem. 2.3. SIELC Technologies. 3. 4. ACS Publications. 4.1. ResearchGate.

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards for 2-Substituted Quinoline-4-Carbohydrazide Assays

Introduction: The Imperative for Precision in Quinoline-4-Carbohydrazide Research The 2-substituted quinoline-4-carbohydrazide scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Precision in Quinoline-4-Carbohydrazide Research

The 2-substituted quinoline-4-carbohydrazide scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer and antimicrobial properties.[1][2][3] As researchers, our ability to accurately quantify these compounds and understand their structure-activity relationships is fundamental to advancing drug discovery. This hinges entirely on the quality of the analytical assays we employ, and the bedrock of any reliable assay is a well-characterized reference standard.

This guide provides an in-depth comparison of the essential analytical methodologies for establishing and validating reference standards for this specific class of compounds. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, ensuring that the data generated is not only accurate but also robust and defensible. The quality and purity of reference standards are critical for achieving scientifically valid results in both qualitative and quantitative analyses.[4]

Section 1: The Foundation: Principles of Reference Standard Qualification

In the pharmaceutical landscape, a reference standard is a highly purified and well-characterized compound used as a benchmark for confirming the identity, strength, quality, and purity of a substance.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that these standards be of the "highest purity that can be obtained through reasonable effort".[4] This ensures that assays for Active Pharmaceutical Ingredients (APIs), impurities, and degradation products are accurate.[4]

Reference standards can be sourced from pharmacopeial bodies (e.g., USP) or prepared in-house ("non-compendial").[4][5] While compendial standards are accepted by regulatory agencies without further qualification, non-compendial standards require rigorous characterization, the workflow for which is the central focus of this guide.

The validation of analytical methods is a systematic process to ensure that the procedure can reliably identify and quantify drug substances and their related components.[6] This process is governed by international guidelines, primarily the ICH Q2(R1), which outlines the necessary validation parameters such as accuracy, precision, specificity, linearity, and range.[6]

Section 2: Core Methodologies for Characterization

The qualification of a 2-substituted quinoline-4-carbohydrazide reference standard is a multi-faceted process that relies on the orthogonal application of several analytical techniques. Each method provides a unique piece of the puzzle, culminating in a comprehensive profile of the material's identity and purity.

Structural Confirmation: Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the unambiguous confirmation of molecular structure.

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. For a typical 2-(Aryl)quinoline-4-carbohydrazide, one would expect to see characteristic signals for the quinoline ring protons, the substituent on the 2-position, and the exchangeable N-H protons of the hydrazide moiety.[1][7][8] For example, in a study of 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives, distinct signals for the pyrazolone moiety protons were observed, confirming cyclization reactions.[2]

  • ¹³C NMR: Reveals the carbon framework of the molecule. The spectra for this class of compounds will show characteristic peaks for the carbonyl carbon of the hydrazide group (around δc 160-170 ppm) and the carbons of the quinoline and substituent rings.[1][8]

Mass Spectrometry (MS): MS is essential for confirming the molecular weight and providing structural information through fragmentation patterns.

  • Electron Ionization (EI-MS): This hard ionization technique provides characteristic fragmentation of the quinoline ring system, often involving the expulsion of molecules like HCN.[9] For quinoline-4-carboxylic acids, the main fragmentation pathways include the elimination of the COOH group.[9][10]

  • Electrospray Ionization (ESI-MS): A softer ionization technique ideal for coupling with liquid chromatography (LC-MS). It typically yields the protonated molecular ion [M+H]+, which is crucial for confirming the molecular weight of the parent compound with high accuracy.[11][12] Tandem MS (MS/MS) on the [M+H]+ ion can be used to elicit structurally informative fragments.[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups present in the molecule. For 2-substituted quinoline-4-carbohydrazides, characteristic absorption bands would include N-H stretching of the amide/hydrazide, C=O stretching of the amide carbonyl, and C=N/C=C stretching from the quinoline ring.[8][13]

Purity Assessment: The Power of Chromatography

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC is the gold standard for determining the purity of a chemical reference standard. It separates the main compound from any process-related impurities or degradation products.[14]

  • Method Development Rationale: A C18 column is typically the first choice for quinoline derivatives due to its versatility in separating compounds based on hydrophobicity.[14][15] The mobile phase usually consists of an aqueous component (often with a pH modifier like formic or phosphoric acid to ensure consistent ionization of the basic quinoline nitrogen) and an organic modifier like acetonitrile or methanol.[15][16] A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure the resolution of both early- and late-eluting impurities.[15]

  • Detection: UV detection is standard, as the quinoline ring system is a strong chromophore. The detection wavelength should be set at an absorption maximum (e.g., ~280-320 nm) to maximize sensitivity.[15]

Section 3: Comparative Protocols and Workflows

The following protocols are generalized frameworks. As a core principle of good science, every analytical method must be properly developed and validated for its intended purpose, ensuring it is fit-for-use.[6][17][18][19]

Workflow for Reference Standard Qualification

The following diagram illustrates a logical workflow for the comprehensive characterization and qualification of an in-house 2-substituted quinoline-4-carbohydrazide reference standard.

G cluster_0 Phase 1: Initial Characterization cluster_3 Phase 4: Certification Synthesis Candidate Material (Synthesis & Purification) Identity Preliminary Identity Check (TLC, MP, FT-IR) Synthesis->Identity Purity_Screen Initial Purity Screen (HPLC-UV) Identity->Purity_Screen NMR_acq NMR Spectroscopy (¹H, ¹³C, 2D) Purity_Screen->NMR_acq HPLC_Purity Quantitative Purity (HPLC, Area % Normalization) Purity_Screen->HPLC_Purity Purity_Calc Purity Assignment (Mass Balance Calculation) NMR_acq->Purity_Calc MS_acq High-Resolution MS (HRMS) MS_acq->Purity_Calc HPLC_Purity->Purity_Calc Water_Content Water Content (Karl Fischer) Water_Content->Purity_Calc Residual_Solvents Residual Solvents (GC-HS) Residual_Solvents->Purity_Calc Elemental Elemental Analysis (CHN) Elemental->Purity_Calc CoA Certificate of Analysis (CoA Generation) Purity_Calc->CoA Stability Stability Study Initiation CoA->Stability

Caption: Workflow for the qualification of a reference standard.

Protocol: Purity Determination by RP-HPLC

This protocol describes a validated method for assessing the purity of a 2-substituted quinoline-4-carbohydrazide standard.

1. Instrumentation and Conditions:

  • System: HPLC with a UV-Vis detector.[15]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[14][15]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 10% to 95% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration.

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 30 °C.[15]

  • Detection: UV at 289 nm.[15]

  • Injection Volume: 10 µL.[15]

2. Solution Preparation:

  • Standard Solution: Accurately weigh ~10 mg of the reference standard candidate and dissolve in a suitable solvent (e.g., methanol or a mixture of mobile phase A/B) to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare a sample solution at approximately 0.5 mg/mL in the same diluent. Filter through a 0.45 µm syringe filter before injection.[14][15]

3. System Suitability (Self-Validation):

  • Before sample analysis, perform at least five replicate injections of the standard solution.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area < 2.0%.

    • Tailing factor between 0.8 and 1.5.

    • Theoretical plates > 2000.

  • Causality: These criteria ensure the chromatographic system is performing with adequate precision, efficiency, and peak shape for reliable quantification.

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate purity using the area percent normalization method:

    • Purity (%) = (Area_Main_Peak / Total_Area_All_Peaks) * 100

  • Rationale: This method assumes that all impurities have a similar response factor to the main compound at the chosen wavelength. For a primary reference standard, impurities should be identified, and their relative response factors determined for a more accurate mass-balance purity assignment.

Section 4: Data Interpretation and Quality Benchmarks

A single analytical result is insufficient; a holistic view of the data is required to confidently assign the quality attributes of a reference standard.

Comparison of Key Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
¹H, ¹³C NMR Unambiguous molecular structure, proton/carbon count, connectivity.[1][7]Definitive structural confirmation. Can detect and identify impurities if at sufficient levels (>0.1%).Relatively low sensitivity compared to MS. Requires soluble sample.
LC-MS Molecular weight confirmation, impurity profiling, structural fragmentation data.[9][11]High sensitivity and specificity. Confirms molecular formula when using HRMS.Ionization efficiency can vary significantly between compounds. Not inherently quantitative without a reference standard.
RP-HPLC-UV Purity assessment, quantification of impurities, stability indication.[14][15]Highly precise and robust for purity determination. Established methodology.Requires a chromophore for UV detection. Co-eluting impurities may not be detected. Assumes equal response factors for area % purity.
FT-IR Presence of key functional groups.[13]Fast, simple, and provides a unique "fingerprint" of the molecule.Provides limited structural information. Not suitable for purity assessment.
Elemental Analysis Confirmation of elemental composition (C, H, N).[7]Provides fundamental confirmation of the empirical formula.Does not distinguish between isomers. Requires a highly pure sample for accurate results.
Recommended Quality Control Parameters

The ultimate goal is to generate a Certificate of Analysis (CoA) that provides a comprehensive summary of the reference standard's quality.

ParameterRecommended MethodTypical Acceptance CriteriaRationale
Appearance Visual InspectionWhite to off-white powder (or as expected)Confirms basic physical properties and absence of gross contamination.
Identity ¹H NMR, ¹³C NMR, MSSpectra conform to the proposed structure.Provides unambiguous confirmation of the chemical structure.[1][7][11]
Purity (Chromatographic) RP-HPLC (Area %)≥ 99.5%Ensures the material is free from significant levels of process-related or degradation impurities.[4]
Water Content Karl Fischer Titration≤ 0.5%Water content must be known for accurate weighing and potency assignment.
Residual Solvents GC-HeadspaceConforms to ICH Q3C limitsEnsures that solvents used in the synthesis are removed to acceptable levels.
Assay (Potency) Mass Balance CalculationReport value (e.g., 99.7% as is)The most accurate assignment of potency, calculated as 100% - % Water - % Residual Solvents - % Non-volatile Residue - % Impurities.

Conclusion

The successful development and application of assays for 2-substituted quinoline-4-carbohydrazides are critically dependent on the integrity of the reference standards used. A rigorous, multi-technique approach to characterization—grounded in the principles of structural confirmation by NMR and MS, and purity determination by HPLC—is not merely a suggestion but a requirement for generating high-quality, reproducible data. By understanding the "why" behind each analytical choice and adhering to stringent, self-validating protocols, researchers can ensure their experimental results are built upon a foundation of unimpeachable analytical certainty, thereby accelerating the path of these promising compounds from the laboratory to potential clinical applications.

References

  • Gaber, A. M., Ghorab, M. M., & El-Gazzar, M. G. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(2), 75-77. [Link]

  • WebofPharma. (2026, February 16). Assay Development & Validation in Pharmaceuticals | Stability-Indicating Methods & cGMP Testing. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. [Link]

  • Abdelmegeed, H., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(32), 23495-23504. [Link]

  • El-Naggar, A. M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(20), 17789–17804. [Link]

  • Rathore, A. S., & Mhatre, R. (2009, April 2). Reference-Standard Material Qualification. Pharmaceutical Technology, 33(4). [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]

  • PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery. [Link]

  • ResearchGate. (2000, January). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. [Link]

  • Čižmáriková, R., et al. (2012). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Facultatis Pharmaceuticae Universitatis Comenianae, 59(1), 27-36. [Link]

  • El-Naggar, A. M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(20), 17789–17804. [Link]

  • Kumar, S., et al. (2023). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Polycyclic Aromatic Compounds. [Link]

  • Stevenson, L., et al. (2014). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 16(5), 969-975. [Link]

  • ACS Publications. (2023, May 11). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

  • El-Sayed, M. A. A., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules, 28(20), 7111. [Link]

  • ResearchGate. (n.d.). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. [Link]

  • Particle Analytical. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Baxendale Group - Durham University. (2020, May 5). A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. [Link]

  • ECA Academy. (2025, April 2). WHO: Update of Guideline of Reference Standards. [Link]

  • AACC. (2015, August 1). Best Practices in Establishing Quality Control Parameters. [Link]

  • Borer, M. (2019, March 12). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. [Link]

  • ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. [Link]

  • Pure Synth. (2025, October 23). Analytical Standards in Quality Control: Ensuring Lab Reliability. [Link]

  • PubMed. (2024, July 26). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. [Link]

  • Kamal, A., et al. (2023, January 15). An Extensive Review on Biological Interest of Quinoline and Its Analogues. Journal of the Indian Chemical Society, 100(1), 100827. [Link]

  • El-Abadelah, M. M., et al. (1979). Mass spectra of 3(2H)‐cinnolinone and 2‐substituted derivatives. Organic Mass Spectrometry, 14(9), 507-510. [Link]

  • Sharma, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5759-5782. [Link]

  • Mátyus, P., et al. (2013). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 48(10), 1083-1089. [Link]

  • Patel, R. V., et al. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Archiv der Pharmazie, 346(5), 354-364. [Link]

  • ResearchGate. (2023, May 21). (PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]

  • MolPort. (n.d.). Compound 2-methyl-N'-[(2-nitrophenyl)methylidene]quinoline-4-carbohydrazide. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(2-Furyl)quinoline-4-carbohydrazide proper disposal procedures

Operational Guide: Safe Disposal and Management of 2-(2-Furyl)quinoline-4-carbohydrazide Executive Summary & Chemical Profile Objective: This guide defines the standard operating procedure (SOP) for the segregation, pack...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal and Management of 2-(2-Furyl)quinoline-4-carbohydrazide

Executive Summary & Chemical Profile

Objective: This guide defines the standard operating procedure (SOP) for the segregation, packaging, and final disposal of 2-(2-Furyl)quinoline-4-carbohydrazide.

Rationale: As a Senior Application Scientist, I emphasize that disposal protocols for this compound are dictated by its two primary pharmacophores: the quinoline ring (ecotoxicity/mutagenicity potential) and the carbohydrazide group (reducing agent/contact toxicity). Improper disposal poses significant risks to aquatic ecosystems and laboratory safety.[1]

Chemical Property Data / Classification Operational Implication
Functional Groups Quinoline, Furan, HydrazideDO NOT mix with strong oxidizers (e.g., nitric acid, peroxides).
Physical State Solid (typically crystalline)Dispose of as Solid Hazardous Waste .
Hazard Class Irritant, Aquatic Chronic ToxicityZero-discharge policy : Do not pour down drains.
RCRA Status Not specifically P/U-listed; treat as Characteristic Hazardous Waste (Toxic).Must be incinerated at an EPA-permitted facility.

Hazard Identification & Segregation Logic

The primary risk during disposal is chemical incompatibility . Hydrazides are reducing agents. Accidental mixing with oxidizing waste streams (e.g., Chromic acid waste, Peroxide waste) can trigger exothermic reactions or release nitrogen gas rapidly, over-pressurizing waste containers.

Segregation Protocol
  • Stream A (Target): Non-Halogenated Organic Solids.

  • Stream B (Forbidden): Oxidizing Solids or Liquids.

  • Stream C (Forbidden): Strong Acids (Hydrolysis of the hydrazide can release hydrazine moieties).

Visual Workflow: Waste Segregation Decision Tree

SegregationLogic Start Waste Generation: 2-(2-Furyl)quinoline-4-carbohydrazide StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, paper) StateCheck->Solid Liquid Liquid Waste (Dissolved in solvent) StateCheck->Liquid ContamCheck Is it mixed with Oxidizers? (Nitric acid, Peroxides) Solid->ContamCheck Liquid->ContamCheck NoOx Proceed to Segregation ContamCheck->NoOx No YesOx STOP: Do not combine. Treat as Reactive Waste. ContamCheck->YesOx Yes BinSolid Bin: Non-Halogenated Organic Solids NoOx->BinSolid If Solid BinLiquid Bin: Non-Halogenated Organic Solvents NoOx->BinLiquid If Liquid

Figure 1: Decision matrix for segregating quinoline-hydrazide waste to prevent incompatible reactions.

Step-by-Step Disposal Procedure

This protocol adheres to "Cradle-to-Grave" management principles mandated by the EPA [1].

Phase 1: Pre-Disposal Stabilization
  • Solid Waste: No stabilization required if dry. Ensure the material is not generating dust.[1][2][3][4][5][6]

  • Mother Liquors (Synthesis Waste): If the compound is dissolved in reaction solvents (e.g., Ethanol, DMSO), verify the pH is neutral (6-8). Acidic solutions should be neutralized to prevent hydrolysis of the amide bond, which could release free hydrazine derivatives.

Phase 2: Packaging (The "Lab Pack" Method)
  • Primary Containment: Place the solid waste or contaminated weighing boats into a clear, wide-mouth polyethylene (HDPE) jar . Screw the lid tight.

  • Secondary Containment: Place the HDPE jar into the designated laboratory hazardous waste drum (typically the "Yellow Bin" for organic solids).

  • Labeling: Apply a hazardous waste tag immediately.

    • Chemical Name: Write "2-(2-Furyl)quinoline-4-carbohydrazide". DO NOT use abbreviations or trade names.

    • Constituents: If mixed with silica gel or filter paper, list "Silica Gel (80%), Quinoline Derivative (20%)".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

Phase 3: Container Triple-Rinse Validation

Empty reagent bottles must be legally classified as "RCRA Empty" to be disposed of in regular trash or glass recycling [2].

  • Rinse 1: Add compatible solvent (e.g., Acetone or Methanol) to the empty vial (~10% volume). Cap and shake. Decant into Liquid Organic Waste .

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Final Step: Deface the label using a marker. Allow the solvent to evaporate in a fume hood. Discard the dry glass vial in the Glass/Sharps bin.

Emergency Procedures: Spill Management

Scenario: You drop a 5g vial of solid 2-(2-Furyl)quinoline-4-carbohydrazide on the floor.

Immediate Action:

  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and N95/P100 particulate respirator (to prevent inhalation of dust).

  • Containment (Dry Method):

    • Do NOT use water or spray cleaners initially (this spreads the contamination).

    • Cover the spill with wet paper towels (dampened with water) to prevent dust generation.

    • Scoop the material and paper towels into a hazardous waste bag.

  • Decontamination: Wipe the surface with a soap/water solution.[4] Collect all wipes as solid hazardous waste.

Critical Warning: Do NOT use bleach (sodium hypochlorite) to clean up hydrazide spills. Hypochlorites can react with hydrazides to produce toxic chloramines or nitrogen gas exotherms.

Final Destruction Pathway

Understanding the downstream fate of your waste ensures you classify it correctly.

Visual Workflow: Destruction Lifecycle

DestructionPath Lab Lab Collection (Satellite Accumulation Area) EHS EHS Pickup (Central Accumulation) Lab->EHS Weekly Transport DOT Transport (UN 2811 - Toxic Solid) EHS->Transport 90-Day Cycle Incinerator High-Temp Incineration (>1000°C) Transport->Incinerator Scrubber Gas Scrubbing (NOx Removal) Incinerator->Scrubber Combustion Gases Ash Landfill (Non-Hazardous Ash) Incinerator->Ash Solid Residue

Figure 2: The lifecycle of the chemical from laboratory bench to final thermal destruction.

References

  • U.S. Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA)

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[7][8] Washington, DC: The National Academies Press, 2011.[7][8]

  • American Chemical Society (ACS).Guide to Safe Disposal of Lab Chemicals.

Sources

Handling

Personal protective equipment for handling 2-(2-Furyl)quinoline-4-carbohydrazide

As drug development and synthetic chemistry accelerate, the handling of specialized heterocyclic building blocks like 2-(2-Furyl)quinoline-4-carbohydrazide (CAS: 345218-20-4) requires rigorous, causality-driven safety pr...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry accelerate, the handling of specialized heterocyclic building blocks like 2-(2-Furyl)quinoline-4-carbohydrazide (CAS: 345218-20-4) requires rigorous, causality-driven safety protocols. Standard generic safety sheets often lack the operational nuance required for high-throughput or precision synthesis.

As a Senior Application Scientist, I have designed this protocol to bridge that gap. This guide provides a self-validating, step-by-step methodology for researchers to ensure absolute laboratory safety, sample integrity, and environmental compliance when handling this specific compound[1].

Mechanistic Hazard Assessment: The "Why" Behind the Protection

Before donning any equipment, a scientist must understand the molecular behavior of the compound to anticipate its risks.

  • The Carbohydrazide Moiety: Hydrazides are potent nucleophiles. Upon contact with skin or mucous membranes, they can react with electrophilic biological targets, leading to sensitization, acute dermal/oral toxicity (H302, H312), and severe eye irritation (H319)[2].

  • The Quinoline Core: The planar, highly lipophilic nature of quinoline derivatives allows them to intercalate into lipid bilayers. This increases dermal penetration rates compared to highly polar salts, making skin contact particularly hazardous.

  • Physical State & Aerosolization: As a dry solid powder, the primary acute risk is aerosolization. Inhalation of fine particulates directly exposes the respiratory tract to the reactive furan and hydrazide groups, causing severe respiratory irritation (H335)[2][3].

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate these specific molecular risks, the following PPE specifications are non-negotiable for any operational workflow involving 2-(2-Furyl)quinoline-4-carbohydrazide.

PPE CategorySpecification / StandardMechanistic Justification
Hand Protection Nitrile gloves (Min. 0.11mm for splash; 0.4mm for prolonged contact)[4].Nitrile provides a superior chemical barrier against lipophilic quinolines and the polar aprotic solvents (e.g., DMSO, DMF) used for solubilization, which rapidly degrade latex.
Eye Protection NIOSH-approved chemical safety goggles or EN 166 face shield.Forms a complete seal to prevent ocular exposure to aerosolized particulates and reactive hydrazide dust.
Respiratory Type P95 (US) / P1 (EU) particulate respirator. Type OV/AG/P99 for bulk transfer[4].Filters out fine crystalline dust generated during weighing, directly preventing H335 respiratory tract irritation.
Body Protection Flame-retardant, static-dissipative lab coat.Reduces static charge accumulation, preventing the "jump" of fine powders onto clothing during transfer.

Operational Workflow: Weighing and Solubilization

Self-Validation Check: Before beginning, verify that the fume hood sash is at the correct operational height and the airflow monitor reads ≥ 100 fpm (0.5 m/s).

  • Step 1: Environmental Preparation. Line the working surface of the Class II chemical fume hood with anti-static weighing paper. Causality: Static electricity can cause the fine powder of 2-(2-Furyl)quinoline-4-carbohydrazide to scatter, increasing the inhalation risk and causing mass loss.

  • Step 2: Tool Selection. Use a grounded, stainless-steel micro-spatula. Avoid plastic spatulas which generate static charge.

  • Step 3: Transfer and Weighing. Tare the analytical balance inside the hood. Slowly transfer the compound. Cap the source bottle immediately after extraction to minimize ambient moisture absorption, which can degrade the reactive carbohydrazide group.

  • Step 4: Solubilization. If preparing a stock solution, add the solvent (e.g., DMSO) directly to the weighing vial inside the hood before moving the sample to the bench. Causality: Wetting the powder eliminates the inhalation hazard of the dry dust, rendering the sample safe for sealed transport to the assay station.

Spill Containment and Disposal Plan

A spill of a reactive heterocyclic powder requires immediate, methodical containment to prevent aerosolization.

  • Step 1: Isolate and Ventilate. Evacuate non-essential personnel from the immediate area. Ensure the fume hood or room exhaust is operating at maximum capacity.

  • Step 2: Containment via Wetting. Do not sweep the dry powder[4]. Sweeping generates a hazardous dust cloud. Instead, cover the spill with a damp inert absorbent material, such as sand or vermiculite[4]. Causality: Vermiculite traps the powder and prevents it from becoming airborne.

  • Step 3: Collection. Using a plastic scoop, carefully transfer the vermiculite-chemical mixture into a sealable, chemically compatible hazardous waste container.

  • Step 4: Surface Decontamination. Wash the spill area with copious amounts of soap and water, followed by an ethanol wipe down to remove any residual lipophilic quinoline traces.

  • Step 5: Disposal. Label the container as "Hazardous Organic Waste - Contains Quinoline/Hydrazide Derivatives." Do not discharge into rivers or drains[4]. Arrange for incineration by an approved environmental disposal specialist.

Process Visualization

The following diagram outlines the logical flow of the safety protocol, ensuring all decision points are mapped for the operator.

SafetyWorkflow Start Pre-Operational Hazard Assessment PPE Don Mandatory PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Weigh Weighing & Solubilization (Avoid Dust Generation) Hood->Weigh Spill Spill Event? Weigh->Spill Clean Contain with Vermiculite Dispose as HazMat Spill->Clean Yes Proceed Proceed to Assay/Reaction Spill->Proceed No Waste Dispose in Organic Waste Clean->Waste Proceed->Waste

Operational workflow and hazard mitigation pathway for 2-(2-Furyl)quinoline-4-carbohydrazide.

References

Sources

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